molecular formula C11H12N2S B2887130 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol CAS No. 851398-39-5

1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

Cat. No.: B2887130
CAS No.: 851398-39-5
M. Wt: 204.29
InChI Key: AKFNXHZRTBBELN-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C11H12N2S and its molecular weight is 204.29. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-3-4-9(2)10(7-8)13-6-5-12-11(13)14/h3-7H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFNXHZRTBBELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol molecular structure and weight"

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Heterocyclic Building Block / Dopamine


-Hydroxylase (D

H) Inhibitor Scaffold Date: October 26, 2023 Author: Senior Application Scientist, Chemical Biology Division

Executive Summary

This technical guide characterizes 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol , a specialized N-aryl imidazole derivative. While often cataloged as a "thiol," this compound exists predominantly as a thione (1-(2,5-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione) in both solid state and solution.

This scaffold is chemically significant due to its 1,3-N,S-donor set , making it a privileged pharmacophore for coordinating with metalloenzymes, specifically copper-dependent oxidases like Dopamine


-hydroxylase (D

H). The 2,5-dimethylphenyl moiety introduces specific steric constraints that modulate solubility and active-site binding kinetics compared to the unsubstituted phenyl analogs.

Physicochemical Characterization

Identity & Constants

The following data represents the calculated physicochemical profile based on the standard isotope abundance.

ParameterValue
IUPAC Name 1-(2,5-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione
CAS Registry Number Analogous to 17452-16-3 (2,3-isomer)
Molecular Formula

Molecular Weight 204.29 g/mol
Exact Mass 204.0721 g/mol
CLogP (Predicted) ~2.3 - 2.5 (Lipophilic)
H-Bond Donors 1 (Thione NH)
H-Bond Acceptors 1 (Sulfur)
Tautomeric Equilibrium (Critical Mechanism)

A common error in database annotation is classifying this molecule purely as a thiol. Chemical integrity requires acknowledging the thione-thiol tautomerism .

  • Thione Form (Major): The proton resides on the N3 nitrogen. This form is thermodynamically favored due to the strong C=S bond and the preservation of amide-like resonance stability.

  • Thiol Form (Minor): The proton resides on the sulfur (-SH). This form is generally transient unless trapped by S-alkylation.

Implication: In biological assays, the thione is the active species responsible for metal chelation, not the thiol.

Tautomerism Thione Thione Form (Major) (1,3-dihydro-2H-imidazole-2-thione) Polar, H-Bond Donor Thiol Thiol Form (Minor) (1H-imidazole-2-thiol) Aromatic, S-Nucleophilic Thione->Thiol  Ka (Fast Equilibrium)  

Figure 1: Tautomeric equilibrium favoring the thione species in neutral solution.

Synthetic Methodology

Objective: Synthesis of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol via the Marckwald-type cyclization.

Retrosynthetic Logic

The most robust route involves the construction of the imidazole ring onto the aniline nitrogen. Direct arylation of imidazole-2-thiol is often low-yielding due to sulfur poisoning of transition metal catalysts. Therefore, we utilize 2,5-dimethylaniline as the starting material.

Protocol: Acetal Cyclization Route

Reagents: 2,5-dimethylaniline, Aminoacetaldehyde diethyl acetal, Potassium thiocyanate (KSCN), HCl.

Step-by-Step Workflow:

  • Reductive Amination / Condensation:

    • React 2,5-dimethylaniline with bromoacetaldehyde diethyl acetal (or aminoacetaldehyde diethyl acetal under reductive conditions) to form the secondary amine intermediate: N-(2,2-diethoxyethyl)-2,5-dimethylaniline.

    • Note: Ensure anhydrous conditions to prevent premature acetal hydrolysis.

  • Thiourea Formation:

    • Treat the secondary amine with benzoyl isothiocyanate followed by hydrolysis, or directly with acidic KSCN (Potassium Thiocyanate) to generate the N,N-disubstituted thiourea intermediate.

  • Acid-Catalyzed Cyclization (The "Marckwald" Step):

    • Reflux the thiourea acetal in dilute HCl/EtOH .

    • Mechanism:[1] The acid hydrolyzes the diethyl acetal to an aldehyde. The thiourea nitrogen then attacks the aldehyde carbonyl, closing the ring. Elimination of water yields the imidazole-2-thione.

  • Purification:

    • The product precipitates upon cooling or neutralization. Recrystallize from Ethanol/Water.

Process Visualization

Synthesis Aniline 2,5-Dimethylaniline Inter1 Intermediate 1: N-alkylated acetal Aniline->Inter1 Alkylation Acetal Bromoacetaldehyde diethyl acetal Acetal->Inter1 Inter2 Intermediate 2: Thiourea-acetal Inter1->Inter2 + Thiocyanate KSCN / H+ Thiocyanate->Inter2 Cyclization Acid Hydrolysis & Cyclization (Reflux HCl) Inter2->Cyclization Product FINAL PRODUCT: 1-(2,5-dimethylphenyl)- imidazole-2-thione Cyclization->Product -H2O, -EtOH

Figure 2: Synthetic pathway via acetal-thiourea cyclization.[1]

Structural Biology & Pharmacophore Analysis

Dopamine -Hydroxylase (D H) Inhibition

The 1-aryl-imidazole-2-thione class is historically validated as D


H inhibitors (e.g., Nepicastat). D

H converts dopamine to norepinephrine.
  • Mechanism: The enzyme contains active-site Copper (

    
    ) atoms. The sulfur atom of the thione (acting as a soft Lewis base) and the unprotonated Nitrogen (N3) form a bidentate or monodentate coordination complex with the Copper.
    
  • Effect: This chelation locks the enzyme's redox cofactor, preventing the hydroxylation of dopamine.

Steric Impact of 2,5-Dimethyl Substitution

The specific substitution pattern of the phenyl ring is critical for selectivity:

  • Ortho-Methyl (C2): Forces the phenyl ring to twist out of coplanarity with the imidazole ring (dihedral angle

    
     60-90°). This "twist" creates a specific 3D volume that may fit into hydrophobic pockets of the enzyme that flatter analogs (like phenyl-imidazole) cannot access.
    
  • Meta-Methyl (C5): Increases overall lipophilicity (

    
    ), enhancing blood-brain barrier (BBB) penetration, which is vital for CNS-active drugs targeting adrenergic pathways.
    

Analytical Validation Protocols

To validate the synthesized compound, the following spectral signatures must be observed.

Proton NMR ( -NMR)

Solvent: DMSO-d6

  • 
     2.1 - 2.3 ppm (s, 6H):  Two distinct singlets for the methyl groups on the phenyl ring.
    
  • 
     6.9 - 7.2 ppm (m, 3H):  Aromatic protons of the phenyl ring.
    
  • 
     7.0 & 7.3 ppm (d, 2H):  Imidazole ring protons (C4-H and C5-H). These often appear as doublets (
    
    
    
    ).
  • 
     12.0 - 12.5 ppm (br s, 1H):  The N-H proton of the thione. Note: If this peak is absent and an S-H peak appears at 3-4 ppm, the compound has oxidized or is in the thiol form (rare in DMSO).
    
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    )
    
  • Target Ion:

    
    
    
  • Expected m/z: 205.08

  • Fragmentation: Look for loss of the SH radical or cleavage of the N-aryl bond.

References

  • PubChem Compound Summary. (2024). 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol (Analogous Structure). National Center for Biotechnology Information. Link

  • Ross, S. T., et al. (1987). Inhibitors of dopamine beta-hydroxylase.[2][3][4] 3. Some 1-(pyridylmethyl)imidazole-2-thiones. Journal of Medicinal Chemistry.[5][6] (Demonstrates the DBH inhibitory mechanism of the imidazole-2-thione scaffold). Link

  • Kruse, L. I., et al. (1986). Multisubstrate inhibitors of dopamine beta-hydroxylase.[2][4] 1. Some 1-phenyl and 1-phenyl-bridged derivatives of imidazole-2-thione.[2] Journal of Medicinal Chemistry.[5][6] Link

  • Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides.[7] Acta Chemica Scandinavica.[7] (Foundational physical chemistry on the thione dominance). Link

Sources

Spectroscopic and Synthetic Elucidation of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics and a proposed synthetic pathway for the novel compound, 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol. As a member of the imidazole-2-thiol class, this molecule holds potential for applications in medicinal chemistry and materials science, where such scaffolds are known for a wide range of biological activities.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights into its structural confirmation and synthesis.

Molecular Structure and Predicted Spectroscopic Profile

The structural integrity of a synthesized compound is paramount. For 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous identification. Due to the novelty of this specific molecule, the following data are predicted based on the analysis of analogous structures and established principles of spectroscopic interpretation.

Predicted ¹H and ¹³C NMR Spectral Data

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol are summarized in the table below. The rationale for these predictions is based on the electronic environment of each nucleus, considering the inductive and mesomeric effects of the substituents on both the phenyl and imidazole rings. The expected proton and carbon signals for related imidazole derivatives often appear in similar regions.[2][3]

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
12.5 - 13.5 (s, 1H)N-H (Thiol tautomer)
7.10 - 7.30 (m, 3H)Aromatic-H (phenyl)
6.80 - 7.00 (d, 1H)Imidazole-H
6.60 - 6.80 (d, 1H)Imidazole-H
2.30 (s, 3H)Ar-CH₃
2.10 (s, 3H)Ar-CH₃

Experimental Protocols: A Step-by-Step Guide

The following sections detail the proposed synthesis and the methodologies for acquiring the spectroscopic data for 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol.

Proposed Synthesis of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

The synthesis of imidazole derivatives can be achieved through various established methods. A common and effective approach involves the condensation of a dicarbonyl compound with an amine and a source of the imidazole ring atoms. The proposed synthetic workflow is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2,5-dimethylaniline 2,5-dimethylaniline Step1 Step 1: Formation of N-(2,5-dimethylphenyl)aminoacetaldehyde dimethyl acetal 2,5-dimethylaniline->Step1 Aminoacetaldehyde_dimethyl_acetal Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde_dimethyl_acetal->Step1 Potassium_thiocyanate Potassium thiocyanate Step2 Step 2: Cyclization with Potassium Thiocyanate Potassium_thiocyanate->Step2 Step1->Step2 Intermediate Product 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol Step2->Product Purification

Sources

A Comprehensive Technical Guide to Determining the Solubility of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of the compound 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol in various solvents. The focus is on the practical application of established methodologies, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. For a compound like 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol, which belongs to a class of heterocyclic compounds with diverse pharmacological potential, understanding its solubility profile is a cornerstone of early-stage drug discovery and development.[1][2] Poor aqueous solubility can lead to erratic absorption, suboptimal drug exposure, and ultimately, the failure of a promising drug candidate. Therefore, a systematic evaluation of its solubility in a range of solvents, from aqueous buffers to organic media, is imperative.

This guide will delve into the theoretical underpinnings of solubility and provide a robust, step-by-step protocol for its experimental determination using the widely accepted shake-flask method.[2][3][4][5]

Theoretical Framework: "Like Dissolves Like" and Beyond

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[6] This concept posits that substances with similar intermolecular forces are more likely to be soluble in one another. For 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol, its molecular structure dictates its solubility behavior. The presence of the imidazole ring and the thiol group introduces polar characteristics, including the potential for hydrogen bonding. Conversely, the dimethylphenyl group is nonpolar and contributes to the molecule's hydrophobicity.

The overall solubility will, therefore, be a balance of these competing factors. In polar solvents like water, the polar groups will interact favorably through dipole-dipole interactions and hydrogen bonding. In nonpolar solvents, the nonpolar dimethylphenyl moiety will be the primary driver of interaction. The interplay of these structural features makes a systematic experimental determination of solubility essential.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.[2][3][4] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, representing the solubility at that temperature.

Materials and Reagents
  • 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol (solid, high purity)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer.[7][8][9]

Step-by-Step Procedure
  • Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solutions, ensure the pH is accurately measured and buffered if necessary, as the solubility of ionizable compounds can be pH-dependent.[3]

  • Addition of Excess Solute: Accurately weigh an amount of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol that is in clear excess of its expected solubility and add it to a glass vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[3]

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 72 hours.[3] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements yield the same concentration.[4]

  • Phase Separation: After equilibration, the undissolved solid must be completely removed to accurately measure the concentration of the dissolved compound. This can be achieved by:

    • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles.[5] It is important to use a filter material that does not bind the compound of interest.

  • Quantification of Dissolved Compound: The concentration of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol in the clear supernatant is determined using a suitable analytical method.

    • UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.[10]

    • High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and sensitive method, particularly for complex mixtures or when the purity of the compound is a concern.[7][8][9] A calibration curve of known concentrations versus peak area is required for accurate quantification.

Data Analysis and Presentation

The solubility is reported as the mean concentration from replicate experiments (typically n=3) ± standard deviation. The results should be presented in a clear and organized table, allowing for easy comparison of the solubility in different solvents.

Table 1: Hypothetical Solubility Data for 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol at 25 °C

SolventSolubility (µg/mL)Solubility (mM)
Deionized Water
PBS (pH 5.0)
PBS (pH 7.4)
Ethanol
Methanol
Acetonitrile
DMSO

Note: This table is a template for presenting experimental results. The values are to be filled in upon completion of the experimental protocol.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol mix Combine solute and solvent in vial prep_solute->mix prep_solvent Prepare and measure volume of solvent prep_solvent->mix shake Agitate at constant temperature (24-72 hours) mix->shake separate Centrifuge or Filter to remove undissolved solid shake->separate quantify Quantify concentration of dissolved compound (e.g., HPLC, UV-Vis) separate->quantify

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion and Further Considerations

This guide provides a comprehensive and scientifically grounded approach to determining the solubility of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol. Adherence to this detailed protocol will ensure the generation of high-quality, reliable data that is crucial for advancing drug development programs.

For a more in-depth understanding, researchers may also consider investigating the kinetic solubility of the compound, which is often employed in high-throughput screening settings.[2][7] Additionally, the impact of temperature on solubility can be explored by conducting these experiments at different, controlled temperatures. The data generated will be invaluable for formulation development, enabling the rational selection of excipients and delivery systems to optimize the therapeutic potential of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (n.d.). Retrieved from [Link]

  • How do you perform the shake flask method to determine solubility? - Quora. (2017, April 27). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved from [Link]

  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.). Retrieved from [Link]

  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3165–3172. Retrieved from [Link]

  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • Solubility Screening by UPLC-MS/MS - Waters Corporation. (n.d.). Retrieved from [Link]

Sources

The Pharmacological Potential of Imidazole-2-Thiol Derivatives: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazole-2-thiol derivatives (also referred to as 2-mercaptoimidazoles or imidazole-2-thiones) represent a privileged scaffold in medicinal chemistry due to their ability to modulate diverse biological targets. Their structural versatility allows for the tautomeric shifting between thione and thiol forms, enabling specific interactions with metal-containing enzymes (e.g., Tyrosinase) and cysteine-dependent pathways (e.g., Caspase signaling). This guide analyzes their utility in oncology, antimicrobial therapy, and enzyme inhibition, providing validated protocols for synthesis and bioassay.

Chemical Basis & Synthetic Pathways[1][2][3]

Tautomerism and Pharmacophore Logic

The core biological activity of imidazole-2-thiols stems from their thione-thiol tautomerism . While the thione form (NH-C=S) predominates in neutral solution, the thiol form (N=C-SH) is critical for S-functionalization reactions. This duality allows the scaffold to act as a soft nucleophile, making it an ideal chelator for metalloenzymes (Cu²⁺, Zn²⁺) and a reactive warhead for covalent modification of cysteine residues in target proteins.

Validated Synthetic Workflows

Two primary routes are established for generating the imidazole-2-thiol core. The choice of route depends on the substitution pattern required at the N1, C4, and C5 positions.

Diagram 1: Synthetic Routes for Imidazole-2-Thiol Derivatives

SynthesisPathways Start1 Route A: Marckwald Synthesis (Alpha-Halo Ketone + Thiourea) Inter1 Intermediate: 2-Iminothiazoline Start1->Inter1 Condensation (EtOH, Reflux) Start2 Route B: Diamine Cyclization (Vicinal Diamine + CS2) Inter2 Intermediate: Cyclic Thiourea Start2->Inter2 CS2/KOH or Thiocarbonyldiimidazole Product Target Scaffold: Imidazole-2-Thiol / Thione Inter1->Product Isomerization Inter2->Product Acidified Workup Deriv S-Alkylation/Acylation (Functionalized Derivatives) Product->Deriv R-X, Base (K2CO3)

Caption: Dual synthetic pathways for imidazole-2-thiol generation. Route A favors 4,5-disubstituted analogs; Route B favors benzo-fused or 4,5-cyclic analogs.

Anticancer Mechanisms: Multi-Target Modulation[4]

Recent studies identify S-substituted imidazole-2-thiones as potent cytotoxic agents. Their mechanism is pleiotropic, often involving the simultaneous inhibition of cell migration and induction of apoptosis.

Matrix Metalloproteinase (MMP) Inhibition

Metastatic spread relies on the degradation of the extracellular matrix (ECM). Imidazole-2-thiol derivatives (specifically Compound 24 ) have been shown to downregulate MMP-2 and MMP-9.[1][2] The thione moiety likely coordinates with the catalytic Zinc ion in the MMP active site, preventing substrate hydrolysis.

Apoptosis and Cell Cycle Arrest

These derivatives induce G1 or G2/M phase arrest depending on the substitution pattern. The mechanism involves:

  • DNA Damage Response: Accumulation of p-γH2AX indicating double-strand breaks.

  • Caspase Activation: Cleavage of Caspase-3 and PARP, leading to programmed cell death.

  • Tubulin Interference: Disruption of microtubule dynamics, preventing mitotic spindle formation.

Diagram 2: Anticancer Signaling Cascade

AnticancerMechanism Drug Imidazole-2-Thiol Derivative MMP MMP-2 / MMP-9 (Zinc Active Site) Drug->MMP Zn2+ Chelation Tubulin Microtubule Polymerization Drug->Tubulin Binding DNA Genomic DNA Drug->DNA Intercalation/ROS Mig Inhibition of Migration/Invasion MMP->Mig Arrest G1 or G2/M Cell Cycle Arrest Tubulin->Arrest Damage p-gamma-H2AX Accumulation DNA->Damage Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Damage->Apoptosis

Caption: Pleiotropic anticancer mechanism showing simultaneous targeting of metastasis (MMP) and proliferation (Tubulin/DNA).

Enzyme Inhibition: Tyrosinase & Copper Chelation[7][8][9][10]

Hyperpigmentation disorders are treated by inhibiting Tyrosinase, the rate-limiting enzyme in melanogenesis.[3] Imidazole-2-thiol derivatives act as potent competitive or mixed-type inhibitors .

Mechanism of Action

Tyrosinase contains a binuclear copper active site. The sulfur atom in the imidazole-2-thiol/thione pharmacophore acts as a "soft" base, forming a stable coordinate covalent bond with the copper ions. This blocks the entry of the substrate (Tyrosine or L-DOPA).

Comparative Potency Data

The following table summarizes the inhibitory potential of specific derivatives compared to the standard, Kojic Acid.

Compound IDStructure ClassIC50 (µM)MechanismPotency Factor (vs Kojic Acid)
Kojic Acid Standard17.87Chelation1.0x
Compound 1b Benzylidene-imidazothiazolone0.88Competitive~20x
Compound S-4 Benzimidazole-thione Schiff Base0.0048Mixed-Type>3000x
Compound 24 S-substituted Imidazole4.05Non-competitive4.4x

Data Source: Synthesized from recent SAR studies (see References 1, 3).

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-Mercaptobenzimidazole (Prototype)

Use this protocol to generate the core scaffold for further S-alkylation.

Reagents: o-Phenylenediamine (0.1 mol), KOH (0.1 mol), Carbon Disulfide (CS2) (0.1 mol), 95% Ethanol.

Step-by-Step Workflow:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 10.8g o-phenylenediamine and 5.65g KOH in 100 mL 95% ethanol and 15 mL water.

  • Addition: Slowly add 7.67g (6.2 mL) CS2 with constant stirring. Caution: CS2 is highly flammable and toxic.

  • Reflux: Heat the mixture under reflux for 3 hours. The solution will turn yellow/orange.

  • Purification: Add 1g activated charcoal, reflux for 10 mins, and filter hot.

  • Precipitation: Dilute the filtrate with 100 mL warm water (60-70°C). Acidify with dilute acetic acid until pH ~5.

  • Validation: The product (2-mercaptobenzimidazole) precipitates as glistening crystals. Filter, wash with cold water, and dry.

    • Expected Yield: ~75-85%

    • Melting Point Check: 303-304°C.

Protocol B: Tyrosinase Inhibition Assay

Use this assay to validate the biological activity of synthesized derivatives.

Reagents: Mushroom Tyrosinase (Sigma), L-DOPA (Substrate), Phosphate Buffer (pH 6.8).

Workflow:

  • Preparation: Dissolve test compounds in DMSO. Dilute with buffer so final DMSO < 1%.

  • Incubation: In a 96-well plate, mix:

    • 140 µL Phosphate Buffer (20 mM, pH 6.8)

    • 20 µL Enzyme solution (48 units/mL)

    • 20 µL Test Compound

  • Equilibration: Incubate at 25°C for 10 minutes.

  • Initiation: Add 20 µL L-DOPA (0.85 mM).

  • Measurement: Monitor absorbance at 475 nm (Dopachrome formation) immediately and every 30 seconds for 10 minutes.

  • Calculation:

    
    
    Self-Check: Kojic acid positive control must show IC50 ~17-20 µM. If >50 µM, enzyme activity is compromised.
    

References

  • Golcienė, B. et al. (2026).[4] Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Kim, D. et al. (2024). Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors. International Journal of Molecular Sciences.

  • Park, S.H. et al. (2022). Identification of (Z)-2-benzylidene-dihydroimidazothiazolone derivatives as tyrosinase inhibitors. Bioorganic Chemistry.

  • Dhawas, A.K. & Thakare, S.S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry.

  • Thanigaimalai, P. et al. (2013). Tyrosinase Inhibition by Novel Benzimidazole-thione Schiff Base Derivatives. Chemical Biology & Drug Design.

Sources

"literature review of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol research"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical review of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol , a specific heterocyclic scaffold used in medicinal chemistry as a precursor for N-substituted imidazoles and in material science as a corrosion inhibitor.

Synthesis, Physicochemical Properties, and Pharmacological Applications

Executive Summary

The compound 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol (also known as 1-(2,5-xylyl)-2-mercaptoimidazole or 1-(2,5-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione ) represents a critical "privileged structure" in heterocyclic chemistry. It combines the electron-rich imidazole core with a lipophilic 2,5-dimethylphenyl (xylyl) tail.

While often utilized as a synthetic intermediate for desulfurized 1-aryl-imidazoles, the 2-thiol derivative itself possesses distinct utility:

  • Medicinal Chemistry: It acts as a bioisostere for alpha-adrenergic ligands and a scaffold for antifungal azoles.

  • Material Science: It functions as a high-efficiency corrosion inhibitor for transition metals (Cu, Fe) due to the sulfur-nitrogen coordination "claw."

  • Synthetic Utility: It is the stable intermediate in the Marckwald synthesis of N-arylimidazoles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Structure and Tautomerism

The molecule exists in a tautomeric equilibrium between the thiol (SH) and thione (NH=C=S) forms. In the solid state and polar solvents, the thione form (1-(2,5-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione) predominates due to the stability of the thioamide resonance.

  • Molecular Formula: C₁₁H₁₂N₂S

  • Molecular Weight: 204.30 g/mol

  • CAS Number: (Generic for class: 872-35-5 refers to parent 2-mercaptoimidazole; specific derivatives often indexed by structure).[1]

  • Solubility: Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.

Structural Visualization (Graphviz)

The following diagram illustrates the tautomeric equilibrium and the key steric influence of the ortho-methyl group on the phenyl ring, which restricts rotation and enhances binding selectivity.

Tautomerism Thione Thione Form (Major Tautomer) N-H / C=S Thiol Thiol Form (Minor Tautomer) -SH / C=N Thione->Thiol Tautomerization (Fast) Coordination Metal Coordination (S-Metal Bond) Thione->Coordination Ligand Binding Thiol->Coordination Deprotonation

Caption: Tautomeric equilibrium favoring the thione form, which drives metal coordination and receptor binding.

Synthetic Pathways[7][8][9]

The synthesis of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol is most reliably achieved via the Marckwald Synthesis or the Isothiocyanate Route . This method ensures regioselective placement of the 2,5-dimethylphenyl group on the N1 nitrogen.

The Isothiocyanate Route (Preferred Protocol)

This pathway avoids the formation of regioisomers and proceeds in high yield.

  • Activation: 2,5-Dimethylaniline is converted to 2,5-dimethylphenyl isothiocyanate using thiophosgene or CS₂/DCC.

  • Addition: The isothiocyanate reacts with aminoacetaldehyde diethyl acetal to form a thiourea intermediate.[2]

  • Cyclization: Acid-catalyzed hydrolysis of the acetal releases an aldehyde in situ, which condenses with the thiourea nitrogen to close the imidazole ring.

Synthesis Workflow Diagram

Synthesis Aniline 2,5-Dimethylaniline (Starting Material) Isothiocyanate 2,5-Dimethylphenyl isothiocyanate Aniline->Isothiocyanate Step 1: Thiocarbonylation CS2 CS2 / Base (Activation) CS2->Isothiocyanate Acetal Aminoacetaldehyde diethyl acetal Thiourea Acyclic Thiourea Intermediate Acetal->Thiourea Acid HCl / MeOH (Cyclization) Product 1-(2,5-dimethylphenyl)- 1H-imidazole-2-thiol Acid->Product Isothiocyanate->Thiourea Step 2: Nucleophilic Addition Thiourea->Product Step 3: Acid-Catalyzed Cyclization (- 2 EtOH, - H2O)

Caption: Step-wise synthesis via the isothiocyanate intermediate, ensuring N1-regioselectivity.

Experimental Protocol: Laboratory Scale Synthesis

Objective: Synthesis of 10g of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol.

Reagents:
  • 2,5-Dimethylaniline (2,5-Xylidine): 8.2 mL (approx. 67 mmol)

  • Thiophosgene: 5.2 mL (Caution: Highly Toxic) OR 1,1'-Thiocarbonyldiimidazole (TCDI) for a safer alternative.

  • Aminoacetaldehyde diethyl acetal: 10.5 mL.

  • Hydrochloric Acid (10% aqueous).

  • Ethanol (Absolute).[3]

Step-by-Step Methodology:
  • Preparation of Isothiocyanate:

    • Note: If using TCDI (safer): Dissolve TCDI (1.1 eq) in DCM. Add 2,5-dimethylaniline dropwise at 0°C. Stir for 2 hours at room temperature.

    • Verification: TLC should show consumption of aniline.

  • Formation of Thiourea:

    • To the isothiocyanate solution, add aminoacetaldehyde diethyl acetal (1.0 eq) slowly.

    • Stir at reflux (if in Ethanol) or RT (if in DCM) for 4-6 hours.

    • Evaporate solvent to yield the crude thiourea oil.

  • Cyclization:

    • Dissolve the crude thiourea in Ethanol (50 mL).

    • Add 20 mL of 10% HCl.

    • Reflux the mixture for 2 hours. The acetal hydrolyzes to the aldehyde, which immediately cyclizes with the thiourea nitrogen.

    • Observation: The solution often turns yellow/orange.

  • Isolation:

    • Cool the reaction mixture to 0°C.

    • Neutralize carefully with NaHCO₃ solution until pH ~7-8.

    • The product, 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol , will precipitate as a solid.

    • Filter, wash with cold water, and recrystallize from Ethanol/Water.

  • Characterization Targets:

    • Melting Point: Expect range 190°C – 200°C (typical for N-aryl imidazole thiones).

    • 1H NMR (DMSO-d6): δ 2.1 (s, 3H, Me), 2.3 (s, 3H, Me), 6.9-7.2 (m, 3H, Ar-H), 7.1 (d, 1H, Imidazole-H), 7.4 (d, 1H, Imidazole-H), 12.5 (bs, 1H, NH/SH).

Pharmacological & Industrial Applications[2][4][8]

Medicinal Chemistry: The "Xylyl" Pharmacophore

The 2,5-dimethylphenyl group is structurally identical to the lipophilic tail of Xylometazoline and Oxymetazoline (alpha-adrenergic agonists). However, the imidazole-2-thiol core alters the pharmacology:

  • Thyrostatic Activity: Like Methimazole, N-substituted imidazole-2-thiones inhibit thyroid peroxidase (TPO).

  • Dopamine

    
    -Hydroxylase Inhibition:  The thiol group can chelate Copper (Cu) in the active site of DBH, potentially modulating norepinephrine synthesis.
    
  • Antimicrobial: The thione moiety is a known pharmacophore for antifungal activity, disrupting ergosterol synthesis or metal-dependent enzymatic pathways in fungi.

Corrosion Inhibition (Material Science)

This molecule is a potent Mixed-Type Inhibitor for Copper and Mild Steel in acidic media (HCl/H₂SO₄).

  • Mechanism: The Sulfur and Nitrogen atoms form a coordinate covalent bond with the metal surface, creating a protective hydrophobic film (due to the dimethylphenyl tail) that blocks acid attack.

  • Efficiency: Typically >90% inhibition efficiency at 100-500 ppm concentrations.

References

  • Marckwald, W. (1892). "Ueber die Synthese von Imidazol-Derivaten." Berichte der deutschen chemischen Gesellschaft, 25(2), 2354-2373.
  • Laufer, S. A., et al. (2002). "Synthesis and biological evaluation of novel imidazole-2-thiones as inhibitors of p38 MAP kinase." Journal of Medicinal Chemistry. (Demonstrates biological utility of the scaffold).
  • Sigma-Aldrich. (2024). "Product Entry: 4-(4-Chlorophenyl)-1-(2,5-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione." (Verifies the commercial availability of the 2,5-dimethylphenyl-imidazole-thione scaffold).

  • Zhang, Q., et al. (2010). "Corrosion inhibition of mild steel by 1-phenyl-2-mercaptoimidazole in acid media." Corrosion Science, 52(7), 2323-2330. (Establishes the mechanism of action for N-aryl-mercaptoimidazoles).
  • Organic Syntheses. (1955). "1-Methyl-2-mercaptoimidazole (Methimazole) Synthesis." Org.[2][4][5] Synth. Coll. Vol. 3, p.609. (Standard protocol adapted for the 2,5-dimethylphenyl variant).

Sources

"discovery and history of substituted imidazole-2-thiols"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Executive Summary

This technical guide explores the chemical lineage, synthetic evolution, and pharmacological pivot of substituted imidazole-2-thiols (also known as imidazole-2-thiones). From their initial discovery in the late 19th century by Marckwald to their mid-20th-century emergence as the gold standard for hyperthyroidism management (Methimazole, Carbimazole), these heterocycles represent a triumph of structure-activity relationship (SAR) studies. This document provides researchers with actionable synthetic protocols, mechanistic insights into their thione-thiol tautomerism, and a detailed analysis of their inhibition of thyroid peroxidase (TPO).

Chemical Identity: The Thione-Thiol Dichotomy

The fundamental reactivity of this class is governed by the tautomeric equilibrium between the imidazole-2-thiol and imidazole-2-thione forms. While often chemically named as "thiols," structural data (X-ray crystallography and NMR) confirms that the thione tautomer predominates in the solid state and in neutral solution.

  • Thione Form (A): Characterized by a C=S double bond and an N-H proton. This form is responsible for the high polarity and high melting points of these compounds.

  • Thiol Form (B): Characterized by a C-SH single bond and a C=N double bond. This form becomes relevant in alkaline conditions (formation of thiolate anions) or during S-alkylation reactions.

Significance: The preservation of the thione form is critical for antithyroid activity.[1] The "thiourea" moiety (


) within the ring is the pharmacophore essential for iodine complexation.
Historical Genesis (1880s–1900s)

The history of imidazole-2-thiols is rooted in the "Golden Age" of German heterocyclic chemistry.

  • 1858 (The Precursor): Heinrich Debus synthesizes the parent imidazole from glyoxal and ammonia, establishing the five-membered nitrogen ring system.[2][3]

  • 1892 (The Breakthrough): Willy Marckwald develops the first general synthesis of imidazole-2-thiols. He observed that

    
    -amino ketones (or their acetals) react with potassium thiocyanate (KSCN) or alkyl isothiocyanates to yield 2-mercaptoimidazoles.
    
    • Citation: Marckwald, W. (1892). "Ueber 2-Mercaptoimidazole."[2] Berichte der deutschen chemischen Gesellschaft.

This method, known as the Marckwald Synthesis , allowed for the systematic introduction of substituents at the 4- and 5-positions, paving the way for SAR studies.

Synthetic Evolution & Methodologies
3.1 The Marckwald Synthesis (Mechanism)

The classical route involves the condensation of an


-amino ketone with a thiocyanate salt.

Step-by-Step Mechanism:

  • Nucleophilic Attack: The amine of the

    
    -amino ketone attacks the carbon of the isothiocyanate/thiocyanate.
    
  • Thiourea Intermediate: An acyclic thiourea intermediate is formed.

  • Cyclization: The sulfur or nitrogen attacks the carbonyl carbon (acid-catalyzed), closing the ring.

  • Dehydration: Loss of water yields the imidazole-2-thione.

3.2 Modern Industrial Route (Acetal Cyclization)

For the synthesis of Methimazole (1-methylimidazole-2-thiol), the industry shifted to the Wohl-Marckwald modification using aminoacetals to avoid unstable amino ketones.

  • Reagents: Aminoacetaldehyde diethyl acetal + Methyl isothiocyanate.

  • Conditions: Acidic hydrolysis of the acetal triggers immediate cyclization.

Visualization: The Marckwald Synthesis Pathway

MarckwaldSynthesis Start α-Amino Ketone (R-CO-CH2-NH2) Inter Acyclic Thiourea Intermediate Start->Inter Condensation Reagent Isothiocyanate (R'-NCS) Reagent->Inter Cyclic Hydroxy-Imidazolidine (Transient) Inter->Cyclic Acid Catalysis (Cyclization) Product Substituted Imidazole-2-thione Cyclic->Product - H2O (Dehydration)

Caption: The Marckwald synthesis involves condensation of an amino ketone with isothiocyanate, followed by acid-catalyzed cyclodehydration.[2][4]

Experimental Protocol: Synthesis of 1-Methylimidazole-2-thiol (Methimazole)

Note: This protocol is adapted for laboratory-scale synthesis demonstrating the Wohl-Marckwald acetal modification.

Objective: Synthesis of 1-methylimidazole-2-thiol (Methimazole) from aminoacetaldehyde dimethyl acetal.

Reagents:

  • Aminoacetaldehyde dimethyl acetal (0.1 mol)

  • Methyl isothiocyanate (0.1 mol)

  • Ethanol (Solvent)

  • Concentrated Hydrochloric Acid (HCl)

Protocol:

  • Thiourea Formation: In a 250 mL round-bottom flask, dissolve 0.1 mol of aminoacetaldehyde dimethyl acetal in 50 mL of ethanol. Add 0.1 mol of methyl isothiocyanate dropwise with stirring.

    • Observation: The reaction is exothermic. Allow to stir at room temperature for 2 hours.

  • Cyclization: Cool the mixture to 0°C. Slowly add 10 mL of concentrated HCl.

    • Mechanism:[5][6] Acid hydrolyzes the acetal to the aldehyde, which immediately condenses with the thiourea nitrogen.

  • Reflux: Heat the mixture to reflux for 1 hour to ensure complete dehydration.

  • Work-up: Evaporate the ethanol under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution to precipitate the crude thione.

  • Purification: Recrystallize from water or ethanol/water.

    • Yield: Typically 70-80%.

    • Characterization: MP: 144–147°C. IR: Strong band at ~1200 cm⁻¹ (C=S).

The Pharmacological Pivot: Antithyroid Activity

In the 1940s, the focus shifted from chemical curiosity to therapeutic utility.[5][7]

  • 1941: Mackenzie and Richter serendipitously discover that sulfaguanidine causes thyroid hyperplasia (goiter) in rats, despite lowering metabolic rate.

  • 1943: E.B.[5][7] Astwood screens over 100 compounds and identifies Thiourea and Thiouracil as potent antithyroid agents.

  • 1949: Discovery that 1-methylimidazole-2-thiol (Methimazole) is 10x more potent than propylthiouracil (PTU) with a longer half-life.

    • Citation: Stanley, M. M., & Astwood, E. B. (1949). "1-Methyl-2-mercaptoimidazole: an antithyroid compound." Endocrinology.

Mechanism of Action: TPO Inhibition

Methimazole acts as a suicide substrate for Thyroid Peroxidase (TPO).

  • Normal Function: TPO oxidizes iodide (

    
    ) to iodine (
    
    
    
    /
    
    
    ) using
    
    
    .
  • Inhibition: The imidazole-2-thione group competes with tyrosine residues for oxidized iodine.

  • Complexation: The drug forms a stable charge-transfer complex with the iodine species, preventing the iodination of thyroglobulin.

Visualization: Inhibition of Thyroid Hormone Synthesis [8][9][10]

TPO_Inhibition Iodide Systemic Iodide (I-) TPO Thyroid Peroxidase (TPO Enzyme) Iodide->TPO OxIodine Oxidized Iodine Species (I+ / I2) TPO->OxIodine Oxidation H2O2 H2O2 H2O2->TPO Tyrosine Tyrosine Residues (on Thyroglobulin) OxIodine->Tyrosine Normal Iodination Drug Methimazole (Imidazole-2-thione) Drug->OxIodine SCAVENGING / BLOCKING (Forms Stable S-I Complex) Hormone Thyroid Hormones (T3 / T4) Tyrosine->Hormone Coupling

Caption: Methimazole intercepts oxidized iodine species generated by TPO, preventing the iodination of thyroglobulin necessary for T3/T4 synthesis.

Quantitative Data: Structure-Activity Relationship

Table 1 summarizes the relative antithyroid potency of key imidazole-2-thiol derivatives compared to Thiouracil (Standard = 1.0).

CompoundSubstituent (R1)Substituent (R4/R5)Relative Potency (Rat)Clinical Status
Thiouracil H-1.0Obsolete
Propylthiouracil (PTU) H6-Propyl (pyrimidine)11.0Second-line
2-Mercaptoimidazole HH10.0Toxic
Methimazole MethylH100.0 Gold Standard
Carbimazole Carboethoxy*H~100.0Pro-drug of Methimazole

Note: Carbimazole is a pro-drug; the carboethoxy group on the sulfur is hydrolyzed in vivo to release Methimazole.

Industrial & Material Science Applications

Beyond pharmacology, the high electron density of the sulfur atom and the planar imidazole ring make these compounds ideal for surface chemistry.

  • Corrosion Inhibition: Imidazole-2-thiols adsorb onto metals (Copper, Mild Steel) via the sulfur atom. They follow the Langmuir Adsorption Isotherm , forming a self-assembled monolayer (SAM) that blocks corrosive ions (Cl⁻) from reaching the metal surface.

  • Rubber Vulcanization: Used as accelerators, facilitating the cross-linking of rubber chains with sulfur.

References
  • Marckwald, W. (1892). "Ueber 2-Mercaptoimidazole."[2] Berichte der deutschen chemischen Gesellschaft.

  • Astwood, E. B. (1943).[7] "Treatment of Hyperthyroidism with Thiourea and Thiouracil." Journal of the American Medical Association.[5][7]

  • Stanley, M. M., & Astwood, E. B. (1949). "1-Methyl-2-mercaptoimidazole: an antithyroid compound." Endocrinology.

  • Suszka, A. (1980). "Kinetics and Mechanism of Hydrolysis of Carbimazole." Polish Journal of Chemistry.
  • Roy, P., et al. (2023). "A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel."[11] MDPI Materials.

  • BenchChem. (2025).[12] "Synthesis of 1,3-Dimethylimidazole-2-thione." Organic Syntheses Procedure.

Sources

A Senior Application Scientist's Guide to Homology Modeling of Protein-Ligand Interactions: A Case Study with 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The convergence of genomics and computational chemistry has positioned in silico methods as indispensable tools in modern drug discovery. When experimental three-dimensional structures of protein targets are unavailable, homology modeling, or template-based modeling, serves as a robust method to generate high-quality structural models.[1][2] This guide provides a comprehensive, technically-grounded walkthrough of the homology modeling workflow, specifically tailored for predicting the binding of the novel ligand, 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol. We will navigate the critical steps from target identification and template selection to model validation and molecular docking, emphasizing the scientific rationale behind each decision. This document is intended for researchers and drug development professionals seeking to leverage computational modeling to accelerate their discovery pipelines.

Introduction: The Rationale for Modeling

The central paradigm of molecular biology dictates that a protein's function is intrinsically linked to its three-dimensional structure.[3] Elucidating this structure is paramount for understanding biological mechanisms and for structure-based drug design. While experimental techniques like X-ray crystallography and NMR spectroscopy are the gold standard, they are often resource-intensive and not universally applicable.[4] Computational protein structure prediction aims to bridge this "structure gap" between the vast number of known protein sequences and the comparatively small number of experimentally determined structures.[5][6]

Homology modeling is the most accurate computational method for this purpose, predicated on the evolutionary principle that proteins with similar sequences adopt similar 3D structures.[2][7] If a protein with a known structure (the "template") shares significant sequence identity with our protein of interest (the "target"), we can use it as a scaffold to build a reliable model.[8] This guide will demonstrate how to apply this powerful technique to predict how a specific small molecule, 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol, interacts with its putative protein target.

The Ligand of Interest: 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and approved drugs due to its unique electronic properties and ability to participate in hydrogen bonding.[9][10] The specific derivative, 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol, possesses two key features:

  • A Substituted Phenyl Ring: The 2,5-dimethylphenyl group provides a hydrophobic character that can engage in van der Waals and hydrophobic interactions within a protein's binding pocket.

  • An Imidazole-2-thiol Group: This functional group is of particular interest. The thiol (-SH) moiety is a nucleophile and can act as a hydrogen bond donor. Crucially, it is a reactive group known to form covalent bonds with specific amino acid residues, most notably cysteine.[11] Thiol-dependent enzymes, such as certain cysteine proteases, are a major class of proteins where such interactions are fundamental to inhibition.[12]

This inherent reactivity informs our subsequent analysis, suggesting that any potential protein target may possess a reactive cysteine in its active site and that covalent docking should be considered as a possible binding mechanism.

The Homology Modeling Workflow: From Sequence to Structure

A successful homology modeling project is not merely an automated process but a series of carefully considered steps, each validated before proceeding to the next. The entire workflow is a self-validating system designed to produce the most plausible and accurate model possible.

Homology_Modeling_Workflow cluster_prep Phase 1: Preparation cluster_build Phase 2: Model Construction cluster_validate Phase 3: Validation cluster_output Phase 4: Application Target_ID Target Identification & Sequence Retrieval Template_Search Template Search (BLASTp against PDB) Target_ID->Template_Search Input: Target Sequence Alignment Sequence Alignment (Target-Template) Template_Search->Alignment Select Best Template(s) Model_Building 3D Model Generation (e.g., MODELLER) Alignment->Model_Building Input: Alignment File Refinement Loop & Side-Chain Refinement Model_Building->Refinement Validation Model Quality Assessment Refinement->Validation Input: Raw 3D Model Final_Model Final Validated Model Validation->Final_Model If quality is high

Caption: The core workflow of homology modeling, from initial sequence to a final, validated 3D structure.

Protocol 1: Target Identification and Template Selection

This initial phase is the most critical for the success of the entire project. The quality of the final model is fundamentally limited by the choice of template.[13]

Step 1: Target Sequence Acquisition

  • Objective: Obtain the primary amino acid sequence of the protein of interest.

  • Procedure: If the target protein is known, retrieve its canonical sequence in FASTA format from a protein database such as UniProt or NCBI. If the target is unknown, one might use cheminformatics tools to predict potential targets for 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol based on ligand similarity to known drugs.

Step 2: Template Identification via BLAST

  • Objective: Identify proteins with known 3D structures that are evolutionarily related to the target sequence.

  • Procedure:

    • Navigate to the NCBI BLASTp (protein-protein BLAST) web server.

    • Paste the target FASTA sequence into the query box.

    • Select the Protein Data Bank (PDB) as the search database. This restricts the search to sequences with experimentally determined structures.

    • Execute the search.

Step 3: Template Evaluation and Selection

  • Objective: Critically evaluate the BLAST results to select the best possible template(s).

  • Causality: The choice of template directly dictates the accuracy of the final model. A template with higher sequence identity and resolution will invariably lead to a more reliable model. A sequence identity >30% is a common threshold for generating a useful model.[14]

  • Procedure: Analyze the search results based on the following criteria, which should be summarized in a table for clear comparison.

Metric Description Ideal Value Why it Matters
Sequence Identity Percentage of identical amino acids in the alignment.As high as possible (>50% is excellent, >30% is good).The strongest indicator of structural similarity.[7]
Query Coverage Percentage of the target sequence aligned to the template.High (>90%).Ensures that the model will be complete and not missing large domains.
E-value Expect value; the number of hits one can "expect" to see by chance.Low (< 1e-5).Indicates the statistical significance of the alignment.
Resolution For X-ray structures, this indicates the level of detail.Low (< 2.5 Å).A lower value means a higher quality, more reliable experimental structure.
R-free / R-work Measures of how well the crystal structure model fits the experimental data.Low and with a small gap between them.Further indicators of the template's experimental quality.
Protocol 2: Alignment and Model Building

Step 1: Target-Template Alignment

  • Objective: Create an accurate alignment of the target sequence onto the template sequence(s).

  • Causality: Misaligned regions will be modeled incorrectly. Gaps, which represent insertions or deletions, are particularly challenging and often correspond to loop regions in the final structure.[15]

  • Procedure:

    • Use a multiple sequence alignment tool like ClustalW or T-Coffee.

    • Input the target sequence and the sequences of the selected template(s).

    • Manually inspect the alignment, paying close attention to the placement of gaps. Gaps should ideally be placed in regions corresponding to known loops or variable regions, not within secondary structure elements like alpha-helices or beta-sheets.

Step 2: 3D Model Construction

  • Objective: Generate the 3D coordinates for the target protein.

  • Procedure: Software like MODELLER or SWISS-MODEL are commonly used.[16][17] The general process involves:

    • Backbone Modeling: The coordinates of the aligned residues in the target are copied from the template structure.

    • Loop Modeling: Regions with gaps (insertions/deletions) are computationally challenging. The software uses either knowledge-based approaches (searching a database of known loop conformations) or ab initio methods to build these regions.

    • Side-Chain Modeling: The conformations of the side chains are placed onto the new backbone, often using rotamer libraries that contain statistically likely side-chain conformations.

Step 3: Model Refinement

  • Objective: Optimize the generated model to relieve steric clashes and improve its overall stereochemistry.

  • Procedure: This is typically an automated part of the model-building process, involving energy minimization using a force field to relax the structure into a more energetically favorable conformation.[18]

A Self-Validating System: Model Quality Assessment

A generated model is merely a hypothesis. Before it can be used for any application like drug design, its quality must be rigorously assessed.[19] This validation step is non-negotiable and ensures the trustworthiness of the entire process.

Model_Validation_Process cluster_checks Validation Checks Input_Model Generated Homology Model Stereo Stereochemical Quality (Ramachandran Plot) Input_Model->Stereo Geo Geometric Quality (Bond Lengths/Angles) Input_Model->Geo Energy Energy-Based Score (ProSA-web) Input_Model->Energy Env Environment Profile (VERIFY3D) Input_Model->Env Output Validated Model OR Model Requires Refinement Stereo->Output Geo->Output Energy->Output Env->Output

Caption: The multi-faceted process of homology model validation, ensuring stereochemical and energetic plausibility.

Protocol 3: Comprehensive Model Validation

Step 1: Stereochemical and Geometric Analysis

  • Objective: To check if the model conforms to the known principles of protein structure, such as allowed bond angles and backbone conformations.

  • Tools: SAVES server, MolProbity.

  • Key Metrics:

    • Ramachandran Plot: This is a fundamental validation tool. It plots the phi (φ) and psi (ψ) backbone dihedral angles of all residues.[20] A high-quality model should have >90% of its residues in the "most favored" regions and very few (ideally 0) in "disallowed" regions.[14] Residues in disallowed regions often indicate errors in the model and must be investigated.

    • Bond Lengths and Angles: The model is checked for significant deviations from standard values derived from high-resolution crystal structures.

Step 2: Knowledge-Based and Energy-Based Analysis

  • Objective: To assess how "protein-like" the model is by comparing it to the universe of known protein structures.

  • Tools:

    • ProSA-web: Calculates an overall quality score (Z-score). This score should be within the range typically observed for native proteins of a similar size.

    • VERIFY3D: Analyzes the compatibility of the 3D model with its own 1D amino acid sequence. Each residue is assigned a score based on its structural environment (e.g., burial, polarity), and a high percentage of residues should have a positive score.[21]

A model that fails these checks may need to be rebuilt using a different template or undergo further refinement, such as molecular dynamics simulations.

Molecular Docking: Simulating the Protein-Ligand Interaction

With a validated homology model in hand, we can now investigate how 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol might bind to it. Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand within a protein's binding site.[18] The use of homology models for docking has been shown to be effective, particularly when the model is based on a template with high sequence identity to the target.[22][23]

Docking_Workflow Receptor Validated Homology Model Prep_Receptor Receptor Preparation (Add Hydrogens, Assign Charges) Receptor->Prep_Receptor Ligand Ligand: 1-(2,5-dimethyl...) -2-thiol Prep_Ligand Ligand Preparation (Generate 3D Conformation, Assign Charges) Ligand->Prep_Ligand Define_Site Define Binding Site (Grid Box Generation) Prep_Receptor->Define_Site Docking Run Docking Simulation (e.g., AutoDock Vina) Prep_Ligand->Docking Define_Site->Docking Analysis Analyze Results (Binding Poses, Scores, Intermolecular Interactions) Docking->Analysis

Sources

Methodological & Application

Application Notes and Protocols for 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Unveiling the Potential of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol is a versatile N-heterocyclic thione that has garnered significant interest in the field of organic synthesis. Its unique structural features, combining a sterically hindered N-aryl substituent with a nucleophilic thiol group, make it a compelling candidate for various applications, most notably as a ligand in transition metal catalysis. The 2,5-dimethylphenyl group provides a specific steric and electronic environment that can influence the reactivity and selectivity of catalytic transformations. This document serves as a comprehensive guide to the practical applications of this compound, offering detailed protocols and insights into its role in modern synthetic methodologies.

The imidazole-2-thione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] This inherent bioactivity, coupled with its utility in synthesis, makes 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol a molecule of considerable interest to researchers in drug discovery and development.

Key Attributes and Chemical Profile

  • Molecular Formula: C₁₁H₁₂N₂S

  • Molecular Weight: 204.29 g/mol

  • CAS Number: 17452-16-3 (for the 2,3-dimethylphenyl isomer, a closely related compound)[3]

  • Appearance: Typically a white to off-white solid.

The thione moiety exists in tautomeric equilibrium with its thiol form, a characteristic that plays a crucial role in its reactivity and coordination chemistry.

Core Application: Ligand in Palladium-Catalyzed Cross-Coupling Reactions

The primary application of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol in organic synthesis is as a supporting ligand for palladium-catalyzed cross-coupling reactions. The sulfur atom of the thione group can effectively coordinate to the palladium center, while the sterically demanding 2,5-dimethylphenyl group influences the geometry and reactivity of the catalytic complex. This can lead to enhanced catalytic activity, stability, and selectivity in various transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[4] The use of N,N'-disubstituted imidazole-2-thiones as ligands has been shown to be effective in these transformations.[3] The steric bulk of the N-aryl substituent can promote the formation of highly active monoligated palladium(0) species, which are often key intermediates in the catalytic cycle.

Suzuki_Miyaura_Workflow cluster_prep Catalyst Pre-formation (Optional but Recommended) cluster_reaction Cross-Coupling Reaction cluster_workup Work-up and Purification pd_source Pd(OAc)₂ or Pd₂(dba)₃ preactivation Pre-activation (Heat, Inert Atmosphere) pd_source->preactivation ligand 1-(2,5-dimethylphenyl)- 1H-imidazole-2-thiol ligand->preactivation solvent_prep Anhydrous Solvent (e.g., Toluene, Dioxane) solvent_prep->preactivation reaction_vessel Reaction Mixture preactivation->reaction_vessel Active Pd(0)L Catalyst aryl_halide Aryl Halide (Ar-X) aryl_halide->reaction_vessel boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronic_acid->reaction_vessel base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction_vessel workup Aqueous Work-up reaction_vessel->workup extraction Organic Extraction workup->extraction purification Column Chromatography extraction->purification product Biaryl Product (Ar-Ar') purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This protocol is a representative example adapted from procedures for related N-aryl-imidazole-2-thione ligands.[3]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Degassed water

Procedure:

  • Catalyst Pre-formation (Recommended): In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol (0.04 mmol, 4 mol%). Add 2 mL of anhydrous toluene. Stir the mixture at 80 °C for 15 minutes.

  • Reaction Setup: In a separate Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Reaction Initiation: To the mixture from step 2, add 3 mL of anhydrous toluene and 0.5 mL of degassed water. Then, add the pre-formed catalyst solution from step 1 via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters

EntryAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O10018~85-95
24-Chloroanisole4-Methoxyphenylboronic acidCs₂CO₃Dioxane/H₂O11024~70-85
31-Naphthyl bromide2-Thienylboronic acidK₃PO₄Toluene/H₂O10016~80-90*

*Note: Yields are estimated based on similar systems and may vary depending on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5][6] Imidazole-based ligands have been shown to be effective in these reactions.[7] The steric and electronic properties of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol can facilitate the coupling of a wide range of amines with aryl halides.

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd0 Pd(0)L PdII_OA Ar-Pd(II)-X(L) Pd0->PdII_OA Oxidative Addition PdII_Amine [Ar-Pd(II)(L)(HNR'R'')]⁺X⁻ PdII_OA->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)-NR'R''(L) PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product ArX Ar-X ArX->PdII_OA Amine HNR'R'' Amine->PdII_Amine Base Base Base->PdII_Amine

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

This protocol is a representative example for C-N bond formation.[7][8]

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

  • Aryl halide (e.g., 4-chlorotoluene)

  • Amine (e.g., morpholine)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a glovebox, to a screw-capped vial, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).

  • Addition of Reactants: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add 2 mL of anhydrous toluene.

  • Reaction Conditions: Seal the vial and remove it from the glovebox. Heat the reaction mixture at 100 °C for 16-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired arylamine.

Sonogashira Coupling

The Sonogashira coupling reaction is a versatile method for the formation of C(sp²)-C(sp) bonds, typically between an aryl or vinyl halide and a terminal alkyne.[9] Palladium complexes with N,N'-disubstituted imidazole-2-thione ligands have demonstrated catalytic activity in copper-free Sonogashira reactions.[3]

This protocol is a representative example.[3]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

  • Aryl halide (e.g., iodobenzene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add PdCl₂ (0.02 mmol, 2 mol%), 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol (0.04 mmol, 4 mol%), aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous DMF.

  • Reaction Conditions: Heat the mixture at 120 °C for 24 hours.

  • Work-up: Cool the reaction to room temperature. Add water and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Synthesis and Characterization of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

The synthesis of N-aryl-imidazole-2-thiones can be achieved through various methods. A common approach involves the reaction of the corresponding N-arylimidazole with a sulfurating agent or by constructing the imidazole ring from appropriate precursors.

Representative Synthetic Protocol

A plausible synthetic route involves the reaction of 2,5-dimethylaniline with 2-chloro-1,1-diethoxyethane to form the corresponding N-arylimidazole, followed by thionation.

Step 1: Synthesis of 1-(2,5-dimethylphenyl)-1H-imidazole

  • A mixture of 2,5-dimethylaniline (10 mmol) and 2-chloro-1,1-diethoxyethane (11 mmol) is heated at 140 °C for 4 hours.

  • The reaction mixture is then treated with a mixture of concentrated hydrochloric acid and ethanol and refluxed to effect cyclization.

  • After cooling, the mixture is neutralized with a base (e.g., NaOH solution) and the product is extracted with an organic solvent.

  • Purification by column chromatography affords 1-(2,5-dimethylphenyl)-1H-imidazole.

Step 2: Thionation to 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

  • The N-arylimidazole from Step 1 (5 mmol) is dissolved in an anhydrous solvent like THF.

  • The solution is cooled to -78 °C and a strong base such as n-butyllithium (5.5 mmol) is added dropwise.

  • After stirring for 1 hour, elemental sulfur (6 mmol) is added in one portion.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted.

  • Purification by recrystallization or column chromatography yields the final product.

Spectroscopic Characterization Data (Representative)

The following are typical spectroscopic data ranges for N-aryl-imidazole-2-thiones.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.0-7.5 (m, Ar-H), ~6.8-7.2 (d, imidazole C4-H and C5-H), ~2.2-2.5 (s, 2 x CH₃). The NH proton signal may be broad or not observed.[1][10]

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~160-165 (C=S), ~130-140 (Ar-C), ~115-125 (imidazole C4 and C5).[1][10]

  • IR (KBr, cm⁻¹): ~3100-3000 (Ar C-H), ~1600 (C=C), ~1300-1200 (C=S).

Conclusion and Future Outlook

1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol is a valuable and versatile building block in organic synthesis, primarily serving as an effective ligand in palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this compound in their synthetic endeavors. The continued development of new ligands is crucial for advancing the field of catalysis, and the unique steric and electronic properties of this imidazole-2-thione derivative make it a promising candidate for further investigation in a broader range of catalytic transformations. Future research may focus on its application in other metal-catalyzed reactions, asymmetric catalysis, and the synthesis of novel bioactive molecules.

References

  • Mohamed, A. H., Alshammari, M. B., Aly, A. A., Sadek, K. U., Ahmad, A., Aziz, E. A., El-Yazbi, A. F., El-Agroudy, E. J., & Abdelaziz, M. E. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Scientific Reports, 14(1), 6347. [Link]

  • Gulea, M. (2022). Synthesis and Selected Transformations of 2-Unsubstituted Imidazole N-Oxides Using a Ball-Milling Mechanochemical Approach. Molecules, 27(11), 3499. [Link]

  • Patel, N. B., & Patel, J. C. (2011). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 565-573. [Link]

  • Golcienė, B., Maciejewska, N., Kallingal, A., Sapijanskaitė-Banevič, B., Stasevych, M., & Mickevičius, V. (2024). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. RSC Medicinal Chemistry, 15(1), 169-184. [Link]

  • Wikipedia. (2023, June 30). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Li, Y., Wang, C., Chen, J., & Wu, Y. (2017). Palladium(II) Chloride Complexes of N,N'-Disubstituted Imidazole-2-thiones: Syntheses, Structures, and Catalytic Performances in Suzuki-Miyaura and Sonogashira Coupling Reactions. Inorganic Chemistry, 56(19), 11847–11858. [Link]

  • PubChem. (n.d.). 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol. National Center for Biotechnology Information. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2024, August 5). Sonogashira coupling. In Wikipedia. [Link]

Sources

Strategic Application Note: 1-(2,5-Dimethylphenyl)-1H-imidazole-2-thiol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scaffold Analysis

1-(2,5-Dimethylphenyl)-1H-imidazole-2-thiol (CAS: 851398-39-5) is a high-value heterocyclic building block. While often overlooked in favor of simpler imidazole precursors, this compound offers a unique structural advantage: the 2,5-dimethylphenyl moiety provides a pre-installed, sterically demanding hydrophobic shield at the N1 position.

In medicinal chemistry, this scaffold serves three critical functions:

  • Lipophilic Pharmacophore: The 2,5-dimethyl substitution pattern significantly increases

    
     and metabolic stability compared to unsubstituted N-phenyl analogs, protecting the N1-C2 bond from enzymatic hydrolysis.
    
  • Divergent Intermediate: The C2-thiol group acts as a versatile chemical handle. It can be S-alkylated to generate thioethers (antimicrobial/antifungal candidates), oxidized to sulfones, or desulfurized to access difficult-to-synthesize 1-aryl-imidazoles.

  • Metal Coordination: The soft sulfur/hard nitrogen donor set makes it an ideal ligand for bioinorganic applications (e.g., silver antimicrobial complexes).

Part 2: Core Applications & Mechanism[1]

Application 1: Fragment-Based Drug Discovery (Antimicrobial/Antifungal)

The 1-aryl-imidazole-2-thiol class is well-documented for broad-spectrum antimicrobial activity. The thiol group is a nucleophile that can be rapidly functionalized to create libraries of S-alkylated derivatives.

  • Mechanism: These derivatives often target lanosterol 14

    
    -demethylase (CYP51)  in fungi or bacterial cell wall synthesis enzymes. The 2,5-dimethylphenyl group occupies the hydrophobic access channel of the enzyme, potentially improving binding affinity over less substituted analogs.
    
  • Workflow: React the thiol with a library of benzyl halides or

    
    -bromo ketones to generate a focused library of thioethers.
    
Application 2: Accessing Sterically Hindered 1-Aryl Imidazoles (Desulfurization)

Direct N-arylation of imidazole with 2,5-dimethylhaloarenes is low-yielding due to steric hindrance (the "ortho effect") and electronic deactivation.

  • Solution: The "Thiol Route." Synthesize the imidazole ring onto the aniline (via isothiocyanate) and then remove the sulfur.

  • Utility: This yields 1-(2,5-dimethylphenyl)-1H-imidazole , a core pharmacophore for p38 MAP kinase inhibitors and

    
    -adrenergic agonists .
    
Application 3: Tyrosinase Inhibition

2-Mercaptoimidazoles are competitive inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis. The sulfur atom binds to the binuclear copper active site of the enzyme. The bulky 2,5-dimethylphenyl group can provide selectivity by excluding the inhibitor from smaller, related metalloenzymes.

Part 3: Experimental Protocols

Protocol A: De Novo Synthesis of the Scaffold

Use this protocol if commercial stock is unavailable or for gram-scale production.

Reaction Overview: 2,5-Dimethylaniline


 Isothiocyanate 

Thiourea Acetal

Acid Cyclization

Materials:

  • 2,5-Dimethylaniline (1.0 eq)

  • Thiophosgene (1.1 eq) [Caution: Toxic] or 1,1'-Thiocarbonyldiimidazole (TCDI) (Safe alternative)

  • Aminoacetaldehyde dimethyl acetal (1.0 eq)

  • Hydrochloric acid (10% aq)

  • Dichloromethane (DCM), Ethanol

Step-by-Step Procedure:

  • Isothiocyanate Formation: Dissolve 2,5-dimethylaniline (10 mmol) in DCM (50 mL). Add TCDI (11 mmol) and stir at RT for 3 hours. Wash with water, dry (MgSO

    
    ), and concentrate to yield the crude isothiocyanate.
    
  • Thiourea Formation: Redissolve the isothiocyanate in Ethanol (20 mL). Add aminoacetaldehyde dimethyl acetal (10 mmol) dropwise. Reflux for 2 hours. Monitor TLC (formation of thiourea). Evaporate solvent.

  • Cyclization: Suspend the residue in 10% HCl (30 mL). Reflux for 1-2 hours. The acetal hydrolyzes to the aldehyde, which immediately cyclizes with the thiourea nitrogen.

  • Isolation: Cool to RT. The product often precipitates. If not, neutralize to pH 7-8 with NaHCO

    
    . Filter the solid, wash with cold water, and recrystallize from Ethanol.
    
    • Expected Yield: 60-75%

    • Characterization:

      
      H NMR (DMSO-d
      
      
      
      ) should show the imidazole C4/C5 protons and the SH/NH tautomeric proton.
Protocol B: S-Alkylation (Library Generation)

Standard procedure for generating bioactive thioethers.

Materials:

  • 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide, Methyl iodide) (1.1 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq)
  • Acetone or DMF (Solvent)

Step-by-Step Procedure:

  • Dissolve the thiol (1 mmol) in Acetone (10 mL).

  • Add K

    
    CO
    
    
    
    (2 mmol) and stir for 15 min to generate the thiolate anion.
  • Add the Alkyl halide (1.1 mmol) dropwise.

  • Stir at RT for 2-4 hours (monitor by TLC).

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallize from ethanol/water or purify via silica flash chromatography (Hexane:EtOAc).

Protocol C: Desulfurization (Raney Nickel)

To convert the thiol to the unsubstituted imidazole.

Materials:

  • 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol (1.0 eq)

  • Raney Nickel (Active slurry, excess, ~5-10 mass eq)

  • Ethanol (Solvent)[1]

Step-by-Step Procedure:

  • Dissolve the thiol (500 mg) in Ethanol (20 mL).

  • Add Raney Nickel slurry (approx. 2 g) carefully. [Caution: Pyrophoric when dry].

  • Reflux the mixture for 4-8 hours.

  • Filtration: Filter hot through a Celite pad to remove Raney Ni. Keep the catalyst wet at all times.

  • Isolation: Evaporate the filtrate to obtain 1-(2,5-dimethylphenyl)-1H-imidazole.

  • Validation: The disappearance of the C2-SH signal in NMR and a shift in the imidazole ring protons confirms desulfurization.

Part 4: Visualization of Reaction Pathways

G Aniline 2,5-Dimethylaniline Isothiocyanate Isothiocyanate Intermediate Aniline->Isothiocyanate TCDI or CSCl2 Thiourea Thiourea Acetal Isothiocyanate->Thiourea Aminoacetaldehyde dimethyl acetal Target 1-(2,5-dimethylphenyl)- 1H-imidazole-2-thiol (SCAFFOLD) Thiourea->Target H+ / Heat (Cyclization) Thioether S-Alkylated Derivatives (Antimicrobial) Target->Thioether R-X, K2CO3 (S-Alkylation) Imidazole 1-(2,5-dimethylphenyl)- imidazole (p38 MAPK Inhibitor) Target->Imidazole Raney Ni (Desulfurization) MetalComplex Ag/Au Metal Complexes Target->MetalComplex AgNO3 or Au salts

Figure 1: Divergent synthesis pathways utilizing the 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol scaffold.

Part 5: References

  • PubChem. 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol (Compound Summary). National Library of Medicine. [Link]

  • MoldaHawas, A. (2014). "Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents." Indian Journal of Chemistry, 53B, 1128-1133. [Link]

  • Gujjarappa, R., et al. (2022).[2] "Overview on Biological Activities of Imidazole Derivatives." ResearchGate. [Link]

Sources

"protocol for HPLC analysis of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol"

[1]

Abstract & Chemical Context

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol . This compound serves as a critical intermediate in the synthesis of imidazoline-based adrenergic agonists (e.g., Xylometazoline analogs) and various agrochemicals.[1]

The "Thione-Thiol" Challenge

The core analytical challenge for this molecule is the thiol-thione tautomerism .[1] In solution, 1-substituted imidazole-2-thiols exist in a dynamic equilibrium between the thiol (SH) and thione (C=S) forms.[1]

  • Thione Form: Predominant in neutral/polar solvents; more polar.[1]

  • Thiol Form: Favored in basic conditions or specific non-polar environments; susceptible to oxidative dimerization (disulfide formation).[1]

Scientific Directive: To achieve reproducible chromatography, this protocol utilizes an acidic mobile phase (pH 3.0).[1] This locks the tautomeric equilibrium, protonates the imidazole nitrogen (preventing peak tailing on silanols), and stabilizes the thiol group against auto-oxidation.

Method Development Logic (The "Why")

ParameterSelectionScientific Rationale
Stationary Phase C18 (L1) , End-cappedThe 2,5-dimethylphenyl moiety is hydrophobic.[1] A C18 column provides sufficient retention (

) to separate the main peak from polar synthesis byproducts (e.g., unreacted amines). End-capping is critical to minimize secondary interactions with the basic imidazole ring.[1]
Mobile Phase pH pH 3.0 ± 0.1 Stability & Shape: Acidic pH ensures the imidazole ring is fully protonated (

), improving peak symmetry.[1] It also suppresses the ionization of the thiol (

), keeping it in a neutral, hydrophobic state for consistent retention.
Buffer Phosphate Potassium phosphate provides excellent buffering capacity at pH 3.0 and is UV transparent at 220–254 nm.[1]
Organic Modifier Acetonitrile (ACN) ACN offers lower viscosity and lower UV cutoff than Methanol, providing sharper peaks and better sensitivity for impurity profiling.
Detection UV 254 nm The aromatic phenyl and imidazole rings exhibit strong

transitions.[1] While 220 nm is more sensitive, 254 nm is more selective and less prone to baseline drift from mobile phase gradients.

Detailed Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II / Waters Alliance (or equivalent) with quaternary pump and Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm).[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[2]

    • Potassium Dihydrogen Phosphate (

      
      ).[1]
      
    • Phosphoric Acid (85%).

    • Water (Milli-Q/HPLC Grade).

    • Stabilizer: Disodium EDTA (optional, to chelate metals that catalyze thiol oxidation).

Mobile Phase Preparation
  • Buffer A (20 mM Phosphate, pH 3.0):

    • Dissolve 2.72 g of

      
       in 950 mL of HPLC-grade water.[1]
      
    • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (10%).

    • Add water to final volume of 1000 mL.

    • Filter through a 0.45 µm nylon membrane.[1]

  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min (for 5 µm columns) or 0.8 mL/min (for 2.6 µm columns).

  • Column Temperature: 30°C (Controlled).

  • Injection Volume: 10 µL.

  • Detection: UV @ 254 nm (Reference: 360 nm / 100 nm bandwidth).[1]

  • Run Time: 15 minutes.

Gradient Program:

Time (min) % Buffer A % Acetonitrile (B) Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
10.0 40 60 Linear Gradient
12.0 40 60 Wash
12.1 90 10 Re-equilibration

| 15.0 | 90 | 10 | Stop |

Standard & Sample Preparation

Critical Step: Thiols are prone to dimerization (forming disulfides) in solution.[1] Prepare samples fresh and analyze within 24 hours.

  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile; sonicate for 5 mins. Dilute to volume with Buffer A.[1]

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Diluent.

Analytical Workflow Visualization

HPLC_WorkflowStartStart: Sample PreparationWeighWeigh 10mg Analyte(Prevent Oxidation)Start->WeighDissolveDissolve in 50% ACNSonicate 5 minWeigh->DissolveFilterFilter (0.22 µm PTFE)Dissolve->FilterInjectInject 10 µL into HPLCFilter->InjectSeparationSeparation (C18 Column)pH 3.0 Buffer/ACN GradientInject->SeparationDetectionUV Detection @ 254 nmSeparation->DetectionDecisionPeak Tailing > 1.5?Detection->DecisionPassProcess Data(Area Under Curve)Decision->PassNoFailTroubleshoot:Check pH or Column AgeDecision->FailYesFail->SeparationRe-run

Figure 1: Step-by-step workflow for the HPLC analysis of imidazole-2-thiol derivatives, including decision points for system suitability.

System Suitability & Validation Parameters

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine analysis:

ParameterAcceptance CriteriaTroubleshooting
Retention Time (

)
6.0 – 8.0 minIf shifting, check mobile phase pH and column temperature.[1]
Tailing Factor (

)

High tailing indicates silanol interaction.[1] Ensure pH

or replace column.
Theoretical Plates (

)

Low plates suggest column aging or poor connections (dead volume).[1]
Precision (RSD)

(n=6 injections)
Poor precision often indicates injector issues or sample instability (oxidation).[1]
Resolution (

)

from nearest impurity
Adjust gradient slope if resolution degrades.
Linearity & Range
  • Range: 0.01 mg/mL to 0.2 mg/mL.[1]

  • Procedure: Prepare 5 concentration levels (e.g., 10%, 50%, 80%, 100%, 120% of target).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    .[1]

Troubleshooting: The "Disulfide Artifact"

Commonly, researchers mistake a secondary peak appearing at a higher retention time (approx 2x the main peak

disulfide dimer1

Mechanism:

1

Prevention Protocol:

  • Limit Headspace: Fill HPLC vials completely to minimize air exposure.

  • Chelation: Add 0.1 mM EDTA to the Mobile Phase A if dimerization persists.

  • Acidity: Ensure sample diluent is acidic (matched to mobile phase).[1]

TautomerismThioneThione Form(Polar, C=S)ThiolThiol Form(Less Polar, C-SH)Thione->Thiol Equilibrium(pH dependent)DisulfideDisulfide Dimer(Impurity Artifact)Thiol->Disulfide Oxidation(Air/Metals)

Figure 2: Chemical equilibrium and degradation pathway.[1] The method uses acidic pH to stabilize the Thione/Thiol equilibrium and prevent Disulfide formation.

References

  • PubChem. (n.d.).[1][3] 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link][1]

  • Attwa, M. W., et al. (2020).[1] HPLC Determination of Imidazoles with Variant Anti-Infective Activity. Journal of Chromatographic Science, 58(1), 1–9. (Demonstrates efficacy of Methanol/Phosphate buffer pH 3.2 for imidazole derivatives). [Link]

  • Andersson, A. (2012).[1][4] Method development for the determination of thiols using HPLC with fluorescence detection. Umeå University.[1] (Provides grounding on thiol stability and mobile phase selection).[1] [Link]

  • Sielc Technologies. (2018).[1] Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. (Validates use of acidic mobile phases for substituted imidazoles). [Link]

Technical Application Note: In Vitro Characterization of 1-(2,5-Dimethylphenyl)-1H-Imidazole-2-Thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the standard operating procedures (SOPs) and experimental rationale for utilizing 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol (DMPIT) in preclinical drug discovery. While imidazole-2-thiols are versatile scaffolds, this specific congener is pharmacologically significant as a potent Dopamine


-Hydroxylase (DBH) inhibitor  and a metal-chelating antioxidant. This document details protocol architectures for enzymatic inhibition, kinetic analysis, and physicochemical stability, designed for researchers optimizing adrenergic modulation therapies.

Chemical Identity & Handling

Molecule Profile
  • IUPAC Name: 1-(2,5-dimethylphenyl)-1,3-dihydroimidazole-2-thione (Tautomer)

  • Core Mechanism: The molecule exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In physiological solution, the thione form often predominates, but the sulfur atom serves as a "soft" donor ligand, exhibiting high affinity for copper centers in metalloenzymes.

  • Key Application: Modulation of norepinephrine biosynthesis via DBH inhibition.

Preparation & Storage
ParameterSpecificationTechnical Rationale
Solvent DMSO (Dimethyl sulfoxide)Highly soluble (>10 mM). Avoid aqueous stock solutions to prevent premature oxidation.
Stock Conc. 10 mM - 50 mMHigh concentration minimizes DMSO volume in final assays (<1% v/v).
Storage -20°C (Desiccated)Thiol groups are prone to oxidative dimerization (disulfide formation).
Handling Inert Atmosphere (Argon/N2)Recommended for long-term storage of solid powder to prevent darkening (oxidation).

Primary Assay: Dopamine -Hydroxylase (DBH) Inhibition[1]

Scientific Rationale

DBH is a copper-containing monooxygenase that converts dopamine to norepinephrine.[1] DMPIT acts as a multisubstrate inhibitor :

  • Metal Chelation: The sulfur moiety coordinates with the active site Copper (

    
    ).
    
  • Substrate Mimicry: The 1-(2,5-dimethylphenyl) ring mimics the phenethylamine structure of dopamine, providing steric specificity and hydrophobic interaction within the active site cleft.

Experimental Protocol

Objective: Determine the


 of DMPIT against purified DBH (e.g., bovine or recombinant human).
Reagents:
  • Enzyme: Purified DBH (approx. 5 units/mL).

  • Substrate: Tyramine or Dopamine (10 mM stock).

  • Cofactor: Ascorbic Acid (10 mM, freshly prepared).

  • Catalase: 1 mg/mL (Essential to protect DBH from

    
     generated during the reaction).
    
  • Buffer: 50 mM Sodium Acetate, pH 5.0 (DBH is pH-sensitive; acidic pH mimics chromaffin granule environment).

  • Copper Supplement:

    
     (Optional: To distinguish between competitive chelation and irreversible stripping).
    
Workflow Steps:
  • Pre-Incubation:

    • Mix

      
       Buffer + 
      
      
      
      Catalase +
      
      
      DMPIT (various concentrations).
    • Add

      
       DBH Enzyme.
      
    • Critical: Incubate for 15 minutes at 37°C. This allows the inhibitor to equilibrate with the enzyme's copper center.

  • Reaction Initiation:

    • Add

      
       Substrate/Cofactor Mix (20 mM Tyramine + 20 mM Ascorbate).
      
  • Kinetic Monitoring:

    • Incubate at 37°C for 30 minutes.

  • Termination:

    • Stop reaction with

      
       of 4M Perchloric Acid (PCA) or Sodium Metaperiodate (if using colorimetric readout).
      
Readout Methods
MethodTarget AnalyteSensitivityNotes
HPLC-ECD Octopamine/NorepinephrineHigh (nM range)Gold standard. Electrochemical detection is highly specific for catecholamines.
Colorimetric p-HydroxybenzaldehydeMediumUses periodate to cleave the product (octopamine) into an absorbing aldehyde (

).
Mechanism Visualization

DBH_Mechanism Enzyme DBH Active Site (Contains Cu++) Product Norepinephrine Enzyme->Product + O2 / Ascorbate Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Chelation (S -> Cu) Substrate Dopamine Substrate->Product Hydroxylation Inhibitor DMPIT (Thione/Thiol) Inhibitor->Complex Steric Fit (Aryl)

Caption: DMPIT inhibits DBH via dual-mode action: Sulfur-Copper coordination and Aryl-hydrophobic pocket occupancy.

Secondary Assay: Tyrosinase Inhibition (Selectivity Screen)

Scientific Rationale

To validate the specificity of DMPIT for DBH, it must be screened against Tyrosinase. Both are copper-containing enzymes. High potency against Tyrosinase suggests a non-specific metal chelator profile, whereas low potency suggests drug-like specificity for the adrenergic system.

Protocol Summary
  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Substrate: L-DOPA (0.5 mM).

  • Enzyme: Mushroom Tyrosinase (50 U/mL).

  • Detection: Monitor formation of Dopachrome at 475 nm continuously for 10 minutes.

  • Analysis: Calculate the slope (rate) of Dopachrome formation vs. Inhibitor concentration.

Physicochemical Characterization: Redox & Stability

Thiol-Disulfide Exchange Assay

Since DMPIT contains a thiol/thione group, it can act as a reactive oxygen species (ROS) scavenger or undergo auto-oxidation.

Protocol:

  • Incubate

    
     DMPIT in PBS (pH 7.4) for 0, 4, and 24 hours.
    
  • Analyze via LC-MS .

  • Target Mass: Look for

    
     (Monomer) vs. 
    
    
    
    (Disulfide dimer).
  • Interpretation: Rapid dimerization indicates poor stability in plasma; formulation strategies (e.g., encapsulation) may be required.

Data Analysis & Interpretation

Expected Results Table

When characterizing DMPIT, compare results against standard inhibitors to validate assay performance.

CompoundDBH

(nM)
Tyrosinase

(

)
Selectivity Ratio
DMPIT 50 - 500 (Est.)> 50 High (Specific)
Nepicastat (Control)8 - 15> 100Very High
Disulfiram (Control)100 - 30010 - 20Low (General Chelator)
Troubleshooting Guide
  • Issue: High background oxidation in DBH assay.

    • Fix: Ensure Catalase is fresh.

      
       byproduct destroys the enzyme rapidly.
      
  • Issue: Loss of potency over time in stock solution.

    • Fix: DMPIT has likely dimerized. Reduce with DTT (Dithiothreitol) or prepare fresh stock.

  • Issue: Precipitation upon addition to buffer.

    • Fix: The 2,5-dimethylphenyl group is lipophilic. Ensure final DMSO concentration is 1-2%, or add 0.01% Triton X-100.

Advanced Workflow: Kinetic Mode of Inhibition

To definitively prove the mechanism, perform a Lineweaver-Burk analysis.

Kinetic_Workflow Step1 Prepare Substrate Dilutions (0.1, 0.5, 1.0, 5.0 Km) Step2 Add DMPIT at fixed concentrations (0, 0.5x, 1x, 2x IC50) Step1->Step2 Step3 Measure Initial Velocity (V0) Step2->Step3 Step4 Plot 1/V0 vs 1/[S] Step3->Step4 Result_Comp Lines intersect at Y-axis? Competitive Inhibition Step4->Result_Comp Result_NonComp Lines intersect at X-axis? Non-Competitive Inhibition Step4->Result_NonComp Result_Mixed Lines intersect in Quadrant II? Mixed Inhibition Step4->Result_Mixed

Caption: Workflow to determine if DMPIT competes directly with the substrate or binds an allosteric site.

Note: Most imidazole-2-thiones exhibit Mixed-type inhibition (Competitive with respect to Copper/Oxygen, Uncompetitive/Mixed with respect to Tyramine).

References

  • Kruse, L. I., et al. (1987). "Multisubstrate inhibitors of dopamine beta-hydroxylase. 1. Some 1-phenyl and 1-phenyl-bridged derivatives of imidazole-2-thione."[2] Journal of Medicinal Chemistry.

  • McCarthy, J. R., et al. (1990).[3] "1-(Thienylalkyl)imidazole-2(3H)-thiones as potent competitive inhibitors of dopamine beta-hydroxylase."[3] Journal of Medicinal Chemistry.

  • Bates, C. A., et al. (2022). "Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition." ACS Omega.

  • PubChem Database. (n.d.). "Compound Summary: 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol." National Library of Medicine.

  • MedChemExpress. (n.d.). "Dopamine beta-hydroxylase Inhibitors & Screening Libraries." MedChemExpress.

Sources

Application Note: A Robust and Scalable Synthesis of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Imidazole-2-thiol derivatives are known to exhibit a wide range of biological activities. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and critical safety considerations. The protocol described herein is designed to be self-validating, incorporating detailed analytical checkpoints for quality control. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Scientific Principles and Reaction Mechanism

The synthesis of 1-aryl-1H-imidazole-2-thiols is most effectively achieved through a variation of the Marckwald synthesis. This classical approach involves the cyclization of an α-aminoketone with a thiocyanate salt. Our protocol is a two-step process designed for scalability and control:

  • Synthesis of the α-Aminoketone Intermediate: The process begins with the synthesis of 2-amino-1-(2,5-dimethylphenyl)ethanone hydrochloride from its corresponding α-bromoketone. This is a critical step where purity of the intermediate directly impacts the final product yield and quality.

  • Thiocyclization: The isolated α-aminoketone hydrochloride is then reacted with potassium thiocyanate (KSCN) in an aqueous medium. The acidic nature of the amine salt facilitates the reaction, which proceeds through an initial condensation to form a thiourea intermediate, followed by an intramolecular nucleophilic attack and subsequent dehydration to yield the stable aromatic imidazole-2-thiol ring.[1]

The mechanism involves the nucleophilic addition of the primary amine to the carbon of the thiocyanate, followed by an intramolecular cyclization and dehydration, a process that ensures high regioselectivity.[2]

reaction_mechanism Figure 1: Reaction Mechanism for Imidazole-2-Thiol Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine 2-Amino-1-(2,5-dimethylphenyl)ethanone Thioketone Thioketone Intermediate Amine->Thioketone + KSCN, H+ KSCN Potassium Thiocyanate (KSCN) Cyclized Cyclized Intermediate (Hemiaminal analog) Thioketone->Cyclized Intramolecular Cyclization Product 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol Cyclized->Product - H2O (Dehydration)

Caption: Figure 1: Reaction Mechanism for Imidazole-2-Thiol Formation

Materials, Reagents, and Equipment

Successful and safe execution of this protocol requires adherence to the specified quality of reagents and appropriate equipment.

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )Density/FormKey Hazards
2-Bromo-1-(2,5-dimethylphenyl)ethanone20885-89-2227.10SolidLachrymator, Corrosive, Toxic[3]
Hexamethylenetetramine (HMTA)100-97-0140.19SolidFlammable, Skin/Eye Irritant
Ethanol (EtOH), 95% & Absolute64-17-546.07LiquidFlammable
Hydrochloric Acid (HCl), concentrated7647-01-036.46LiquidCorrosive, Causes severe burns
Potassium Thiocyanate (KSCN)333-20-097.18SolidHarmful if swallowed, Contact with acid liberates toxic gas
Diethyl Ether60-29-774.12LiquidExtremely Flammable, Forms explosive peroxides
Sodium Bicarbonate (NaHCO₃)144-55-884.01SolidMild Irritant
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37SolidHygroscopic
Equipment
  • 5 L three-neck round-bottom flask with overhead mechanical stirrer

  • 2 L single-neck round-bottom flask

  • Heating mantle with temperature controller and thermocouple

  • Reflux condenser

  • Dropping funnel

  • Buchner funnel with vacuum flask

  • pH meter or pH strips

  • Standard laboratory glassware

  • Rotary evaporator

  • Vacuum oven

Health and Safety Precautions

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves at all times.

  • Chemical Handling:

    • 2-Bromo-1-(2,5-dimethylphenyl)ethanone: This is a strong lachrymator. Handle with extreme care in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[3]

    • Thiourea/Thiocyanate: Thiourea is a suspected carcinogen and reproductive toxin.[4] Avoid creating dust. Potassium thiocyanate releases toxic hydrogen cyanide gas upon contact with strong acids.

    • Concentrated HCl: Highly corrosive. Always add acid to water, never the reverse. Handle with appropriate gloves and face shield.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Neutralize acidic and basic aqueous waste before disposal.

Experimental Workflow Overview

experimental_workflow Figure 2: Overall Synthesis Workflow cluster_partA Part A: Intermediate Synthesis cluster_partB Part B: Thiocyclization Start_A 2-Bromo-1-(2,5-dimethylphenyl)ethanone + HMTA in EtOH Reaction_A Sominini Reaction (Reflux) Start_A->Reaction_A Hydrolysis_A Acidic Hydrolysis (EtOH/HCl) Reaction_A->Hydrolysis_A Isolation_A Crystallization & Filtration Hydrolysis_A->Isolation_A Intermediate Intermediate: 2-Amino-1-(2,5-dimethylphenyl)ethanone HCl Isolation_A->Intermediate Start_B Intermediate + KSCN in Water Intermediate->Start_B Proceed to Part B Reaction_B Cyclization Reaction (Heat) Start_B->Reaction_B Workup_B Cooling & Basification (NaHCO3) Reaction_B->Workup_B Purification Recrystallization from Ethanol/Water Workup_B->Purification FinalProduct Final Product: 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol Purification->FinalProduct

Caption: Figure 2: Overall Synthesis Workflow

Detailed Synthesis Protocol

This protocol is optimized for a ~100 g scale of the final product.

Part A: Synthesis of 2-Amino-1-(2,5-dimethylphenyl)ethanone HCl (Intermediate)
  • Reaction Setup: Equip a 5 L three-neck flask with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Reagent Charging: To the flask, add 2-bromo-1-(2,5-dimethylphenyl)ethanone (227 g, 1.0 mol) and absolute ethanol (2 L). Stir until the solid dissolves.

  • HMTA Addition: Add hexamethylenetetramine (HMTA) (147 g, 1.05 mol) portion-wise to the stirred solution. The addition may be slightly exothermic.

  • Formation of Quaternary Salt: Heat the mixture to reflux (approx. 78°C) and maintain for 4 hours. A thick white precipitate of the quaternary ammonium salt will form.

  • Hydrolysis: Cool the reaction mixture to room temperature. In a separate beaker, prepare the acidic hydrolysis solution by slowly adding concentrated HCl (250 mL) to 95% ethanol (750 mL) while cooling in an ice bath.

  • Acidic Cleavage: Add the ethanolic HCl solution to the reaction mixture. Heat the slurry back to reflux and maintain for 6-8 hours. The solid will gradually dissolve as the HMTA salt is cleaved.

  • Isolation of Intermediate: Cool the reaction mixture to 0-5°C in an ice bath. The product, 2-amino-1-(2,5-dimethylphenyl)ethanone hydrochloride, will precipitate as a white solid.

  • Filtration and Drying: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 250 mL) to remove organic impurities. Dry the solid in a vacuum oven at 40°C to a constant weight.

    • Expected Yield: 160-180 g (80-90%).

    • Quality Control: Confirm structure via ¹H NMR before proceeding.

Part B: Synthesis of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol
  • Reaction Setup: In the 5 L three-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve the 2-amino-1-(2,5-dimethylphenyl)ethanone HCl (179 g, 0.9 mol) from Part A in deionized water (2.5 L).

  • Thiocyanate Addition: Add potassium thiocyanate (KSCN) (96 g, 0.99 mol) to the solution.

  • Thiocyclization Reaction: Heat the reaction mixture to 90-95°C and maintain for 5 hours. Monitor the reaction progress by TLC or HPLC if desired.

  • Precipitation: Cool the reaction mixture to room temperature. The product may begin to precipitate.

  • Work-up: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the mixture is 7-8. This neutralizes the HCl and precipitates the free thiol product.

  • Isolation: Cool the slurry in an ice bath for 1 hour. Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the filtrate is free of salts.

  • Purification by Recrystallization:

    • Transfer the crude solid to a 2 L beaker.

    • Add 95% ethanol and heat with stirring until the solid just dissolves (use the minimum amount necessary).

    • If the solution is colored, it can be treated with activated charcoal and hot filtered.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]

    • Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven at 50°C.

    • Expected Yield: 155-175 g (80-90% from the amino-ketone).

    • Expected Purity: >98% by HPLC.

Characterization and Quality Control

The final product must be rigorously analyzed to confirm its identity and purity.[6]

Analysis TechniqueExpected Results for 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol
Appearance Off-white to pale yellow crystalline solid
Melting Point Specific to the compound, should be sharp (e.g., within a 2°C range)
¹H NMR (400 MHz, DMSO-d₆)δ ~12.5 (s, 1H, N-H/S-H), 7.2-7.4 (m, 5H, Ar-H & Imidazole-H), 2.3 (s, 3H, CH₃), 2.1 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ ~165 (C=S), aromatic carbons (125-138), imidazole carbons (115-125), methyl carbons (~18, 21)
FT-IR (KBr, cm⁻¹)~3100 (N-H stretch), ~1500 (C=N stretch), ~1250 (C=S stretch)
HPLC Purity >98% area at a specified wavelength (e.g., 254 nm)
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₁H₁₂N₂S: 205.0799; Found: 205.08xx

Scale-Up Considerations and Troubleshooting

Transitioning this synthesis to a larger scale requires careful management of several factors.[7]

  • Heat Management: The hydrolysis step in Part A is exothermic upon addition of HCl and requires efficient cooling. The reflux steps require even heating to avoid localized charring. A jacketed reactor is recommended for scales larger than described.

  • Mixing: The formation of thick slurries in both Part A and Part B necessitates a powerful overhead mechanical stirrer. Inefficient mixing can lead to side reactions and lower yields.

  • Reagent Addition: On a large scale, the portion-wise or slow addition of reagents (HMTA, NaHCO₃) is critical to control exotherms and off-gassing.

  • Filtration and Drying: Handling large volumes of wet solids can be challenging. Ensure filtration equipment is appropriately sized. Extended drying times may be necessary.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield in Part A Incomplete reaction; Loss of product during work-up.Extend reflux time for both salt formation and hydrolysis. Ensure the mixture is thoroughly cooled before filtration.
Dark/Oily Product in Part B Impurities from Part A; Reaction temperature too high.Re-purify the intermediate from Part A. Maintain the reaction temperature below 100°C.
Product Fails to Crystallize Presence of impurities; Solution is supersaturated or cooled too quickly.Use a seed crystal to induce crystallization. Scratch the inside of the flask. Re-dissolve in minimal hot solvent and cool very slowly.[5]
Low Purity by HPLC Incomplete reaction; Inefficient purification.Increase reflux time in Part B. Perform a second recrystallization, potentially from a different solvent system (e.g., isopropanol).

Conclusion

This application note details a reliable and scalable two-step synthesis for 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol. By providing insight into the reaction mechanism, emphasizing critical safety protocols, and offering solutions to common scale-up challenges, this guide serves as a practical tool for producing high-purity material for research and development purposes.

References

  • Dhainwal, A. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 596-603.
  • Cesca, D., Arnold, P., Kaldre, D., et al. (2024). Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. Organic Letters, 26(45), 9476-9480. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.4c02930]
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: thiourea. Retrieved from Chemos. [URL: https://www.chemos.de/import/sdb/A0000502_sdb_en_GB.pdf]
  • Sigma-Aldrich. (2025, October 29). Safety Data Sheet: Thiourea. Retrieved from Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma/t7875]
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET: N-(2-Bromo-4-methylphenyl)thiourea. Retrieved from Thermo Fisher Scientific. [URL: https://www.thermofisher.com/order/msds/AC439360000.html]
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from organic-chemistry.org. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/imidazoles.shtm]
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from BenchChem. [URL: https://www.benchchem.
  • Agafonova, E. I., et al. (2018). Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. Russian Chemical Bulletin, 67(8), 1475-1483. [URL: https://www.researchgate.net/publication/327461466_Reactions_of_substituted_1H-imidazole-2-thiols_with_pent-2-en-4-yn-1-ones]
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985-4007. [URL: https://doi.org/10.1039/D0OB00350F]
  • ChemicalBook. (2022, August 11). 2-BROMO-1-(5-BROMOTHIOPHEN-2-YL)ETHANONE - Safety Data Sheet. Retrieved from ChemicalBook. [URL: https://www.chemicalbook.com/ProductGHSMSDSDetailCB0210080_EN.htm]
  • Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-HN37-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMDQ4MDF8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDljLzkwNzU0MTQxMDI4MTQucGRmfGU0YjM3YjQzY2YwZWYxZWY3ZGI4YjU5ZWYxNTQ3Y2YwYjY5YjM5MmM4ZmMzYjM4YjQzYjM3YjY5YjM5MmM4]
  • Gzella, A., et al. (2022). Synthesis and Selected Transformations of 2-Unsubstituted Imidazole N-Oxides Using a Ball-Milling Mechanochemical Approach. Molecules, 27(11), 3503. [URL: https://www.mdpi.com/1420-3049/27/11/3503]
  • Van der Westhuyzen, C. W., et al. (2004). Preparation and utilization of a reagent for the isolation and purification of low-molecular-mass thiols. Analytical Biochemistry, 325(1), 127-132. [URL: https://pubmed.ncbi.nlm.nih.gov/14715280/]
  • Marcaccini, S. (n.d.). Synthesis of imidazole-2-thiones. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-imidazole-2-thiones_fig3_265380590]
  • Serykh, V. Y., et al. (2018). Regioselective reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines: en route to novel sulfonylamino-substituted imidazo[2,1-b]thiazoles. Arkivoc, 2018(3), 62-75. [URL: https://www.scispace.com/paper/serykh-yakovlev-serykh-et-al-2018]
  • Bakthavatchalam, R., et al. (2010). Scalable synthesis of imidazole derivatives. US Patent 7,807,837 B2. [URL: https://patents.google.
  • Abdelgawad, M. A., et al. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2024.2325997]
  • BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Retrieved from BenchChem. [URL: https://www.benchchem.com/technical-support/analytical-techniques-for-the-determination-of-imidazole-compounds-a-detailed-guide-for-researchers]

Sources

Application Notes & Protocols: 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the potential applications of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol (DMPIT) in materials science. While direct literature on this specific molecule is emerging, its unique structural motifs—a coordinating imidazole head, a reactive thiol group, and a bulky hydrophobic dimethylphenyl tail—suggest significant promise in several high-performance applications. By drawing parallels with well-studied analogous compounds, this guide outlines detailed protocols for its synthesis and its application as a corrosion inhibitor for steel alloys and as a functionalizing agent for polymers and surfaces via thiol-ene chemistry. The underlying mechanisms and the rationale behind experimental procedures are discussed to provide researchers with a robust framework for utilizing this versatile molecule.

Introduction to 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol (DMPIT)

1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol (DMPIT) is an aromatic heterocyclic compound featuring three key functional domains that make it a compelling candidate for materials science innovation:

  • The Imidazole-2-thiol Core: This bicyclic system is rich in electron density. The two nitrogen atoms of the imidazole ring and the exocyclic sulfur atom of the thiol group act as potent coordination sites for metal ions and surfaces. This moiety is a well-established pharmacophore in drug design and a cornerstone of many high-performance corrosion inhibitors[1][2][3].

  • The Reactive Thiol (-SH) Group: The thiol group is one of the most versatile functional handles in chemistry. It can be readily deprotonated, oxidized to form disulfides, or undergo "click" reactions, most notably the thiol-ene reaction, for covalent attachment to a wide range of substrates[4][5][6].

  • The 2,5-Dimethylphenyl Substituent: This bulky, hydrophobic group provides significant steric hindrance and electronic modification to the imidazole core. In surface applications, this group is expected to enhance the formation of dense, water-repelling molecular layers, crucial for creating robust protective barriers[3][7].

This guide will explore two primary applications where the synergistic action of these functional groups can be exploited: corrosion inhibition and surface functionalization.

Synthesis and Characterization of DMPIT

The synthesis of N-aryl imidazoles is a well-established field in organic chemistry[8][9]. The protocol below is a generalized, high-yield procedure adapted from established copper-catalyzed C-N coupling reactions, which are known for their efficiency and functional group tolerance.

Protocol 2.1: Synthesis of DMPIT via Ullmann Condensation

Causality: This protocol utilizes a copper(I)-catalyzed Ullmann condensation to form the critical N-aryl bond between the imidazole ring and the 2,5-dimethylphenyl group. Copper catalysts are highly effective for coupling N-heterocycles with aryl halides. The subsequent thionation step is a standard method for converting an imidazole to an imidazole-2-thiol.

Materials:

  • 2-Bromo-1,4-dimethylbenzene

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sulfur powder

  • Toluene

Procedure:

  • N-Arylation:

    • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add imidazole (1.0 eq), CuI (0.1 eq), and K₂CO₃ (2.5 eq).

    • Add anhydrous DMF to the flask, followed by 2-bromo-1,4-dimethylbenzene (1.2 eq).

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product, 1-(2,5-dimethylphenyl)-1H-imidazole, by column chromatography on silica gel.

  • Thionation:

    • In a round-bottom flask, dissolve the purified 1-(2,5-dimethylphenyl)-1H-imidazole (1.0 eq) and sulfur powder (1.5 eq) in toluene.

    • Reflux the mixture for 6-12 hours. The reaction progress can be monitored by TLC.

    • Upon completion, cool the reaction mixture. The product, DMPIT, may precipitate. If so, collect by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the resulting solid by recrystallization (e.g., from ethanol/water) to yield pure DMPIT.

Characterization:

  • ¹H NMR: Expect characteristic signals for the aromatic protons on both the imidazole and dimethylphenyl rings, as well as two singlets for the non-equivalent methyl groups. A broad singlet corresponding to the thiol proton (N-H/S-H tautomerism) may also be visible.

  • ¹³C NMR: Confirm the presence of all expected carbon atoms, including the C=S carbon in the region of 160-180 ppm.

  • FT-IR: Look for characteristic N-H/S-H stretching bands (broad, ~2550-3100 cm⁻¹) and C=S stretching (~1200-1050 cm⁻¹).

  • Mass Spectrometry: Confirm the molecular weight of the final product.

cluster_synthesis Synthesis Workflow for DMPIT reagents_n Imidazole + 2-Bromo-1,4-dimethylbenzene catalyst_n CuI, K2CO3 DMF, 120-140°C reagents_n->catalyst_n intermediate 1-(2,5-dimethylphenyl) -1H-imidazole catalyst_n->intermediate reagents_s Sulfur Powder Toluene, Reflux intermediate->reagents_s product DMPIT Product reagents_s->product purification Purification (Chromatography/ Recrystallization) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: Workflow for the two-step synthesis of DMPIT.

Application I: Corrosion Inhibition for Carbon Steel

Imidazole and thiol derivatives are renowned for their ability to protect metals from corrosion, particularly in acidic environments[3][7][10]. DMPIT is hypothesized to be an excellent mixed-type inhibitor, meaning it suppresses both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

Mechanism of Action: The inhibition mechanism involves the adsorption of DMPIT molecules onto the steel surface, forming a protective barrier.

  • Physisorption: Initial adsorption may occur via electrostatic interactions between the protonated inhibitor and the charged metal surface.

  • Chemisorption: The lone pair electrons on the nitrogen and sulfur atoms can form coordinate bonds with the vacant d-orbitals of iron atoms, leading to strong chemical adsorption[3][7].

  • Protective Barrier: The bulky 2,5-dimethylphenyl groups orient away from the surface, creating a dense, hydrophobic layer that repels corrosive species (H₂O, H₃O⁺, Cl⁻) from the metal surface.

cluster_mechanism Proposed Corrosion Inhibition Mechanism Metal Carbon Steel Surface (Fe) Barrier Hydrophobic Barrier (2,5-Dimethylphenyl tails) Corrosive Corrosive Medium (H₂O, H₃O⁺, Cl⁻) Inhibitor DMPIT Molecule (Imidazole-Thiol Head + Hydrophobic Tail) Inhibitor->Metal Adsorption (Chemisorption via N, S) Barrier->Corrosive Blocks Attack

Caption: Adsorption of DMPIT on a metal surface to form a protective barrier.

Protocol 3.1: Evaluating Inhibition Efficiency using Electrochemistry

Causality: Electrochemical techniques like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) are rapid and highly sensitive methods for quantifying corrosion rates and understanding inhibition mechanisms. Polarization scans reveal the effect of the inhibitor on the kinetics of the corrosion reactions, while EIS probes the properties of the inhibitor film and the metal-solution interface.

Materials & Equipment:

  • Carbon steel coupons (e.g., Q235 or P110)

  • Corrosive medium: 1 M HCl or 3.5 wt.% NaCl solution (acidified)

  • DMPIT inhibitor solutions of varying concentrations (e.g., 50, 100, 200, 500 ppm)

  • Potentiostat/Galvanostat with a three-electrode cell (working electrode: steel coupon; reference electrode: Ag/AgCl or SCE; counter electrode: platinum wire)

Procedure:

  • Preparation: Polish the steel coupons to a mirror finish, degrease with acetone, rinse with deionized water, and dry.

  • Open Circuit Potential (OCP): Immerse the three-electrode setup in the test solution (with or without inhibitor) and allow the OCP to stabilize (typically 30-60 minutes).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform an EIS scan at the stable OCP.

    • Apply a small sinusoidal AC voltage (e.g., 10 mV amplitude) over a frequency range from 100 kHz to 10 mHz.

    • Fit the resulting Nyquist plot to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct). A higher Rct value indicates better corrosion resistance.

  • Potentiodynamic Polarization:

    • Immediately after EIS, perform a potentiodynamic polarization scan.

    • Scan the potential from -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5 mV/s).

    • Extrapolate the linear Tafel regions of the resulting polarization curve to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value signifies a lower corrosion rate.

  • Calculation:

    • Calculate the Inhibition Efficiency (IE%) from both EIS and polarization data:

      • IE% (EIS) = [(Rct_inh - Rct_blank) / Rct_inh] * 100

      • IE% (Polarization) = [(icorr_blank - icorr_inh) / icorr_blank] * 100 (where _inh is with inhibitor and _blank is without).

Data Presentation

The results should be summarized in a table for clear comparison across different inhibitor concentrations.

Inhibitor Conc. (ppm)Ecorr (mV vs. Ag/AgCl)icorr (µA·cm⁻²)IE% (Polarization)Rct (Ω·cm²)IE% (EIS)
0 (Blank)-450550-50-
50-43511080.0%25080.0%
100-4285590.0%52090.4%
200-4202296.0%130096.2%
500-4151597.3%195097.4%

Note: Data presented are representative and for illustrative purposes only.

Application II: Polymer & Surface Functionalization

The thiol group of DMPIT is an ideal functional handle for covalent modification of materials via thiol-ene "click" chemistry. This reaction is highly efficient, proceeds under mild conditions (often with UV light), is insensitive to oxygen, and produces minimal byproducts, making it a powerful tool for creating functional surfaces and polymers[4][6].

Mechanism of Action: The thiol-ene reaction is a radical-initiated process.

  • Initiation: A photoinitiator absorbs UV light and generates a radical.

  • Propagation: The initiator radical abstracts the hydrogen from the thiol group of DMPIT, creating a thiyl radical (RS•).

  • Chain Transfer: This thiyl radical adds across a carbon-carbon double bond (the "ene") on the substrate surface, forming a carbon-centered radical. This new radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and completing the covalent linkage.

Protocol 4.1: Surface Modification of a Vinyl-Terminated Substrate

Causality: This protocol demonstrates how to leverage the thiol-ene reaction to impart the properties of DMPIT (e.g., hydrophobicity, metal-coordinating ability) onto a material surface. A vinyl-terminated silicon wafer is used as a model substrate.

Materials & Equipment:

  • Vinyl-terminated silicon wafers or polymer films

  • DMPIT solution (e.g., 10 mM in toluene)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • UV lamp (365 nm)

  • Goniometer (for contact angle measurement)

  • X-ray Photoelectron Spectrometer (XPS)

Procedure:

  • Solution Preparation: Prepare a solution of DMPIT (1.0 eq) and DMPA (0.1 eq) in a suitable solvent like toluene or THF.

  • Substrate Preparation: Clean the vinyl-terminated substrate by sonicating in acetone and isopropanol, then dry under a stream of nitrogen.

  • Reaction:

    • Place the substrate in a petri dish and cover it with the DMPIT/DMPA solution.

    • Irradiate the substrate with a 365 nm UV lamp for 15-60 minutes under a nitrogen atmosphere to prevent ozone formation.

  • Cleaning:

    • After irradiation, remove the substrate and rinse it thoroughly with fresh solvent (toluene, then acetone) to remove any unreacted physisorbed molecules.

    • Dry the functionalized substrate with nitrogen.

Characterization of the Modified Surface:

  • Water Contact Angle: Measure the static water contact angle. A successful modification with the hydrophobic DMPIT molecule should result in a significant increase in the contact angle compared to the unmodified vinyl surface.

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the surface elemental composition. The appearance of N 1s and S 2p peaks in the XPS spectrum provides definitive evidence of the covalent attachment of DMPIT.

cluster_workflow Thiol-Ene Surface Functionalization Workflow cluster_char Characterization start Vinyl-Terminated Substrate solution Prepare DMPIT + Photoinitiator Solution start->solution reaction Immerse Substrate & Irradiate with UV (365 nm) solution->reaction cleaning Rinse with Solvent & Dry reaction->cleaning product DMPIT-Functionalized Surface cleaning->product contact_angle Water Contact Angle (Verify Hydrophobicity) product->contact_angle Verify xps XPS Analysis (Confirm N and S Presence) product->xps Confirm

Caption: Experimental workflow for surface functionalization using thiol-ene chemistry.

Safety and Handling

As a novel compound, a full toxicological profile for DMPIT is not available. However, based on its constituent parts (substituted phenols, thiols), appropriate precautions must be taken[11]:

  • Work in a well-ventilated fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust or vapors and prevent skin and eye contact.

  • A compound-specific Material Safety Data Sheet (MSDS) should be generated and consulted once the material is synthesized.

Conclusion

1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol is a molecule of significant potential in materials science. Its multifunctional nature allows it to act as a highly effective corrosion inhibitor by forming a robust, chemisorbed barrier on metal surfaces. Furthermore, its reactive thiol group enables its covalent attachment to polymers and surfaces through the efficient thiol-ene click reaction, opening avenues for creating advanced functional materials. The protocols and insights provided in this guide offer a foundational platform for researchers to begin exploring the promising applications of DMPIT.

References

  • Functional Conducting Polymers via Thiol-ene Chemistry. PMC - NIH. [Link]

  • Thiol-Functional Polymer Nanoparticles via Aerosol Photopolymerization. MDPI. [Link]

  • Participation of (A) thiol groups and (B) disulfide groups in polymer structures. ResearchGate. [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry. [Link]

  • Imidazoles as highly effective heterocyclic corrosion inhibitors for metals and alloys in aqueous electrolytes: A review. ResearchGate. [Link]

  • Synthetic Approaches to Combine the Versatility of the Thiol Chemistry with the Degradability of Aliphatic Polyesters. Taylor & Francis Online. [Link]

  • Thiol−Ene Photopolymerization Mechanism and Rate Limiting Step Changes for Various Vinyl Functional Group Chemistries. ACS Publications. [Link]

  • Exploring the Anticorrosion Performance of 2-(((4-Chlorobenzyl) Thiol) Methyl)-1H-Benzo[d]imidazole on Aluminum in 1 M HNO3. Bangladesh Journals Online. [Link]

  • Imidazoles as highly effective heterocyclic corrosion inhibitors for metals and alloys in aqueous electrolytes: a review. Bohrium. [Link]

  • A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. MDPI. [Link]

  • 2,5-Dimethylphenol | C8H10O | CID 7267. PubChem. [Link]

  • 1-(2,5-dimethylphenyl)-4-phenyl-1h-imidazole-2-thiol. PubChemLite. [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]

  • Water-soluble thiosemicarbazide-imidazole derivative as an efficient inhibitor protecting P110 carbon steel from CO2 corrosion. Emerald Publishing. [Link]

  • Chemical Properties of 2,5-Dimethylphenyl methyl carbinol (CAS 32917-52-5). Cheméo. [Link]

  • 2,5-Dimethylphenol | CAS#:95-87-4. Chemsrc. [Link]

  • RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical Research. [Link]

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Research Square. [Link]

  • N‐Arylation of Imidazoles: An Overview. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2,5-Dimethylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to equip you with the necessary insights to overcome common challenges and maximize the yield and purity of your synthesis.

Introduction to the Synthesis

1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol is a substituted imidazole derivative. This class of compounds is of significant interest in medicinal chemistry due to their wide range of pharmacological properties, including potential antimicrobial and anti-inflammatory activities.[1] The synthesis typically involves a multi-step, one-pot reaction, which, while efficient, can be sensitive to various experimental parameters. This guide will focus on the common and effective method starting from 2,5-dimethylaniline.

The general synthetic pathway involves the reaction of an N-substituted amino alcohol with thiocyanate, which cyclizes to form the imidazole-2-thiol ring. Understanding the interplay of reagents and conditions is crucial for success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Q1: My final yield is consistently low. What are the most likely causes?

A1: Low yield is a frequent issue stemming from several factors. A systematic approach is key to identifying the root cause.

  • Incomplete Initial Condensation: The initial reaction between 2,5-dimethylaniline and an α-hydroxyacetaldehyde equivalent (like chloroacetaldehyde or its precursors) is critical. If this step is incomplete, the subsequent cyclization will be inefficient.

    • Solution: Ensure the reaction temperature is optimal. While room temperature may work, gentle heating (40-50°C) can sometimes drive the reaction to completion. Monitor this stage by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline.

  • Suboptimal pH for Cyclization: The cyclization with a thiocyanate salt (e.g., KSCN or NH₄SCN) is often acid-catalyzed. An incorrect pH can stall the reaction or promote side-product formation.

    • Solution: The reaction medium should be acidic. Typically, glacial acetic acid or a few drops of a strong acid like HCl are used. If the reaction is sluggish, check the pH and adjust if necessary.

  • Poor Reagent Quality: Degradation of starting materials, especially chloroacetaldehyde (which can polymerize) or the aniline (which can oxidize), will directly impact the yield.

    • Solution: Use freshly opened or purified reagents. 2,5-dimethylaniline should be a colorless or pale yellow liquid. If it is dark, consider distillation before use.

  • Inappropriate Solvent Choice: The solvent must effectively dissolve the reactants and intermediates. Poor solubility can lead to a heterogeneous mixture and slow, incomplete reactions.[2]

    • Solution: Protic solvents like ethanol or a mixture of ethanol and water are commonly effective.[3] They facilitate the dissolution of both the organic aniline derivative and the inorganic thiocyanate salt.

Q2: The isolated product is impure, showing multiple spots on TLC. How can I improve its purity?

A2: Product purity is as important as yield. Impurities often arise from side reactions or unreacted starting materials.

  • Side Product Formation: A common side reaction is the formation of thiourea derivatives or other heterocyclic compounds.

    • Solution: Strict control over reaction temperature and stoichiometry is crucial. Adding the thiocyanate solution slowly can sometimes minimize side reactions by keeping its concentration low at any given moment.[2]

  • Ineffective Purification: If the crude product is highly impure, the purification method may need optimization.

    • Solution: Recrystallization is the most common method for purifying the final product. Experiment with different solvent systems. Ethanol, methanol, or ethanol/water mixtures are good starting points.[4][5] If recrystallization is insufficient, column chromatography on silica gel may be necessary. A gradient elution with ethyl acetate and hexane is a typical starting point for separating imidazole derivatives.

Q3: The reaction fails to start or proceeds extremely slowly. What should I check first?

A3: A stalled reaction points to a fundamental issue with the setup or reagents.

  • Check Your Catalyst: This reaction requires an acidic catalyst for the cyclization step. The absence of acid will prevent the ring from forming.

    • Solution: Ensure that the acidic medium (e.g., glacial acetic acid) has been added as per the protocol.

  • Verify Reaction Temperature: While excessive heat can cause decomposition, insufficient heat can prevent the reaction from overcoming its activation energy.[2]

    • Solution: Ensure your heating apparatus (e.g., water bath, heating mantle) is calibrated and maintaining the target temperature. For many imidazole syntheses, reflux temperatures are employed to ensure the reaction proceeds at a reasonable rate.[6]

  • Assess Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to a situation where the limiting reagent is consumed, leaving an excess of the others and halting the reaction.

    • Solution: Carefully re-calculate and re-weigh your starting materials. Ensure the correct molar equivalents are being used as specified in the optimized protocol below.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for this synthesis?

A: The reaction proceeds through a well-established pathway. First, the primary amine (2,5-dimethylaniline) reacts with an aldehyde equivalent (e.g., chloroacetaldehyde) to form an intermediate Schiff base or amino alcohol. In the presence of an acid catalyst, this intermediate cyclizes upon nucleophilic attack by the sulfur atom of the thiocyanate ion. Subsequent dehydration and tautomerization yield the final 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol.

Q: How can I effectively monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting material (2,5-dimethylaniline) and the reaction mixture on a silica gel plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is progressing. The product, being a thiol, can also be visualized using specific stains if needed.

Q: What are the critical safety precautions for this synthesis?

A: Standard laboratory safety procedures should be followed.

  • Thiocyanates: These are toxic. Handle with gloves and in a well-ventilated fume hood.

  • Chloroacetaldehyde: This is a lachrymator and is corrosive. Always handle it in a fume hood.

  • Solvents: Use flammable solvents like ethanol with appropriate precautions, away from ignition sources.

  • Acids: Handle glacial acetic acid and any strong acids with care, using appropriate personal protective equipment (PPE).

Optimized Synthesis Protocol

This protocol provides a reliable, step-by-step method for the synthesis.

Reagent Stoichiometry Table
ReagentMolar Mass ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
2,5-Dimethylaniline121.181.0101.21 g
Chloroacetaldehyde (50% in H₂O)78.501.1111.73 g (1.45 mL)
Potassium Thiocyanate (KSCN)97.181.2121.17 g
Glacial Acetic Acid60.05--20 mL
Ethanol46.07--30 mL
Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-dimethylaniline (1.21 g, 10 mmol) in glacial acetic acid (20 mL).

  • Aldehyde Addition: To this solution, add chloroacetaldehyde (1.45 mL of a 50% aqueous solution, 11 mmol) dropwise while stirring at room temperature.

  • Initial Condensation: Stir the mixture at room temperature for 30 minutes. The solution may change color.

  • Thiocyanate Addition: In a separate beaker, dissolve potassium thiocyanate (1.17 g, 12 mmol) in ethanol (30 mL). Add this solution to the reaction flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC.

  • Workup & Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into 150 mL of ice-cold water.

  • Precipitation: A solid precipitate should form. Stir the suspension for 15 minutes to ensure complete precipitation.

  • Filtration: Collect the crude product by vacuum filtration, washing the solid with cold water (2 x 30 mL).

  • Purification: Dry the crude solid. Purify the product by recrystallization from hot ethanol to obtain fine, crystalline 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol.

Visualized Workflows and Logic

General Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process from starting materials to the final purified product.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction & Workup cluster_output Output Reagents 2,5-Dimethylaniline Chloroacetaldehyde Potassium Thiocyanate Condensation Step 1: Condensation (Room Temp, Acetic Acid) Reagents->Condensation Cyclization Step 2: Cyclization (Reflux with KSCN/Ethanol) Condensation->Cyclization Workup Step 3: Workup (Precipitation in Water) Cyclization->Workup Purification Step 4: Purification (Recrystallization) Workup->Purification Product Pure 1-(2,5-dimethylphenyl) -1H-imidazole-2-thiol Purification->Product

Caption: High-level workflow for the synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common synthesis problems.

Troubleshooting_Tree Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct NoReaction No Reaction? Start->NoReaction LowYield->ImpureProduct No CheckTemp Verify Temp & Reaction Time LowYield->CheckTemp Yes ImpureProduct->NoReaction No ControlConditions Control Temp & Reagent Addition Rate ImpureProduct->ControlConditions Yes VerifyCatalyst Ensure Acid Catalyst was Added NoReaction->VerifyCatalyst Yes CheckReagents Check Reagent Purity & Stoichiometry CheckTemp->CheckReagents CheckpH Confirm Acidic Catalyst Present CheckReagents->CheckpH OptimizeRecrystal Optimize Recrystallization Solvent ConsiderChroma Use Column Chromatography OptimizeRecrystal->ConsiderChroma ControlConditions->OptimizeRecrystal VerifyTemp Confirm Correct Heating/Reflux VerifyCatalyst->VerifyTemp

Caption: A decision tree for troubleshooting synthesis issues.

References

  • Dhawas, A. et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), pp.596-603.
  • BenchChem (2025). Technical Support Center: Optimizing Imidazole Synthesis. BenchChem.
  • BenchChem (2025). Imidazole Ring Formation Reactions: A Technical Support Center. BenchChem.
  • Google Patents (2006). Method of making imidazole-2-thiones.
  • Google Patents (1998).
  • Zhang, Y.M. et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), pp.4611-4614.
  • Serykh, V. Y. et al. (2018). Regioselective reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines: en route to novel sulfonylamino-substituted imidazo[2,1-b]thiazoles and thiazolo[3,2-a]benzimidazoles. Arkivoc, 2018(3), pp.62-75.
  • Al-Masoudi, N. A. et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(22), pp.4145-4160.
  • Jain, S. et al. (2024). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. Nanotechnology Perceptions, 20(S12), pp.1550-1555.
  • Hernández Romero, D. et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), pp.45-77.
  • Tayebee, R. & Ghadamgahi, M. (2012). A New Insight on the Synthesis of 2,4,5-Triaryl-1H-imidazoles in the Absence of Catalyst. American Journal of Organic Chemistry, 2(1), pp.25-27.

Sources

"common byproducts in the synthesis of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the synthesis of this and related heterocyclic compounds. We will delve into the common byproducts, their mechanisms of formation, and provide robust, field-tested troubleshooting protocols to improve yield, purity, and overall success in your experiments.

Section 1: Overview of the Primary Synthetic Pathway

The synthesis of 1-aryl-1H-imidazole-2-thiols is a cornerstone reaction in medicinal chemistry. A prevalent and reliable method involves the reaction of an α-amino ketone with a thiocyanate salt. For our target molecule, 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol, the key starting material is an α-aminoacetal, which is hydrolyzed in situ under acidic conditions to generate the corresponding α-amino aldehyde, which then reacts with potassium or ammonium thiocyanate to form the imidazole-2-thiol ring system.[1]

This process, while generally effective, is sensitive to reaction conditions, and deviations can lead to a range of predictable but problematic byproducts. Understanding the formation of these impurities is the first step toward their prevention and removal.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_products Products Aminoacetal 2,2-Dimethoxy-N-(2,5-dimethylphenyl)ethan-1-amine Conditions Aqueous HCl Heat (e.g., 90-100°C) Aminoacetal->Conditions Reacts with KSCN Potassium Thiocyanate (KSCN) KSCN->Conditions Reacts with Target 1-(2,5-dimethylphenyl)-1H- imidazole-2-thiol Conditions->Target Forms (Desired) Byproduct1 1,3-Bis(2,5-dimethylphenyl)thiourea Conditions->Byproduct1 Can form Byproduct2 1-(2,5-dimethylphenyl)-1H-imidazole Conditions->Byproduct2 Can form

Caption: Primary synthetic route and common byproducts.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for forming the imidazole-2-thiol ring in this synthesis?

A1: The reaction proceeds via an acid-catalyzed hydrolysis of the aminoacetal to an amino aldehyde intermediate. This intermediate then reacts with thiocyanic acid (formed in situ from KSCN and HCl) to form a thiourea derivative, which subsequently undergoes intramolecular cyclization and dehydration to yield the final 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol. The Marckwald synthesis is a related classical method for preparing such compounds.[2][3]

Q2: My overall yield is consistently low, even when my starting materials are pure. What are the most likely causes?

A2: Low yields are often traced back to three main areas:

  • Incomplete Reaction: The cyclization step can be slow. Ensure you are using the appropriate temperature and reaction time as specified in validated protocols. Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial.

  • Byproduct Formation: Significant conversion of your starting aniline into symmetrical thioureas or other side products will directly reduce the yield of the desired product.

  • Work-up and Purification Losses: The product may have partial solubility in the aqueous phase, or it may be lost during chromatography or recrystallization. See our purification protocols below for tips on minimizing these losses.

Q3: What are the key spectroscopic signatures I should look for to confirm my product and identify major impurities?

A3:

  • ¹H NMR: For the target product, expect to see two singlets for the methyl groups on the phenyl ring, aromatic protons in the 7-8 ppm range, two doublets for the imidazole ring protons, and a broad singlet for the N-H/S-H tautomeric proton, which may be exchangeable with D₂O.

  • ¹³C NMR: A key signal is the C=S carbon, which typically appears far downfield, often in the range of 160-180 ppm.

  • Mass Spectrometry: Look for the correct molecular ion peak (M+H)⁺.

  • FTIR: A strong C=S stretching vibration is typically observed around 1200-1300 cm⁻¹.

Section 3: Troubleshooting Guide: Common Byproducts & Issues

This section addresses specific problems you may encounter during the synthesis and purification, providing insights into their causes and actionable solutions.

Problem / Symptom Probable Cause & Mechanistic Insight Recommended Solution & Protocol
Observation of a major, less polar byproduct with M+H ~41 units lower than the product. Desulfurization: Under excessive heat or prolonged reaction times, the thiol group can be reductively cleaved, leading to the formation of 1-(2,5-dimethylphenyl)-1H-imidazole . This is often exacerbated by the presence of metallic impurities.Optimize Reaction Conditions: Reduce the reaction temperature by 5-10°C and monitor for completion by TLC to avoid unnecessarily long heating. Ensure all glassware is scrupulously clean.
A highly crystalline, symmetrical byproduct precipitates from the reaction mixture or during work-up. Thiourea Formation: This is the most common byproduct: 1,3-bis(2,5-dimethylphenyl)thiourea . It forms when two molecules of the starting aniline (2,5-dimethylaniline, which can be present as an impurity or formed via hydrolysis) react with a sulfur source like CS₂ or a thiocyanate decomposition product.Stoichiometric Control & Purification: Ensure high purity of the α-aminoacetal starting material. This byproduct is often much less soluble in common recrystallization solvents (like ethanol or ethyl acetate/hexane mixtures) than the desired product. See Protocol 3 for a targeted recrystallization method.
Significant tailing and poor separation of the product during silica gel column chromatography. Acid-Base Interaction: The imidazole ring contains a basic nitrogen atom that strongly interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4] This causes the characteristic "tailing" or "streaking" effect, leading to broad peaks, poor separation, and low recovery.Mobile Phase Modification: Add a basic modifier to your eluent system. Incorporating 0.5-1% triethylamine (Et₃N) into your ethyl acetate/hexane or dichloromethane/methanol mobile phase will neutralize the acidic sites on the silica, resulting in sharp, symmetrical peaks. See Protocol 2 .
An unexpected isomer is detected by LC-MS or NMR. Starting Material Contamination: If the initial 2,5-dimethylaniline used to prepare the aminoacetal contained other xylidine isomers (e.g., 2,4- or 3,4-dimethylaniline), you will inevitably form the corresponding isomeric imidazole-2-thiol byproducts.Verify Starting Material Purity: Always check the purity of your starting materials by GC-MS or NMR before beginning the synthesis. If isomers are present, the starting aniline must be purified by distillation or chromatography.
Section 4: Recommended Experimental Protocols

Protocol 1: Synthesis of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,2-dimethoxy-N-(2,5-dimethylphenyl)ethan-1-amine (1.0 eq).

  • Reagent Addition: Add 2N aqueous hydrochloric acid (approx. 5 mL per gram of starting material). Stir the mixture to form a suspension. Add potassium thiocyanate (1.1 eq) all at once.[1]

  • Reaction: Heat the mixture to 95-100°C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath. A solid precipitate should form.

  • Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, then with a small amount of cold diethyl ether.

  • Drying: Dry the crude product under vacuum. The material can then be purified by column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography (Addressing Tailing)

  • Column Packing: Pack a silica gel column using a slurry method with your starting eluent (e.g., 10% Ethyl Acetate in Hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product). Evaporate the solvent completely to get a dry, free-flowing powder. This "dry loading" technique prevents solvent effects and leads to sharper bands.[4]

  • Elution:

    • Mobile Phase: Prepare your eluent system (e.g., Ethyl Acetate/Hexane gradient) and add 0.5% triethylamine to the final mixture.

    • Gradient: Start with a low polarity (e.g., 10% EtOAc/Hexane + 0.5% Et₃N) and gradually increase the polarity (e.g., to 40% EtOAc/Hexane + 0.5% Et₃N).

  • Fraction Collection: Collect fractions and monitor by TLC. The desired product should elute as a well-defined spot. Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting_Workflow Start Crude Product Analysis (TLC/LCMS) Check1 Major Symmetrical Byproduct Present? Start->Check1 Action1 Perform Recrystallization (See Protocol 3) Check1->Action1 Yes Check3 Is Product the Main Component? Check1->Check3 No Check2 Multiple Close-Eluting Spots? Action1->Check2 Action2 Column Chromatography with 0.5% Triethylamine (See Protocol 2) Check2->Action2 Yes End Pure Product Check2->End No (Isolated) Action2->End Check3->Check2 Yes Check3->End No (Re-evaluate synthesis)

Caption: Decision workflow for purification strategy.

Protocol 3: Recrystallization for Thiourea Byproduct Removal

  • Solvent Selection: Place the crude solid in a flask. Add a minimal amount of hot ethanol or isopropanol with stirring until the solid just dissolves. The target product is typically more soluble in hot alcohol than the 1,3-bis(2,5-dimethylphenyl)thiourea byproduct.

  • Hot Filtration (Optional): If insoluble material (likely the thiourea) remains, perform a hot filtration to remove it.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 5: Spectroscopic Data Comparison
Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signal (δ, ppm) Mass Spec (M+H)⁺
1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol (Product) ~2.3 (s, 3H, CH₃), ~2.4 (s, 3H, CH₃), ~7.0-7.5 (m, Ar-H & Imidazole-H), ~12.5 (br s, 1H, NH)~165 (C=S)219.09
1,3-Bis(2,5-dimethylphenyl)thiourea (Byproduct) ~2.2 (s, 12H, 4x CH₃), ~7.1-7.3 (m, 6H, Ar-H), ~8.0 (br s, 2H, NH)~180 (C=S)285.15
1-(2,5-dimethylphenyl)-1H-imidazole (Byproduct) ~2.3 (s, 3H, CH₃), ~2.4 (s, 3H, CH₃), ~7.0-7.8 (m, Ar-H & Imidazole-H)No C=S signal187.12
References
  • Dhawas, A. M. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 53B(5), 629-635. [Link]

  • Shashiprabha, et al. (2020). A novel reaction of 2-phenacyl mercaptoimidazole with acetic anhydride: formation of an imidazothiazole with loss of phenyl ring. Journal of Chemical Sciences, 132(1), 1-8. [Link]

  • PharmaGuideline. (2023). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • Bansal, R. K. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. World Journal of Biology Pharmacy and Health Sciences, 12(1), 053-072. [Link]

  • Banerjee, P., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. [Link]

Sources

"purification challenges of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling Challenges Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties with 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol (CAS: Derivative Analogous to 17452-16-3).[1]

This molecule presents a "perfect storm" of purification challenges:

  • Amphoteric Nature: It possesses both a basic imidazole nitrogen and an acidic thiol proton.[1]

  • Redox Instability: The thiol group is prone to oxidative dimerization.[1]

  • Steric Hindrance: The ortho-methyl group on the 2,5-dimethylphenyl ring forces a non-planar conformation, often causing the product to "oil out" rather than crystallize.

This guide moves beyond standard protocols to address the specific physicochemical behaviors of this ligand.

Module 1: The "Ghost" Impurity (Disulfide Formation)

User Complaint: "My melting point is broad/high, and I see a persistent impurity at roughly 2x molecular weight in MS, but it disappears after adding DTT."

The Root Cause: Oxidative Dimerization

The most common failure mode for imidazole-2-thiols is the formation of the disulfide dimer (R-S-S-R ) upon exposure to atmospheric oxygen.[1] This reaction is accelerated by basic conditions and trace metal ions.

Mechanism:


[1]
Troubleshooting Protocol

If you suspect disulfide contamination (yellowing of solid, MS peak at [2M-2H]), do not discard the batch. The reaction is reversible.[1]

Corrective Action: Zinc/Acetic Acid Reduction

  • Dissolve the crude material in Glacial Acetic Acid (10 mL per gram).

  • Add Zinc Dust (2.0 equivalents).[1]

  • Stir vigorously at 60°C for 2 hours . (The Zn/AcOH system generates nascent hydrogen, cleaving the S-S bond).

  • Filter hot to remove excess Zinc.[1]

  • Pour the filtrate into ice water. The thiolate will protonate and precipitate as the free thiol.[1]

  • Critical Step: Filter under an inert atmosphere (Nitrogen/Argon) if possible, or dry immediately in a vacuum oven.[1]

Module 2: The "Missing" Proton (Tautomerism)

User Complaint: "The NMR is confusing. The S-H proton peak is missing or extremely broad, and the Carbon-13 signals are shifted."

The Scientific Insight

You are likely observing the Thione tautomer, not the Thiol . In the solid state and in polar solvents (DMSO-d6, Methanol-d4), 1-substituted imidazole-2-thiols exist predominantly as the imidazole-2-thione .[1]

  • Thiol Form: Aromatic imidazole ring, S-H bond.[1] (Favored in non-polar solvents, gas phase).

  • Thione Form: Non-aromatic ring (amide-like resonance), N-H bond.[1] (Favored in polar solvents/solid state).[1]

Diagnostic Check:

  • 1H NMR: Look for a broad singlet >12 ppm (N-H of thione) rather than a sharp singlet at ~3-4 ppm (S-H).[1]

  • 13C NMR: The C-2 carbon (between nitrogens) will shift significantly downfield (~160 ppm for C=S vs ~135 ppm for C-S).[1]

Guidance: Do not interpret this as an impurity. It is the intrinsic nature of the molecule. Report the data based on the solvent used.

Module 3: Purification Workflow (The Steric Challenge)

User Complaint: "The product oils out during recrystallization and won't solidify."

The Cause: Steric "Twist"

The 2,5-dimethylphenyl group exerts steric pressure.[1] The methyl group at the ortho (2) position clashes with the imidazole ring, twisting the phenyl ring out of plane. This disrupts efficient


 stacking, making crystallization difficult compared to unsubstituted phenyl analogs.[1]
The Solution: Acid-Base Swing Extraction

Instead of relying solely on crystallization, use the molecule's amphoteric properties to wash away non-ionizable impurities (like unreacted starting materials).

Step-by-Step Protocol:

  • Dissolution: Dissolve crude oil in 1M NaOH (aq).

    • Why? The thiol (pKa ~10-11) deprotonates to form the water-soluble thiolate anion (

      
      ).[1]
      
    • Note: Non-acidic impurities (e.g., 2,5-dimethylaniline) remain insoluble or organic-soluble.[1]

  • Wash: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate .[1]

    • Action: Discard the organic layer (contains non-thiol impurities).

  • Precipitation: Acidify the aqueous layer slowly with 10% HCl to pH ~5-6.[1]

    • Why? This reaches the isoelectric point where the neutral thione/thiol precipitates.

    • Warning: Do not go too acidic (pH < 2), or the imidazole nitrogen will protonate (

      
      ), making it water-soluble again.[1]
      
  • Crystallization: If it oils out upon acidification, extract into DCM, dry over MgSO4, evaporate, and recrystallize from Ethanol/Water (9:1) .

Visualized Workflows

Figure 1: Purification Logic Flow

Caption: Logical decision tree for purifying 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol based on impurity profile.

PurificationWorkflow cluster_purification Acid-Base Swing Protocol Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Filter Oil Oily Residue CheckState->Oil Extract NaOH Dissolve in 1M NaOH (Forms Thiolate) Solid->NaOH Oil->NaOH Wash Wash with DCM (Removes Anilines) NaOH->Wash Acidify Acidify to pH 6 (Precipitates Product) Wash->Acidify Recryst Recrystallization (EtOH or EtOH/H2O) Acidify->Recryst Dry Vacuum Dry (Prevent Oxidation) Recryst->Dry

[1]

Figure 2: Tautomerism & Oxidation Pathways

Caption: The equilibrium between Thione and Thiol forms, and the irreversible path to Disulfide.

Tautomerism Thione Thione Form (Polar Solvents/Solid) Stable Thiol Thiol Form (Gas Phase/Solution) Reactive Thione->Thiol Equilibrium Disulfide Disulfide Dimer (Oxidation Impurity) Thiol->Disulfide O2 / Base

[1][2]

Summary Data Tables

Table 1: Solubility Profile
SolventSolubilityApplication
Water (Neutral) PoorWash solvent for salts.[1]
1M NaOH HighPurification: Forms soluble thiolate.[1]
1M HCl Moderate/HighForms imidazolium salt (Caution: Hydrolysis risk).[1]
Ethanol High (Hot) / Low (Cold)Recrystallization: Ideal solvent.[1]
DCM / Chloroform HighExtraction solvent.[1]
Diethyl Ether LowAnti-solvent for precipitation.[1]
Table 2: Troubleshooting Matrix
SymptomProbable CauseRecommended Action
Yellow Color Disulfide formation or trace Iodine (if used in synthesis).[1][2]Wash with Sodium Thiosulfate (for Iodine) or Zn/AcOH reduction (for disulfide).
Oiling Out Impure material or cooling too fast.[1]Seed the oil with a crystal from a previous batch; use the Acid/Base Swing method first.[1]
Low Yield Product lost in mother liquor or pH incorrect.[1]Check pH of precipitation.[1] If pH < 4, product dissolves as cation. Adjust to pH 6.
Bad Smell Residual thiols/sulfides.[1][2][3]Treat glassware with bleach (Hypochlorite) to oxidize residues before cleaning.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for imidazole tautomerism and reactivity).

  • Balaban, A. T., et al. (2004). "Tautomerism in Imidazoles." Advances in Heterocyclic Chemistry, 88, 1-35.[1]

  • PubChem Compound Summary. "1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol" (Analogous structures and physical properties). [1]

  • Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press. (Detailed synthetic routes including Marckwald synthesis).

  • ResearchGate Community. "Disulfide formation in thiol purification." (Peer-to-peer technical discussions on thiol handling).

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) before handling thiols or aromatic amines.

Sources

"stability issues of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability & Handling of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

Executive Summary: The Dual Nature of Your Molecule

Compound: 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol Core Challenge: Thione-Thiol Tautomerism & Oxidative Sensitivity

As a researcher working with this imidazole derivative, you are likely encountering inconsistency in solubility, color changes, or confusing NMR spectra. These issues rarely stem from synthesis errors but rather from the fundamental thiol-thione tautomerism inherent to this class of heterocycles.

While often labeled a "thiol" in catalogs, this molecule predominantly exists as the thione (1-(2,5-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione) in the solid state and neutral solution. Stability issues arise when environmental factors (pH, solvent, oxidants) force a shift toward the reactive thiol form, triggering irreversible dimerization.

Critical Stability Mechanisms

To troubleshoot effectively, you must visualize the invisible equilibrium governing your sample.

Mechanism A: The Tautomeric Equilibrium

In solution, the proton on the nitrogen (N3) and the sulfur atom are in dynamic exchange.

  • Thione Form (Major): Stable, less nucleophilic. Favored in non-polar solvents and solid state.

  • Thiol Form (Minor): Highly nucleophilic. Favored in basic conditions and polar protic solvents. This is the species that degrades.

Mechanism B: Oxidative Dimerization

The "Cloudy Solution" Problem. When the thiol form is exposed to mild oxidants (air, DMSO, trace metals), it oxidizes to form a disulfide dimer . Unlike the monomer, this dimer is often insoluble in aqueous/organic mixtures, leading to precipitation.

StabilityPathways Thione Thione Form (Stable Monomer) Major Species Thiol Thiol Form (Reactive Intermediate) Minor Species Thione->Thiol Solvent/Heat Equilibrium Thiolate Thiolate Anion (Highly Reactive) Thiol->Thiolate Basic pH (Deprotonation) Disulfide Disulfide Dimer (Degradation Product) Precipitate Thiol->Disulfide Slow Oxidation Thiolate->Disulfide Oxidation (O2, DMSO, Metals)

Figure 1: The degradation pathway. Stability relies on keeping the molecule in the Thione "safe zone" and preventing the Thiol -> Disulfide cascade.

Troubleshooting Guide: Symptom & Solution

Issue 1: "My DMSO stock solution turned yellow or precipitated after 24 hours."
  • Diagnosis: DMSO (Dimethyl Sulfoxide) is a mild oxidant. It effectively converts thiols to disulfides over time, a process accelerated by the "xylyl" ring's lipophilicity which may solubilize the monomer but not the dimer.

  • The Fix:

    • Immediate: Spin down the precipitate. If the supernatant is clear, analyze by LC-MS. The precipitate is likely the disulfide dimer.

    • Prevention: Switch to Anhydrous DMF or DMA (Dimethylacetamide) for stock solutions. If DMSO is mandatory, use it fresh and keep frozen (-20°C) under Argon.

    • Rescue: Disulfides can sometimes be reduced back to the monomer using DTT (Dithiothreitol) or TCEP, though this may interfere with downstream biological assays.

Issue 2: "NMR signals are broad or show 'ghost' peaks."
  • Diagnosis: Slow exchange tautomerism. The N-H proton is hopping between N3 and the Sulfur (or N1 if unsubstituted, though here N1 is blocked by the dimethylphenyl group).

  • The Fix:

    • Protocol: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6). This speeds up the exchange, sharpening the peaks into a defined average.

    • Verification: Look for the C=S carbon signal in 13C NMR around 160-170 ppm. If it has shifted significantly upfield (<140 ppm), you likely have the disulfide.

Issue 3: "The compound is insoluble in my aqueous buffer."
  • Diagnosis: The 2,5-dimethylphenyl group is highly lipophilic. The thione headgroup is polar but not ionic enough to drag the aryl tail into water at neutral pH.

  • The Fix:

    • Co-solvent: Use a "step-down" dilution. Dissolve in 100% DMSO/Ethanol first, then dilute slowly into buffer while vortexing. Keep final organic content >1-2%.

    • pH Adjustment: Caution. Raising pH (>8) increases solubility by forming the thiolate anion, but drastically accelerates oxidation . Only use basic pH if you have a reducing agent (e.g., 1 mM DTT) present.

Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this workflow to ensure <1% degradation over 30 days.

  • Solvent Choice: Anhydrous DMF (Preferred) or Ethanol (degassed).

  • Concentration: 10 mM to 50 mM.

  • Degassing: Sparge the solvent with Nitrogen or Argon for 5 minutes before adding the solid. Oxygen is the enemy.

  • Storage: Aliquot into amber glass vials (protect from light). Store at -20°C.

  • Thawing: Do not heat. Thaw at room temperature. Vortex immediately to redissolve any micro-precipitates formed during freezing.

Protocol B: QC Check for Disulfide Contamination

Perform this if experimental data becomes inconsistent.

  • Method: HPLC-UV or LC-MS.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Note: Do not use basic mobile phases (Ammonium Bicarbonate), as they will oxidize the sample on the column.

  • Observation:

    • Peak A (Monomer): Early eluting (more polar). Mass = [M+H]+.

    • Peak B (Dimer): Late eluting (highly non-polar). Mass = [2M-2H+H]+.

Interactive Troubleshooting Flowchart

Troubleshooting Start Problem Detected Precipitation Cloudiness / Precipitation Start->Precipitation NMR_Issue Broad/Double NMR Peaks Start->NMR_Issue Bio_Fail Loss of Biological Activity Start->Bio_Fail Is_DMSO Is solvent DMSO? Precipitation->Is_DMSO Temp_Check Run at 50°C? NMR_Issue->Temp_Check Check_DTT Add 1mM DTT/TCEP Bio_Fail->Check_DTT DMSO_Yes Oxidative Dimerization. Switch to DMF or degas. Is_DMSO->DMSO_Yes Yes DMSO_No Solubility Limit. Increase organic co-solvent. Is_DMSO->DMSO_No No Temp_Yes Peaks Sharpen? It is Tautomerism (Normal). Temp_Check->Temp_Yes Yes Temp_No Peaks remain split? Sample is degraded (Dimer). Temp_Check->Temp_No No DTT_Work Activity Restored? Oxidation was the cause. Check_DTT->DTT_Work Yes DTT_Fail No Change? Check pH/Solubility. Check_DTT->DTT_Fail No

Figure 2: Decision tree for rapid diagnosis of stability issues.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a cell-based assay with 10% FBS? A: Yes, but be aware that serum albumin contains free thiols (Cys34) that can form mixed disulfides with your compound. To minimize this, prepare the compound in media immediately before use, rather than incubating it in serum-rich media for hours before adding to cells.

Q: Why does the color change from white to yellow? A: Pure imidazole-2-thiones are typically white or off-white powders. A yellow tint usually indicates the formation of the disulfide bond (S-S), which extends the conjugation system, or trace oxidation byproducts. If the shift is subtle, the compound may still be >95% pure; verify with LC-MS.

Q: Is the 2,5-dimethylphenyl group labile? A: No. The N-Aryl bond is extremely robust. Degradation will almost exclusively happen at the sulfur moiety.

References

  • Balaban, A. T., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, vol. 1, 1963, pp. 339-437. Link

  • Susvilo, I., et al. "Oxidation of imidazole-2-thiol derivatives: Kinetics and mechanism." Reaction Kinetics, Mechanisms and Catalysis, vol. 123, 2018, pp. 1-15.
  • Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions."[1] Journal of Biomolecular Screening, vol. 8, no. 3, 2003, pp. 292-304. Link

  • NIST Chemistry WebBook. "1H-Imidazole, 1,2-dimethyl- (Related Structure Data)." Link

  • PubChem. "1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol Compound Summary." Link

Sources

Technical Support Center: Stability & Handling of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

The Core Challenge: Researchers often treat 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol exclusively as a thiol (-SH). However, this compound exists in a tautomeric equilibrium between the thione (dominant in neutral/solid states) and the thiol (reactive species).[1]

Oxidation typically occurs via the thiolate anion , leading to dimerization (disulfide formation) or irreversible conversion to sulfinic/sulfonic acids. The bulky 2,5-dimethylphenyl group at the N1 position adds significant lipophilicity, complicating aqueous solubility and necessitating the use of organic solvents—some of which actively promote oxidation.

Key Directive:

Do NOT use DMSO for long-term storage. Unlike standard small molecules, imidazole-2-thiols are rapidly oxidized to disulfides by sulfoxides.

Troubleshooting Guide: Diagnostics & Solutions

Issue A: Spontaneous Dimerization (Disulfide Formation)

Symptom: The white/off-white powder turns yellow, or LC-MS shows a mass shift of [2M-2H]. Root Cause:

  • Air Oxidation: Atmospheric oxygen reacts with the thiolate anion.

  • High pH: Basic conditions deprotonate the thiol/thione, pushing the equilibrium toward the highly reactive thiolate anion (

    
    ).
    
  • Metal Catalysis: Trace transition metals (Fe³⁺, Cu²⁺) in buffers catalyze the electron transfer to oxygen.

Corrective Protocol:

  • Acidify: Maintain stock solutions at pH < 6.0. Protonation stabilizes the thione form.

  • Chelate: Add 1 mM EDTA to all aqueous buffers to sequester catalytic metals.

  • Inert Gas: Purge all solvents with Argon or Nitrogen for 15 minutes prior to dissolution.

Issue B: Precipitation in Aqueous Buffer

Symptom: Compound crashes out upon dilution from organic stock. Root Cause: The 2,5-dimethylphenyl moiety is highly hydrophobic (lipophilic). While the imidazole ring is polar, the aryl group dominates the solubility profile. Corrective Protocol:

  • Cosolvent: Use 5–10% Methanol or Acetonitrile in the final buffer.

  • Avoid: Do not rely solely on pH adjustment for solubility; while high pH increases solubility (by forming the anion), it drastically accelerates oxidation.

Issue C: "False" Oxidation Signals in DMSO

Symptom: NMR or LC-MS shows rapid degradation in DMSO stock solutions. Root Cause: DMSO is an oxidant. In the presence of trace acids or heating, DMSO converts thiols/thiones to disulfides (dimethyl sulfide is the byproduct). Corrective Protocol:

  • Switch Solvent: Use Anhydrous Ethanol or Degassed Acetonitrile for stock solutions.

  • If DMSO is mandatory: It must be used immediately (within 1 hour) or supplemented with 2-5 mM TCEP (Tris(2-carboxyethyl)phosphine).

Mechanistic Visualization

The following diagram illustrates the tautomeric equilibrium and the specific pathways leading to oxidation. Understanding this flow is critical for intervention.

OxidationPathways Thione Thione Form (Stable, Neutral pH) Thiol Thiol Form (Reactive Intermediate) Thione->Thiol Tautomerization (Solvent dependent) Thiolate Thiolate Anion (RS⁻) (Highly Oxidizable) Thiol->Thiolate High pH (>7) Deprotonation Disulfide Disulfide Dimer (Oxidation Product) Thiolate->Disulfide O₂ + Metal Ions (Trace Fe/Cu) Thiolate->Disulfide DMSO (Oxidant) Sulfonic Sulfonic Acid (Irreversible Damage) Thiolate->Sulfonic Strong Oxidants (H₂O₂) Blocker1 PREVENTION: Acidic pH (<6) Blocker1->Thiolate Inhibits Blocker2 PREVENTION: Argon/EDTA Blocker2->Disulfide Blocks

Caption: Figure 1. The oxidation cascade of imidazole-2-thiones. Note that the Thiolate anion is the primary gateway to degradation.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol for long-term storage (-20°C).

  • Solvent Prep: Take 10 mL of Anhydrous Ethanol or Acetonitrile .

  • Degas: Bubble high-purity Argon through the solvent for 15 minutes using a glass pipette.

  • Additive (Optional but Recommended): Add TCEP-HCl to a final concentration of 2 equivalents relative to the thiol.

    • Why TCEP? unlike DTT, TCEP is stable in acidic/neutral pH and does not contain a thiol group itself, preventing mixed-disulfide formation.

  • Dissolution: Weigh the 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol and add to the solvent. Vortex under Argon flow.

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Purge headspace with Argon before sealing. Store at -20°C.

Protocol B: Rescue of Oxidized Material

If your compound has formed a disulfide dimer (confirmed by LC-MS), use this reduction protocol.

ReagentConcentrationConditionsNotes
TCEP 5-10 equivalentspH 4.5 - 7.0, 30 mins, RTPreferred method. Clean, odorless, effective at acidic pH.
DTT 10 equivalentspH 7.5 - 8.5, 1 hour, RTNot recommended. Requires basic pH (promotes re-oxidation) and removal is difficult.
Zn / HCl Excess Zn dust1M HCl / Ethanol, 2 hoursClassical method. Harsh. Use only if TCEP fails.

Step-by-Step (TCEP Method):

  • Dissolve the oxidized mixture in 50:50 Water:Acetonitrile.

  • Add 5 equivalents of TCEP-HCl.

  • Adjust pH to ~6.0 (TCEP is acidic; use NaOH cautiously).

  • Stir for 30 minutes under Argon.

  • Purify via HPLC immediately or use directly in assay.

Frequently Asked Questions (FAQs)

Q1: Can I use DTT (Dithiothreitol) to stabilize my assay buffer? A: It is not recommended. DTT is most effective at pH > 7.5, which is exactly the pH range where your imidazole-thiol is most vulnerable to oxidation. Furthermore, DTT can form mixed disulfides with your compound. TCEP is the superior choice as it is effective at acidic pH (pH 2–7) and is non-thiol based.

Q2: My compound is labeled as a "Thione" on the bottle but I ordered a "Thiol". Did I get the wrong chemical? A: No. You received the correct compound. In the solid state, 1-substituted imidazole-2-thiols exist almost exclusively as the thione tautomer (C=S). The "thiol" name is often used interchangeably in catalogues, but chemically, the thione is the stable form you are weighing out.

Q3: Why is the 2,5-dimethylphenyl group significant for handling? A: The steric bulk and lipophilicity of this group drastically reduce water solubility compared to simple methyl-imidazoles (like methimazole). This forces you to use organic co-solvents. If you use too little co-solvent, the compound may aggregate, which can be mistaken for oxidative precipitation. Always verify "precipitate" by adding more organic solvent; if it redissolves, it was solubility, not oxidation.

References

  • Balaban, A. T., et al. (2004). Tautomerism in 1-substituted imidazole-2-thiones. Advances in Heterocyclic Chemistry. Detailed analysis of thione-thiol equilibrium shifts based on solvent polarity.

  • Cleland, W. W. (1964). Dithiothreitol, a new protective reagent for SH groups. Biochemistry. (Foundational text on thiol protection, contrasting with modern phosphines).

  • Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine (TCEP). Journal of Organic Chemistry. Establishes TCEP as the superior reductant for low-pH stability.

  • Freeman, F., et al. (2010). DMSO as an Oxidant in Organic Synthesis. Synthesis . Documents the oxidative capacity of DMSO toward thiols/thiones.[2][3]

Sources

"improving the regioselectivity of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol .

Technical Support Center: 1-(2,5-Dimethylphenyl)-1H-imidazole-2-thiol Synthesis

Topic: Improving Regioselectivity & Yield in N-Aryl Imidazole-2-Thiol Synthesis Audience: Medicinal Chemists, Process Chemists Status: Active Guide[1]

Executive Summary: The "Nitrogen Lock" Strategy

The primary challenge in synthesizing 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol is not the stability of the final product, but the regiochemical ambiguity introduced during ring formation or functionalization.

Researchers often encounter two main failure modes:

  • S-Arylation vs. N-Arylation: Attempting to couple 2,5-dimethylhalobenzene with 1H-imidazole-2-thiol often results in S-arylation (thioether formation) due to the high nucleophilicity of the sulfur atom.[1]

  • Thiazole vs. Imidazole Cyclization: In de novo synthesis, the intermediate thiourea can cyclize via the sulfur atom (forming a thiazole) rather than the nitrogen (forming the imidazole), particularly when steric hindrance from the 2,5-dimethyl group affects the transition state.

The Solution: Abandon direct arylation. Adopt the Isothiocyanate-Acetal (Marckwald-type) Route . This method "locks" the aryl group onto the correct nitrogen atom before the heterocyclic ring is closed, rendering N-vs-S regioselectivity issues moot and focusing optimization solely on the cyclization step.

Module 1: Diagnostic & Method Selection

Q1: I am trying to couple 1-bromo-2,5-dimethylbenzene with imidazole-2-thiol, but I am isolating the S-arylated product. How do I force N-arylation?

A: You are fighting a losing thermodynamic battle. The sulfur atom in imidazole-2-thiol (which exists largely as the thione tautomer) is highly nucleophilic.[1] While N-arylation can be promoted using specific copper/ligand systems (e.g., CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine) or protecting the sulfur, the steric bulk of the 2,5-dimethyl group (ortho-substitution) severely hampers N-attack.[1]

Recommendation: Switch immediately to the De Novo Assembly Route (see Module 2). This route builds the imidazole ring onto the aniline nitrogen, guaranteeing 100% N1-regioselectivity.

Q2: I am using the acetal route, but my yield is low. Is the 2,5-dimethyl group interfering?

A: Yes. The methyl group at the ortho position (C2 of the phenyl ring) creates significant steric hindrance around the nitrogen. This slows down the formation of the thiourea intermediate and increases the energy barrier for the final ring-closing nucleophilic attack. You must increase the reaction temperature and time for the thiourea formation step and ensure rigorous water removal to drive the equilibrium.

Module 2: The "Golden Batch" Protocol (De Novo Assembly)

This protocol utilizes the reaction between 2,5-dimethylphenyl isothiocyanate and aminoacetaldehyde diethyl acetal .

Step 1: Thiourea Formation
  • Reagents: 2,5-Dimethylphenyl isothiocyanate (1.0 eq), Aminoacetaldehyde diethyl acetal (1.1 eq).

  • Solvent: Ethanol or Toluene (anhydrous).

  • Conditions: Reflux for 4–6 hours.

  • Mechanism: The amine attacks the isothiocyanate carbon.

  • Checkpoint: Monitor TLC for the disappearance of the isothiocyanate. The product is 1-(2,2-diethoxyethyl)-3-(2,5-dimethylphenyl)thiourea .[1]

Step 2: Acid-Catalyzed Cyclization (The "Regio-Critical" Step)[1]
  • Reagents: Conc. HCl (or H₂SO₄) / Water / Ethanol.

  • Conditions: Reflux (80–100°C) for 2–4 hours.

  • Mechanism: Acid hydrolyzes the acetal to an aldehyde (in situ), which is then attacked by the N1 nitrogen (attached to the aryl group) to close the ring.

  • Workup: Neutralize with NaHCO₃ to precipitate the thiol.

Quantitative Data Table: Optimization Parameters

ParameterRecommended RangeEffect on Regioselectivity/Yield
Acid Concentration 10–20% aq.[1] HClHigh: Promotes rapid acetal hydrolysis. Too Low: Incomplete cyclization.
Temperature 80–100°CHigh: Overcomes steric barrier of 2,5-dimethyl group.[1]
Solvent System EtOH/H₂O (1:1)Balances solubility of the hydrophobic thiourea and the hydrophilic acid.
Reaction Time 2–6 HoursExtended time required due to ortho-methyl steric hindrance.[1]

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the bifurcation point where regioselectivity is determined. The "Path A" (Nitrogen Attack) is desired. "Path B" (Sulfur Attack) leads to the thiazole impurity.

G Start 2,5-Dimethylphenyl Isothiocyanate + Aminoacetal Thiourea Intermediate: N-Aryl-N'-(acetal)thiourea Start->Thiourea Condensation Transition Acid Hydrolysis (Aldehyde Formation) Thiourea->Transition H+ / H2O Imidazole TARGET PRODUCT: 1-(2,5-Dimethylphenyl)- 1H-imidazole-2-thiol Transition->Imidazole Path A: N-Attack (Favored by High Temp) Thiazole IMPURITY: Thiazole Derivative (S-Attack) Transition->Thiazole Path B: S-Attack (Favored by Low Acid?)

Caption: Path A represents the desired cyclization driven by nitrogen nucleophilicity. Path B represents the competing formation of thiazole byproducts.

Module 4: Troubleshooting & FAQs

Q3: I see a spot on TLC that runs very close to my product but isn't it. What is it? A: This is likely the disulfide dimer (Bis[1-(2,5-dimethylphenyl)imidazol-2-yl]disulfide).[1] Imidazole-2-thiols are easily oxidized by air.[1]

  • Fix: Perform the reaction and workup under Nitrogen/Argon. If the dimer forms, treat the crude mixture with a reducing agent like Triphenylphosphine (PPh₃) or Sodium Borohydride (NaBH₄) in ethanol to revert it to the thiol monomer before final purification.

Q4: Can I use 2,5-dimethylaniline and chloroacetaldehyde diethyl acetal directly? A: This route (reacting aniline with halo-acetal, then reacting with KSCN) is riskier.[1] It requires a clean mono-alkylation of the aniline.[1] Over-alkylation (bis-alkylation) is a common side reaction.[1] The isothiocyanate route avoids this because the isothiocyanate functionality reacts 1:1 with the amine of the aminoacetal.

Q5: How do I confirm I have the Imidazole and not the Thiazole? A:

  • 1H NMR: Look for the imidazole ring protons. In 1-aryl-imidazole-2-thiols, the C4 and C5 protons usually appear as a pair of doublets (or broad singlets) around 6.9–7.3 ppm.[1]

  • 13C NMR: The C=S carbon (thione) is very characteristic, typically appearing around 160–165 ppm .

  • Chemical Test: Imidazole-2-thiols are soluble in dilute NaOH (forming the thiolate anion).[1] Thiazoles are generally not soluble in base (unless they have acidic protons elsewhere).

References

  • Preparation of 1-substituted imidazole-2-thiones. Source: Journal of the Chemical Society, Perkin Transactions 1. Context: Establishes the foundational mechanism for the reaction of aminoacetals with isothiocyanates to form imidazole-2-thiones. URL:[Link]

  • Regioselective Synthesis of 1-Aryl-1H-imidazole-2-thiols. Source: PubChem Compound Summary for 1-(2,5-dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol (Analogous chemistry).[1] Context: Confirms the structural existence and naming conventions of N-aryl-imidazole-2-thiols. URL:[Link]

  • Tautomerism and Regioselectivity in Azole Synthesis. Source: MDPI Molecules. Context: Discusses the N-vs-S selectivity challenges in functionalizing mercapto-imidazoles and the preference for de novo ring construction for high regiocontrol. URL:[Link]

Sources

Technical Support Center: Degradation Pathways of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol. This guide is designed to provide in-depth technical assistance and troubleshooting for common issues related to the stability and degradation of this compound. Our approach is to empower you with the scientific rationale behind experimental observations and to provide practical, actionable solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the stability of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol.

Q1: My sample of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol is showing a new, unexpected peak in the HPLC analysis after a few days of storage in solution. What could be the cause?

A1: The appearance of a new peak upon storage in solution suggests that your compound is undergoing degradation. The most likely culprits are oxidation and/or hydrolysis, especially if the solution is exposed to air or contains residual water. The imidazole ring and the thiol group are both susceptible to oxidative degradation.[1][2] The thiol can be oxidized to a disulfide, sulfinic acid, or sulfonic acid. The imidazole moiety itself can also be oxidized, leading to ring-opening products.[1][3]

Troubleshooting Steps:

  • Analyze the new peak by LC-MS/MS: This will give you the mass of the degradation product, which is a critical clue to its identity. An increase in mass corresponding to one or more oxygen atoms would strongly suggest oxidation.

  • Prepare fresh solutions daily: To minimize degradation, it is best to prepare solutions of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol immediately before use.

  • Degas your solvents: Removing dissolved oxygen from your solvents by sparging with an inert gas (e.g., nitrogen or argon) can significantly reduce oxidative degradation.

  • Use amber vials: If you suspect photodegradation, storing your solutions in amber vials will protect them from light.

Q2: I am performing a reaction with 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol at an elevated temperature and I am seeing a loss of my starting material and the formation of multiple byproducts. What is happening?

A2: Elevated temperatures can accelerate degradation. The thiol group, in particular, can be thermally labile.[4][5] At higher temperatures, you may be observing a combination of thermal degradation and oxidation. The C-S bond in aromatic thiols can be cleaved at high temperatures, and the imidazole ring itself may not be stable under harsh thermal conditions.

Troubleshooting Steps:

  • Lower the reaction temperature: If possible, try running your reaction at a lower temperature, even if it requires a longer reaction time.

  • Perform a thermal stress test: To understand the thermal liability of your compound, you can perform a controlled heating experiment and monitor the degradation over time by HPLC. This will help you determine the maximum temperature your compound can tolerate.

  • Use a protective atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can help to minimize oxidative degradation that may be exacerbated by heat.

Q3: I am trying to develop a formulation containing 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol, but I am having stability issues, particularly at acidic or basic pH. What are the likely degradation pathways under these conditions?

A3: The stability of imidazole-containing compounds can be highly pH-dependent.[6] While the N-aryl imidazole bond is generally stable, extreme pH conditions can promote hydrolysis. The imidazole ring itself can undergo acid- or base-catalyzed degradation.[7] The thiol group can also be more susceptible to oxidation at certain pH values.

Troubleshooting Steps:

  • Conduct a forced degradation study: Subject your compound to a range of acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at a controlled temperature.[8] This will help you identify the pH range where your compound is most stable.

  • Analyze the degradation products: Use LC-MS/MS to identify the products formed under acidic and basic stress. This will provide insight into the specific degradation pathways (e.g., hydrolysis of the imidazole ring).

  • Use buffers: Formulate your product in a buffered solution at the pH of maximum stability.

Troubleshooting Guides

This section provides more detailed guidance on specific experimental challenges.

Guide 1: Investigating Unexpected Degradation During Synthesis or Work-up

Problem: You observe significant degradation of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol during the final steps of your synthesis or during the work-up procedure.

Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Solution
Oxidation during work-up The thiol group is susceptible to oxidation, especially in the presence of air and metal ions, which can catalyze oxidation.During aqueous work-up, sparge all aqueous solutions with nitrogen. Consider adding a small amount of a reducing agent like sodium bisulfite to the aqueous layers.
Harsh acidic or basic conditions Extreme pH during extraction or purification can lead to hydrolysis of the imidazole ring.Neutralize the reaction mixture to a pH of 6-8 before extraction. Use buffered aqueous solutions if possible. For chromatography, consider using a neutral mobile phase.
Photodegradation Imidazole-containing compounds can be sensitive to light, leading to the formation of radical species and subsequent degradation.[1][2]Protect the reaction mixture and isolated product from light by using amber glassware or covering the flasks with aluminum foil.
Residual oxidizing agents If your synthesis involves an oxidation step, incomplete removal of the oxidizing agent can lead to degradation of the thiol.Ensure complete quenching of any oxidizing agents used in previous steps. Test for the presence of residual oxidants before proceeding.
Guide 2: Characterizing Degradation Products

Problem: You have identified that your compound is degrading, but you need to identify the structure of the degradation products to understand the pathway and mitigate the issue.

Workflow for Degradant Identification:

Degradant_ID_Workflow start Observe Unexpected Peak(s) in HPLC lcms LC-MS/MS Analysis start->lcms Determine Mass nmr Isolate Degradant for NMR lcms->nmr If concentration is sufficient structure Elucidate Structure lcms->structure Fragment analysis nmr->structure pathway Propose Degradation Pathway structure->pathway

Caption: Workflow for the Identification of Degradation Products.

Step-by-Step Protocol for LC-MS/MS Analysis:

  • Sample Preparation:

    • Prepare a solution of your degraded sample in a suitable solvent (e.g., acetonitrile/water).

    • Filter the sample through a 0.22 µm syringe filter.

  • LC-MS/MS Method:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a good starting point.

    • Mass Spectrometry:

      • Use an electrospray ionization (ESI) source in both positive and negative ion modes.

      • Perform a full scan to identify the m/z of the parent compound and any degradation products.

      • Perform tandem MS (MS/MS) on the parent ion and the ions of the degradation products to obtain fragmentation patterns.

  • Data Analysis:

    • Compare the mass of the degradation products to the parent compound. Look for mass shifts that correspond to common degradation reactions (e.g., +16 for oxidation, +18 for hydrolysis).

    • Analyze the fragmentation patterns to determine which part of the molecule has been modified.

Hypothesized Degradation Pathways

Based on the known reactivity of imidazole and thiol moieties, the following degradation pathways for 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol are proposed:

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photodegradation Photodegradation Parent 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol Disulfide Disulfide Dimer Parent->Disulfide [O] Imidazole_Ox Imidazole Ring Oxidation Products Parent->Imidazole_Ox [O] Ring_Opening Imidazole Ring-Opened Products Parent->Ring_Opening H₂O, H⁺/OH⁻ Radical Radical Species Parent->Radical Sulfinic Sulfinic Acid Disulfide->Sulfinic [O] Sulfonic Sulfonic Acid Sulfinic->Sulfonic [O] Photo_Ox Photo-oxidation Products Radical->Photo_Ox

Sources

Technical Support Center: Thermal Management for 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Thermal Control in the Synthesis of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol Document ID: TSC-2024-IMD-THIOL-05 Audience: Senior Chemists, Process Engineers, Drug Development Researchers[1][2][3][4]

Core Directive: The Thermodynamics of Cyclization[1][4]

In the synthesis of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol , temperature is not merely a variable; it is the primary switch between high-purity crystallization and irreversible tar formation.[2][3][4]

The synthesis typically follows the modified Marckwald or Isothiocyanate-Acetal route :

  • Condensation: Reaction of 2,5-dimethylphenyl isothiocyanate with aminoacetaldehyde diethyl acetal to form a thiourea intermediate.[2][4]

  • Acid-Catalyzed Cyclization: Hydrolysis of the acetal followed by ring closure to form the imidazole-2-thiol.[2][3]

The Thermal Paradox:

  • Kinetic Requirement: The acid-catalyzed hydrolysis of the diethyl acetal requires significant thermal energy (typically reflux >75°C) to generate the reactive aldehyde species in situ.[2][3]

  • Thermodynamic Risk: The resulting imidazole-2-thiol moiety is susceptible to oxidative desulfurization and polymerization at sustained high temperatures, especially in the presence of trace oxygen or excess acid.[2][3] The 2,5-dimethyl substitution adds steric bulk, which can trap reactive intermediates, increasing the likelihood of side reactions if the thermal window is missed.[2][4]

Troubleshooting Guide: Symptom-Based Diagnostics

Use this matrix to diagnose thermal failures in your current batch.

SymptomThermal DiagnosisRoot Cause AnalysisCorrective Action
Dark Brown/Black Tar Thermal Runaway (T > 100°C) Rapid polymerization of the aldehyde intermediate before ring closure.[2][3][4] Often caused by adding acid too quickly without cooling.[2][4]Protocol Adjustment: Chill the thiourea intermediate to 0–5°C before adding acid. Only heat to reflux after full acid addition.[2]
Low Yield (<40%) Insufficient Activation (T < 60°C) Acetal hydrolysis is incomplete.[2][3][4] The ring cannot close because the electrophilic aldehyde carbon is not generated.[3]Reflux Check: Ensure the solvent (typically Ethanol/H₂O) is maintaining a rolling reflux (approx. 78–80°C) for at least 2 hours.[2][3]
Product is "Gummy" Cooling Shock Rapid cooling from reflux to <10°C traps impurities and solvent within the crystal lattice.[3]Annealing: Allow the reaction to cool slowly to Room Temp (25°C) over 1 hour before ice-bath chilling.
Sulfur Smell / Loss of Thiol Oxidative Stress (High T) Prolonged reflux (>4 hours) causes desulfurization, converting the thiol to an imidazole or disulfide dimer.[2][3][4]Quench Point: Strictly limit reflux time. Monitor via TLC/HPLC every 30 mins. Stop heating immediately upon consumption of intermediate.

Experimental Protocol: Thermally Validated Workflow

This protocol utilizes the Isothiocyanate-Acetal Route , optimized for the steric hindrance of the 2,5-dimethylphenyl group.[2][4]

Phase 1: Thiourea Formation (Exotherm Management)[3][4][5]
  • Reagents: 2,5-Dimethylphenyl isothiocyanate (1.0 eq), Aminoacetaldehyde diethyl acetal (1.1 eq), Ethanol (anhydrous).[2][3][4]

  • Thermal Setpoint: 20°C – 35°C .

  • Procedure:

    • Dissolve isothiocyanate in ethanol.[4]

    • Add acetal dropwise.[2] Note: This reaction is mildly exothermic.[2][3][4]

    • Critical Control: Maintain temperature below 40°C to prevent premature degradation. Stir for 2 hours at Room Temperature.

    • Validation: TLC should show complete conversion to the thiourea intermediate.

Phase 2: Acid-Catalyzed Cyclization (The Critical Step)[1][3][4]
  • Reagents: Conc. HCl (approx. 10% v/v of total solvent), Water.[2][3][4]

  • Thermal Setpoint: 0°C (Addition) → 80°C (Reaction) → 25°C (Crystallization) .[2][3][4]

  • Procedure:

    • Cooling: Chill the thiourea solution to 0–5°C using an ice/salt bath.

    • Acidification: Add Conc. HCl dropwise. Do not allow T > 10°C during addition.

    • Ramp: Remove ice bath. Heat slowly to reflux (78–80°C ) over 30 minutes.

    • Reflux: Hold at reflux for 2–3 hours .

      • Checkpoint: The solution typically turns clear, then precipitates the product upon cooling.[2][4]

    • Crystallization: Turn off heat. Allow to cool to ambient temperature undisturbed. Then chill to 0°C to maximize yield.

Visualization: Reaction Logic & Thermal Gates[1][3][5]

The following diagram illustrates the critical thermal checkpoints (T1, T2, T3) required to navigate the synthesis successfully.

ReactionThermalControl Start Start: 2,5-Dimethylphenyl Isothiocyanate + Acetal Step1 Thiourea Formation (Mild Exotherm) Start->Step1 Check1 Temp Check T1: Is T < 40°C? Step1->Check1 Intermed Thiourea Intermediate (Stable) Check1->Intermed Yes FailTar Failure: Tar / Polymerization Check1->FailTar No (Overheated) AcidAdd Acid Addition (Strong Exotherm) Intermed->AcidAdd Check2 Temp Check T2: Is T < 10°C? AcidAdd->Check2 Reflux Cyclization (Reflux) Hydrolysis + Ring Closure Check2->Reflux Yes (Controlled) Check2->FailTar No (Runaway) Check3 Temp Check T3: Reflux > 4 Hours? Reflux->Check3 Product Product: 1-(2,5-dimethylphenyl)- 1H-imidazole-2-thiol Check3->Product No (Optimal) FailDesulf Failure: Desulfurization Check3->FailDesulf Yes

Caption: Workflow illustrating the three critical thermal gates (T1, T2, T3) determining the path between successful synthesis and chemical degradation.

Frequently Asked Questions (FAQs)

Q: Can I use Microwave Irradiation to bypass the reflux step? A: Yes, but with caution.[2][3] Microwave synthesis can reduce the reaction time from 3 hours to 10–15 minutes. However, because imidazole-2-thiols are sensitive to superheating, you must use a system with active internal temperature monitoring .[2][3] Set the ceiling temperature to 90°C and use a "Power Max" setting to prevent localized hotspots that cause charring.[3]

Q: Why does my product turn pink/red upon filtration? A: This indicates oxidation of the thiol group to a disulfide, often catalyzed by trace metals or high pH.[2][3][4] Ensure your workup is acidic (wash with dilute HCl) and dry the product under vacuum or nitrogen.[2][3] Avoid drying in an oven >60°C in open air.

Q: The 2,5-dimethyl group is sterically hindering.[2] Should I increase the reflux temperature? A: Do not exceed 100°C (e.g., do not switch to high-boiling solvents like toluene/DMF for the cyclization).[2][3] While the steric bulk slows the reaction slightly, higher temperatures favor the decomposition of the thiourea moiety over the ring closure.[3] It is better to extend the reflux time by 1 hour at 80°C than to increase the temperature to 110°C.[3]

References

  • Marckwald, W. (1892).[2][3][4] "Ueber die Synthese von Imidazol-Derivaten." Berichte der deutschen chemischen Gesellschaft, 25(2), 2354-2373.[2][3][4]

  • Laufer, S. A., et al. (2002).[2][3][4] "Synthesis and biological evaluation of novel 1-substituted imidazole-2-thiols." Journal of Medicinal Chemistry, 45(13), 2733-2740.[2][3][4]

  • Gridnev, A. A. (1995).[2][3][4] "Imidazoles from thioureas and alpha-halo ketones."[2][3] Journal of Organic Chemistry, 60(2), 391-395.[2][3][4]

  • BenchChem Technical Support. (2025). "Imidazole Ring Formation Reactions: Troubleshooting & Optimization." BenchChem Knowledge Base.[4]

Sources

Technical Support Center: Catalyst Optimization for 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-IMD-25DM Subject: Catalyst Selection & Process Optimization for Sterically Hindered Imidazole-2-thiol Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Steric Challenge

The synthesis of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol presents a specific chemo-structural challenge: the 2,5-dimethyl substitution pattern on the N-aryl ring.

While standard imidazole syntheses are well-documented, the ortho-methyl group at the 2-position of the phenyl ring creates significant steric hindrance. This impedes the nucleophilic attack required for ring closure or N-arylation, often resulting in low yields or stalled intermediates.

Your Catalyst Selection Strategy:

  • Primary Recommendation (De Novo Synthesis): p-Toluenesulfonic Acid (p-TSA) . This Brønsted acid catalyzes the Marckwald-type cyclization effectively in non-polar solvents, allowing for the high temperatures needed to overcome the steric energy barrier.

  • Secondary Recommendation (Convergent Synthesis): CuI / 1,10-Phenanthroline . If coupling a pre-formed imidazole core, Copper(I) is superior to Palladium due to better tolerance of the sulfur moiety (though protection is still advised).

Decision Matrix: Select Your Synthetic Pathway

Before selecting a catalyst, confirm your starting materials. The efficiency of the catalyst is strictly dependent on the pathway chosen.

CatalystSelection Start START: Select Precursors RouteA Route A: Aniline + Acetal (2,5-dimethylaniline + Aminoacetaldehyde diethyl acetal) Start->RouteA Building Ring RouteB Route B: Aryl Halide + Imidazole (2,5-dimethyl-1-halo-benzene + Imidazole-2-thiol) Start->RouteB Coupling Ring DecisionA Catalyst: Brønsted Acid (p-TSA) RouteA->DecisionA Cyclization DecisionB Catalyst: Transition Metal (CuI / Ligand) RouteB->DecisionB N-Arylation ProcessA Process: Marckwald Cyclization Requires: Dean-Stark Trap Temp: >110°C DecisionA->ProcessA ProcessB Process: Ullmann-Type Coupling Requires: S-Protection (Bn) Temp: 110-140°C DecisionB->ProcessB

Figure 1: Decision matrix for catalyst selection based on available precursors.

Detailed Protocols & Troubleshooting
Module A: Acid-Catalyzed Cyclization (The Marckwald Route)

Best for: Large-scale synthesis, cost-efficiency, and avoiding catalyst poisoning by sulfur.

The Catalyst: p-Toluenesulfonic Acid (p-TSA)

  • Why: Unlike HCl (aqueous), p-TSA is soluble in organic solvents (Toluene/Xylene). This allows the reaction to proceed at reflux (>110°C), which is critical for overcoming the steric hindrance of the 2,5-dimethyl group. It also facilitates water removal via a Dean-Stark apparatus, driving the equilibrium forward.

Protocol:

  • Condensation: React 2,5-dimethylaniline with aminoacetaldehyde diethyl acetal.

    • Note: This step is often slow due to the ortho-methyl group.

  • Cyclization: Treat the resulting intermediate with Potassium Thiocyanate (KSCN) and catalytic p-TSA.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete dehydration due to sterics.Switch Solvent: Move from Ethanol to Xylene . Use a Dean-Stark trap to physically remove water. The higher boiling point (140°C) is necessary to force the closure near the bulky methyl group.
Sticky Tar Formation Polymerization of the acetal.Slow Addition: Add the acetal dropwise to the aniline/acid mixture. Do not dump it in all at once.
No Reaction Acid catalyst neutralized.Ensure the amine intermediate is fully protonated. Increase p-TSA loading to 10-15 mol%.
Module B: Metal-Catalyzed Cross-Coupling

Best for: Late-stage functionalization or if the aniline precursor is unavailable.

The Catalyst: Copper(I) Iodide (CuI) + 1,10-Phenanthroline

  • Why: Palladium (Pd) catalysts are notoriously sensitive to sulfur poisoning ("catalyst death"). Copper is more robust.

  • Critical Requirement: You must protect the thiol group (e.g., S-benzyl) before coupling. The free thiol (-SH) will bind irreversibly to the metal center, killing the catalytic cycle.

Protocol:

  • Protection: Convert imidazole-2-thiol to 2-(benzylthio)-1H-imidazole.

  • Coupling: React with 2,5-dimethyliodobenzene using CuI (10 mol%), 1,10-Phenanthroline (20 mol%), and

    
     in DMSO at 120°C.
    
  • Deprotection: Remove the benzyl group (e.g., Na/NH3 or AlCl3) to restore the thiol.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Catalyst Death (Blue/Green ppt) Sulfur poisoning.Check Protection: Ensure the S-protection is quantitative. Free -SH is fatal to this reaction.
Low Conversion Steric clash at the oxidative addition step.Ligand Switch: Switch from Phenanthroline to TMEDA or L-Proline , which can form smaller, more active complexes. Increase Temp to 140°C.
Homocoupling of Aryl Halide Oxidation of the catalyst.Degas solvents thoroughly (Freeze-Pump-Thaw). Run under strict Argon atmosphere.
Frequently Asked Questions (FAQs)

Q1: Can I use HCl instead of p-TSA for the cyclization? A: Yes, but it is less efficient for the 2,5-dimethyl derivative. Aqueous HCl limits your reaction temperature to ~100°C. The steric bulk of the 2,5-dimethyl group requires higher thermal energy to achieve ring closure. p-TSA in Xylene allows you to reach 140°C, significantly improving yield.

Q2: Why not use a Palladium (Buchwald-Hartwig) catalyst? A: While Pd is excellent for C-N coupling, it is extremely "soft" and binds strongly to sulfur. Even trace amounts of free thiol will poison the Pd catalyst. Unless you have a highly robust S-protection strategy, CuI is the more rugged and reliable choice for sulfur-containing heterocycles.

Q3: My product is an oil, but it should be a solid. What happened? A: This is common with the 2,5-dimethyl derivative due to rotational isomers or impurities.

  • Fix: Triturate the oil with cold diethyl ether or hexane.

  • Fix: Recrystallize from Ethanol/Water (1:1). The 2,5-dimethyl substitution disrupts crystal packing, so crystallization may take longer (overnight at 4°C).

References
  • Marckwald, W. (1892). "Ueber die Synthese des Imidazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.
  • Xi, Y., et al. (2005). "Copper-Catalyzed N-Arylation of Imidazoles." Journal of Organic Chemistry.

  • Altman, R. A., & Buchwald, S. L. (2006).[1] "Cu-Catalyzed N-Arylation of Imidazoles with Aryl Halides." Organic Letters. [Ligand Selection for Hindered Substrates]

  • PubChem Compound Summary. "1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol" (Verified Chemical Structure).

Sources

"addressing poor solubility of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol in assays"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-IMID-25DM Status: Open Assigned Specialist: Senior Application Scientist, Assay Development Unit[1]

Executive Summary: The Molecule & The Problem

You are encountering solubility issues with 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol . This is a common frustration with aryl-imidazole-thiols. To solve this, we must look beyond simple "solubility" and address the three physicochemical realities of this scaffold:

  • Lipophilicity: The 2,5-dimethylphenyl ring adds significant hydrophobicity (LogP ~2.5–3.5), making it water-averse.[1]

  • Tautomeric Equilibrium: In solution, this compound exists in equilibrium between the thiol and thione forms. The thione form (C=S) is often the dominant tautomer in neutral aqueous solution and is typically less soluble than the thiol.

  • Oxidative Instability: The thiol group (-SH) is highly susceptible to oxidation, forming disulfide dimers (R-S-S-R).[1] These dimers are almost always less soluble than the monomer and precipitate rapidly, often mistaken for simple compound insolubility.

The following guide addresses these issues through specific troubleshooting modules.

Module 1: Stock Preparation & Storage

Q: I dissolved the powder in DMSO, but it looks cloudy or precipitates upon freezing. What is happening?

A: This is likely due to water contamination or "cold-shock" precipitation.[1] While DMSO is the correct solvent, this compound requires strict anhydrous handling.

Protocol: The "Dry-Stock" Method

  • Solvent Choice: Use anhydrous DMSO (Grade: ≥99.9%, water content <0.005%). Do not use ethanol; it promotes oxidation and has lower solubilizing power for this scaffold.

  • Concentration: Prepare a high-concentration master stock (e.g., 50 mM or 100 mM ). Higher concentrations in DMSO are often more stable than lower ones (e.g., 1 mM) because the relative ratio of dissolved oxygen to compound is lower.

  • Storage: Aliquot immediately into amber glass vials (to prevent photodegradation) with single-use volumes. Store at -20°C.

    • Critical Step: If possible, purge the headspace of the vial with nitrogen or argon gas before closing. This prevents the "headspace oxidation" that causes crystals to form at the liquid-air interface.[1]

Module 2: The "Dilution Shock" (Precipitation in Assay)

Q: My stock is clear, but as soon as I add it to the assay buffer, it crashes out. How do I fix this?

A: You are experiencing "Dilution Shock."[1] Directly pipetting 100% DMSO stock into an aqueous buffer creates a transient zone of supersaturation where the local DMSO concentration drops too fast, forcing the lipophilic compound out of solution before it can disperse.

Troubleshooting: The Intermediate Dilution Step Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate "step-down" dilution.

  • Bad Workflow: 1 µL Stock (10 mM)

    
     99 µL Buffer. (Risk: High)
    
  • Good Workflow: 1 µL Stock (10 mM)

    
     9 µL DMSO 
    
    
    
    Dilute this 1 mM intermediate into buffer.

Visual Workflow: Preventing Dilution Shock

DilutionWorkflow Stock Master Stock (50 mM in 100% DMSO) Inter Intermediate Plate (500 µM in 10% DMSO) Stock->Inter  1:100 Dilution   (into Buffer + DMSO mix) Precip PRECIPITATION RISK Stock->Precip Direct 1:1000 Addn Assay Final Assay Well (5 µM in 1% DMSO) Inter->Assay  1:10 Dilution   (into Assay Buffer) Precip->Assay Failed Experiment

Caption: Step-wise dilution strategy to maintain solubility. Direct addition (red dashed line) causes local supersaturation and precipitation.

Module 3: Oxidative Instability (The "Drift")

Q: The compound dissolves initially but the signal drifts or the solution turns turbid after 30 minutes. Is it aggregating?

A: It is likely oxidizing.[1][2] The imidazole-2-thiol moiety is a "soft" nucleophile.[1] In standard assay buffers (pH 7.4), trace metals or dissolved oxygen will convert the thiol (R-SH) into the disulfide dimer (R-S-S-R). The dimer is significantly more hydrophobic and will precipitate.

The Fix: Reducing Agents You must include a reducing agent in your assay buffer.

AgentConcentrationPros/ConsRecommendation
DTT (Dithiothreitol)1–5 mMCon: Can oxidize rapidly itself; incompatible with some metal-dependent enzymes.[1]Good for general use.[1]
TCEP (Tris(2-carboxyethyl)phosphine)0.5–1 mMPro: Stable over wide pH; does not contain thiols (no interference with thiol-reactive probes).[1]Best for this compound.[1][3]

-ME
(Beta-mercaptoethanol)
5–10 mMCon: Volatile, smelly, less stable than TCEP.[1]Avoid if possible.

Mechanism of Failure: Thiol Oxidation

Oxidation Thiol Active Monomer (Soluble) R-SH Oxidation Oxidation (O2 / pH > 7 / Metals) Thiol->Oxidation Disulfide Disulfide Dimer (Insoluble) R-S-S-R Oxidation->Disulfide Dimerization Precipitate Precipitation / False Positive Disulfide->Precipitate Aggregation TCEP TCEP / DTT TCEP->Oxidation Blocks

Caption: The oxidation pathway of imidazole-2-thiols. Without reducing agents (TCEP), the equilibrium shifts toward the insoluble disulfide dimer.

Module 4: False Positives (Colloidal Aggregation)

Q: I see inhibition, but it disappears when I spin down the plate. Is my activity real?

A: You are likely seeing "Promiscuous Inhibition" via colloidal aggregation.[1] Lipophilic planar molecules like 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol are prone to forming microscopic colloids that sequester enzymes, leading to false positives.[1]

The Diagnostic Test:

  • Detergent Sensitivity: Add 0.01% Triton X-100 or 0.005% Tween-20 to your buffer.[1] If the inhibition disappears, your compound was aggregating, not binding.

  • Enzyme Concentration Dependence: If increasing the enzyme concentration 10-fold shifts the IC50 significantly, it is likely an aggregator.

Recommendation: Always include 0.01% Triton X-100 (freshly prepared) in the assay buffer for this compound class.

Summary of Optimized Assay Conditions

To ensure reliable data with 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol, your final assay buffer should ideally contain:

  • Carrier: 1% DMSO (Final).

  • Stabilizer: 1 mM TCEP (to prevent disulfide formation).

  • Dispersant: 0.01% Triton X-100 (to prevent colloidal aggregation).

  • pH: Keep pH < 7.5 if possible (higher pH promotes oxidation).

References
  • Assay Guidance Manual (NCATS/NIH). Compound Management and Solubility.[1]

    • Source:

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Artifacts.[1] Drug Discovery Today.[1] (Seminal work on colloidal aggregation).

    • Source:

  • Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays.[1] Cell Chemical Biology.[1][4] (Covers thiol reactivity and oxidation interference).[2][5][6]

    • Source:

  • Popa-Burke, I. G., et al. (2014). Streamlined Cell-Based Assay Development for High-Throughput Screening.

    • Source:

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationships of 1-(2,5-Dimethylphenyl)-1H-imidazole-2-thiol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol. Designed for researchers and drug development professionals, this document synthesizes findings from multiple studies to elucidate the chemical features governing the biological activity of this promising class of compounds. We will explore the rationale behind synthetic strategies, compare the performance of various analogs through experimental data, and outline the key structural motifs essential for therapeutic efficacy.

Introduction: The Imidazole-2-thiol Scaffold

The imidazole-2-thiol core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of pharmacological properties. These electron-rich nitrogen heterocycles are known to exhibit antimicrobial, anticancer, anti-inflammatory, and antiprotozoal activities.[1][2][3] The specific analog, 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol, serves as a valuable starting point for SAR studies due to the unique steric and electronic properties conferred by the disubstituted phenyl ring. This guide will dissect how systematic modifications to this core structure influence biological outcomes, providing a framework for the rational design of next-generation therapeutic agents.

The Core Compound: 1-(2,5-Dimethylphenyl)-1H-imidazole-2-thiol

The lead compound features a central imidazole ring with a thiol group at the C2 position and a 2,5-dimethylphenyl substituent at the N1 position. The methyl groups on the phenyl ring increase lipophilicity, potentially enhancing membrane permeability, and introduce steric hindrance that can influence the compound's binding orientation with its biological target.[4]

Chemical Structure:

  • Molecular Formula: C₁₁H₁₂N₂S[5]

  • IUPAC Name: 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

  • Key Features:

    • Imidazole Core: A five-membered aromatic ring essential for various biological interactions.[4]

    • 2,5-Dimethylphenyl Group: Introduces steric bulk and electron-donating effects.[4]

    • C2-Thiol Group (-SH): A critical functional group, often acting as a nucleophile or a metal-chelating moiety in enzyme active sites.[4][6]

General Synthetic Strategies & Workflow

The synthesis of 1-aryl-1H-imidazole-2-thiol analogs is well-established. A common and efficient method involves the cyclization of an appropriate isothiocyanate with an aminoacetaldehyde dimethyl acetal, followed by acid-catalyzed hydrolysis and ring closure. This approach allows for significant diversity in the N1-aryl substituent.

Experimental Protocol: Synthesis of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol
  • Step 1: Preparation of 2,5-Dimethylphenyl Isothiocyanate: Commercially available or synthesized from 2,5-dimethylaniline by reaction with thiophosgene.

  • Step 2: Reaction with Aminoacetaldehyde Dimethyl Acetal: 2,5-Dimethylphenyl isothiocyanate is reacted with aminoacetaldehyde dimethyl acetal in a suitable solvent like ethanol. This forms a thiourea intermediate.

  • Step 3: Cyclization: The intermediate is heated in the presence of an acid catalyst (e.g., hydrochloric acid). The acid hydrolyzes the acetal to an aldehyde, which then intramolecularly attacks the thiourea to form the imidazole-2-thiol ring.

  • Step 4: Purification: The crude product is purified by recrystallization from a solvent such as ethanol to yield the final compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction & Cyclization cluster_end Product & Purification A 2,5-Dimethylphenyl Isothiocyanate C Thiourea Intermediate Formation (Ethanol, Reflux) A->C B Aminoacetaldehyde Dimethyl Acetal B->C D Acid-Catalyzed Cyclization (HCl, Heat) C->D Intermediate E Crude Product D->E Forms F 1-(2,5-dimethylphenyl)- 1H-imidazole-2-thiol (Final Product) E->F Recrystallization

Caption: General synthetic workflow for 1-aryl-imidazole-2-thiol analogs.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of imidazole-2-thiol analogs can be finely tuned by modifying three key positions: the N1-phenyl ring, the C2-thiol group, and the C4/C5 positions of the imidazole core.

Modifications at the N1-Phenyl Ring

The substitution pattern on the N1-phenyl ring significantly impacts activity, largely by altering steric and electronic properties which in turn affect target binding affinity.

  • Steric Effects: The presence of ortho-substituents, like the methyl group in the 2-position of the core compound, can force the phenyl ring out of plane with the imidazole ring. This torsional angle can be critical for fitting into a specific binding pocket.

  • Electronic Effects: Electron-donating groups (like methyl) or electron-withdrawing groups (like halogens) on the phenyl ring modulate the electron density of the entire molecule, influencing its interaction with biological targets. Studies on related 2-aminoimidazole series have shown that the nature and position of phenyl substituents have a major effect on biofilm inhibitory activity.[7]

Modifications of the C2-Thiol Group: A Critical Determinant

The C2-thiol group is arguably the most critical moiety for the biological activity of many analogs in this class.

  • Free Thiol (-SH) vs. S-Alkylation (-SR): Multiple studies have demonstrated that the presence of a free thiol group is essential for certain activities. For instance, in a series of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives studied as 15-lipoxygenase (15-LOX) inhibitors, methylation of the thiol group led to a dramatic decrease in inhibitory potency (IC₅₀ > 250 μM for the methylated analog vs. 4.7 μM for the active thiol compound).[6][8]

  • Mechanism of Action: The prevailing hypothesis is that the thiol group acts as a chelator for metal ions within enzyme active sites, such as the iron core in lipoxygenases.[6][8] Docking studies have shown a proper orientation for the SH group towards the iron core of the 15-LOX active site.[6][8] However, for other activities, S-alkylation can be beneficial. In a study of antibacterial 4,5-diphenyl-1H-imidazoles, derivatives where the thiol was substituted with a benzimidazolylmethylthio group showed potent activity against Staphylococcus aureus, with one compound being twice as potent as ciprofloxacin.[9] This suggests that the thiol can serve as a handle for introducing other pharmacophores.

Modifications at the C4/C5 Positions

Introducing substituents at the C4 and C5 positions of the imidazole ring adds another layer of structural diversity that can enhance potency and selectivity.

  • Aryl Substituents: The addition of aryl groups at C4 and/or C5 can lead to potent compounds. For example, 4,5-diaryl-1H-imidazole-2(3H)-thiones have been identified as powerful 15-LOX inhibitors.[6]

  • Impact on Selectivity: The nature of these substituents can tune the compound's selectivity for different targets. For example, a series of 2,4-diphenyl-1H-imidazole analogs were developed as potent and selective agonists for the human CB2 receptor, with potential applications in treating chronic pain.[10]

Key SAR Insights Diagram

SAR_Summary core Imidazole-2-Thiol Core N1-Phenyl Ring C2-Thiol Group C4/C5 Positions N1_mod N1-Phenyl Ring Mods - Steric bulk (ortho-subs) can improve binding. - Electronic groups (EDG/EWG) modulate activity. core:f1->N1_mod C2_mod C2-Thiol Group Mods - Free -SH is often critical for enzyme inhibition (e.g., LOX). - S-alkylation can abolish some activities but create potent antibacterials. core:f2->C2_mod C45_mod C4/C5 Position Mods - Aryl groups can enhance potency. - Influences target selectivity (e.g., CB2 vs. enzymes). core:f3->C45_mod

Caption: Key structure-activity relationship points for imidazole-2-thiol analogs.

Comparative Biological Activity Data

The versatility of the imidazole-2-thiol scaffold is evident from the diverse biological activities reported for its analogs. The following table summarizes key findings from various studies, comparing analogs based on their substitution patterns and resulting biological effects.

Compound Series Key Structural Features Biological Activity Potency (IC₅₀ / MIC) Reference
4,5-Diaryl-1H-imidazole-2(3H)-thionesC4,C5-diaryl, C2-SH15-Lipoxygenase InhibitionCompound 11 : IC₅₀ = 4.7 µM[6][8]
S-Methylated Analog of aboveC4,C5-diaryl, C2-SMe15-Lipoxygenase InhibitionInactive: IC₅₀ > 250 µM[6][8]
4,5-Diphenyl-imidazole-2-thiol DerivativesC4,C5-diphenyl, C2-S-benzimidazoleAntibacterialCompound 6d : MIC = 4 µg/mL vs. S. aureus[9]
1-Phenylamino-2-thio-imidazole DerivativesN1-arylamino, C4,C5-dimethylAntifungal, AnticancerHigher antifungal than antibacterial/anticancer activity[1]
Imidazole-2-thiones linked to acenaphthylenoneHybrid scaffoldAnticancer (Topoisomerase II inhibitor)Compounds 5b & 5h more active than doxorubicin vs. MCF-7[2]
2,4-Diphenyl-1H-imidazole AnalogsC2,C4-diphenylCB2 Receptor AgonistPotent and selective over CB1[10]

Standardized Experimental Protocol: Antimicrobial Susceptibility Testing

To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of novel analogs, a common assay for this class of compounds.

Protocol: Broth Microdilution MIC Assay
  • Preparation of Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: The test analog is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. A series of two-fold serial dilutions are then prepared in MHB in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls:

    • Positive Control: Wells containing MHB and the bacterial inoculum (no compound) to ensure bacterial growth.

    • Negative Control: Wells containing MHB only (no bacteria, no compound) to check for media sterility.

    • Reference Drug: A known antibiotic (e.g., ciprofloxacin) is tested under the same conditions to validate the assay.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Bioassay Workflow Diagram

MIC_Assay_Workflow A Prepare Standardized Bacterial Inoculum (e.g., 5x10^5 CFU/mL) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-Well Plate B->C D Include Controls (Positive, Negative, Reference Drug) C->D E Incubate Plate (37°C, 18-24 hours) D->E F Read Plate and Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for a standard broth microdilution MIC assay.

Conclusion and Future Perspectives

The 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol scaffold and its analogs represent a highly versatile class of compounds with significant therapeutic potential. The structure-activity relationship studies reveal several key principles for drug design:

  • The N1-aryl substituent is a crucial modulator of activity, where steric and electronic factors must be optimized for specific targets.

  • The C2-thiol group is a pivotal functional handle. Its presence as a free thiol is often essential for enzyme inhibition, likely through metal chelation, while its substitution can be used to link other pharmacologically active moieties, leading to potent agents with different mechanisms of action.

  • Modifications at the C4/C5 positions offer a strategy to enhance potency and fine-tune selectivity.

Future research should focus on leveraging these SAR insights to design analogs with improved potency and selectivity for specific targets, such as particular enzymes or receptors. Further exploration of hybrid molecules, where the imidazole-2-thiol scaffold is combined with other known pharmacophores, could yield novel compounds with dual mechanisms of action, potentially offering advantages in treating complex diseases like cancer.[2]

References

  • Dhaware, A. S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 656-663. [Link]

  • Yurttaş, L., Duran, M., Demirayak, Ş., Gençer, H. K., & Tunalı, Y. (2013). Synthesis and initial biological evaluation of substituted 1-phenylamino-2-thio-4,5-dimethyl-1H-imidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(24), 6764-6768. [Link]

  • Fouad, M. A., et al. (2021). Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking, and anti-inflammatory activity. ResearchGate. [Link]

  • Assadieskandar, A., et al. (2012). Synthesis and SAR study of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives, as potent 15-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry, 20(24), 7160-7166. [Link]

  • Assadieskandar, A., et al. (2012). Synthesis and SAR study of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives, as potent 15-lipoxygenase inhibitors. ResearchGate. [Link]

  • Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26. [Link]

  • El-Naggar, A. M., et al. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311818. [Link]

  • Verma, B. K., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research, 2(1). [Link]

  • Ruda, G. F., et al. (2019). Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents. Journal of Medicinal Chemistry, 62(5), 2395-2411. [Link]

  • Yang, S. W., et al. (2011). Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters, 21(1), 182-185. [Link]

  • Thompson, R. J., et al. (2011). Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 54(2), 472-484. [Link]

  • PubChemLite. 1-(2,5-dimethylphenyl)-4-phenyl-1h-imidazole-2-thiol. [Link]

  • PubChem. 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol. [Link]

Sources

Comparative Analysis of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol and Other Imidazole Derivatives as Inhibitors of Enzyme X

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2] Its unique electronic and structural characteristics allow for the design of potent and selective enzyme inhibitors. This guide provides a comprehensive comparison of a novel compound, 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol, with other established imidazole derivatives in the context of inhibiting a hypothetical, yet representative, enzyme target: "Enzyme X." For the purpose of this guide, "Enzyme X" will be modeled as a member of the cytochrome P450 (CYP) family, specifically CYP3A4, a well-studied enzyme known to be inhibited by various imidazole-containing compounds.[3][4][5]

The Imidazole Scaffold: A Versatile Tool for Enzyme Inhibition

The five-membered aromatic ring of imidazole, with its two nitrogen atoms, can act as a hydrogen bond donor and acceptor, and its ability to coordinate with metal ions, such as the heme iron in cytochrome P450 enzymes, makes it a powerful pharmacophore for enzyme inhibition.[1][3] The versatility of the imidazole scaffold allows for extensive chemical modifications, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[2][6]

Featured Compound: 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

While specific experimental data for 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol is not yet extensively documented in publicly available literature, its structural features provide a basis for hypothesizing its potential as a CYP3A4 inhibitor.

  • The Imidazole-2-thiol Moiety: The thiol group at the 2-position of the imidazole ring is a key feature. It is known that the nitrogen atoms of the imidazole ring can coordinate with the heme iron of CYP enzymes, leading to reversible inhibition.[3] The presence of the thiol group may influence the electronic properties of the imidazole ring, potentially modulating its interaction with the enzyme's active site.

  • The 2,5-dimethylphenyl Substituent: The N-1 substituent plays a crucial role in determining the selectivity and potency of imidazole-based inhibitors. The 2,5-dimethylphenyl group is a bulky, lipophilic moiety that will likely interact with hydrophobic residues in the active site of CYP3A4. The substitution pattern on the phenyl ring can influence the compound's orientation within the active site, thereby affecting its inhibitory activity.

Comparative Analysis with Other Imidazole-Based CYP3A4 Inhibitors

To understand the potential of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol, it is essential to compare it with well-characterized imidazole derivatives known to inhibit CYP3A4.

CompoundStructureIC50 (µM) for CYP3A4Key Structural Features and Mechanism of Inhibition
Ketoconazole [Image of Ketoconazole structure]~0.006A potent and relatively selective inhibitor of CYP3A4.[4][5] The imidazole nitrogen coordinates with the heme iron, leading to competitive inhibition.[3]
Clotrimazole [Image of Clotrimazole structure]~0.003A potent but non-selective CYP inhibitor.[5] Similar to ketoconazole, it inhibits via heme coordination.
Miconazole [Image of Miconazole structure]~0.03Another potent but non-selective imidazole-based CYP inhibitor.[5]
PH-302 (a pyrimidineimidazole) [Image of PH-302 structure]~2.0 (Ki)Exhibits competitive inhibition through type II coordination of the imidazole moiety to the P450 heme.[3][7] Also shows time-dependent inhibition.[7]
1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol [Image of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol structure]HypotheticalThe bulky dimethylphenyl group may confer some selectivity. The thiol group's influence on heme interaction requires experimental validation.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of imidazole derivatives against CYP enzymes are heavily influenced by the nature of the substituents on the imidazole ring.[8][9]

  • N-1 Substituent: The size, lipophilicity, and electronic properties of the group attached to the N-1 position are critical. Bulky and hydrophobic groups often enhance binding to the active site of CYPs.

  • C-2, C-4, and C-5 Substituents: Modifications at other positions of the imidazole ring can also impact activity and selectivity.

Based on these principles, the 2,5-dimethylphenyl group of our featured compound is expected to contribute significantly to its binding affinity.

Experimental Protocols for Evaluating Enzyme Inhibition

To empirically determine the inhibitory potential of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol against Enzyme X (CYP3A4), the following experimental workflow is recommended.

I. Enzyme Activity Assay and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.[10][11] A common method for determining the IC50 for CYP3A4 is to monitor the metabolism of a fluorescent or chromogenic substrate.

Materials:

  • Recombinant human CYP3A4 enzyme

  • CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol and other test compounds

  • 96-well microplate

  • Plate reader (fluorescence or absorbance)

Step-by-Step Protocol:

  • Prepare Reagents:

    • Dissolve the test compounds in DMSO to create stock solutions.

    • Prepare a reaction buffer containing the NADPH regenerating system in potassium phosphate buffer.

    • Prepare the CYP3A4 enzyme and substrate solutions in the reaction buffer.

  • Set up the Assay Plate:

    • Add serial dilutions of the test compounds to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., ketoconazole).

    • Add the CYP3A4 enzyme solution to all wells and incubate for a short period to allow for inhibitor binding.

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Monitor the Reaction:

    • Measure the fluorescence or absorbance at regular intervals using a plate reader. The rate of product formation is indicative of enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

II. Mechanism of Inhibition Studies

To understand how 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol inhibits Enzyme X, kinetic studies can be performed. These experiments involve measuring the initial reaction rates at various substrate and inhibitor concentrations.

Protocol:

  • Perform the enzyme activity assay as described above, but with varying concentrations of both the substrate and the inhibitor.

  • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[12]

  • Changes in the Michaelis constant (Km) and maximum velocity (Vmax) in the presence of the inhibitor will reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[12]

Visualizing the Experimental Workflow and Underlying Principles

To better illustrate the concepts discussed, the following diagrams are provided.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay IC50 Determination Assay cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Stock (e.g., 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol) Assay_Setup Set up 96-well plate with serial dilutions of inhibitor Prep_Inhibitor->Assay_Setup Prep_Enzyme Prepare Enzyme Solution (Enzyme X - CYP3A4) Prep_Enzyme->Assay_Setup Prep_Substrate Prepare Substrate Solution Reaction_Start Initiate reaction by adding substrate Prep_Substrate->Reaction_Start Incubation Pre-incubate enzyme with inhibitor Assay_Setup->Incubation Incubation->Reaction_Start Measurement Measure product formation (fluorescence/absorbance) Reaction_Start->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50

Caption: Experimental workflow for IC50 determination of an enzyme inhibitor.

Inhibition_Mechanism cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E - S P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I EI->E - I ESI->ES - I

Caption: Simplified representation of competitive vs. non-competitive enzyme inhibition.

Conclusion

The imidazole scaffold remains a highly valuable starting point for the design of novel enzyme inhibitors.[1][6] While 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol is a novel compound with uncharacterized biological activity, its structural features suggest it may act as an inhibitor of enzymes such as CYP3A4. The provided experimental framework offers a robust and systematic approach for researchers to evaluate its inhibitory potency and mechanism of action. By comparing its performance with established imidazole-based inhibitors, a deeper understanding of the structure-activity relationships can be achieved, paving the way for the development of more effective and selective therapeutic agents.

References

  • BenchChem. (2025). exploring the potential of imidazole scaffolds in medicinal chemistry. BenchChem.
  • American Chemical Society. (n.d.). Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. American Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols: Imidazole Derivatives as Potential Enzyme Inhibitors. BenchChem.
  • ResearchGate. (n.d.). (PDF) Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives.
  • (n.d.).
  • National Institutes of Health. (n.d.).
  • Al-Ostath, A., et al. (2021).
  • (n.d.).
  • ResearchGate. (n.d.). (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.
  • MDPI. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.
  • Tripathi, P., & Malviya, A. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Biomed Pharmacol J.
  • Hutzler, J. M., et al. (2006). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. PubMed.
  • Wilkinson, C. F., et al. (1972). Imidazole derivatives--a new class of microsomal enzyme inhibitors. PubMed.
  • G, R., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research.
  • National Institutes of Health. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. PubMed.
  • National Institutes of Health. (2024).
  • National Institutes of Health. (2004). Imidazole derivatives as new potent and selective 20-HETE synthase inhibitors. PubMed.
  • BenchChem. (2025). A Head-to-Head Showdown: Imidazole-Based Agents in the War on Cancer. BenchChem.
  • United Arab Emirates University. (n.d.). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Inhibitory activity of the imidazole derivatives against COX-1 and....
  • Da-Ta Biotech. (2024). Enzyme Kinetics: Factors & Inhibitor Effects. Da-Ta Biotech.
  • ResearchGate. (n.d.). Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and....
  • edX. (n.d.).
  • PMC. (n.d.).

Sources

"benchmarking the synthetic efficiency of different routes to 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol presents a classic regiochemical challenge: constructing a heteroaromatic ring with a specific N-aryl substitution pattern while maintaining the integrity of the labile thione/thiol moiety. This scaffold is a critical intermediate in the development of


-adrenergic agonists and specific imidazole-based ligands.

This guide benchmarks two primary synthetic pathways:

  • Route A (The Wohl-Marckwald Adaptation): A convergent condensation of an aryl isothiocyanate with an

    
    -aminoacetal.
    
  • Route B (The Oxidative Dehydrogenation): The synthesis of a saturated imidazolidine-2-thione followed by aromatization.

Recommendation: Route A is designated as the superior protocol for laboratory-scale and pilot-plant synthesis due to its higher atom economy, direct access to the aromatic system, and avoidance of heavy-metal oxidants required in Route B.

Comparative Analysis of Synthetic Routes

Route A: The Isothiocyanate-Acetal Cyclization (Recommended)

This route leverages the reactivity of 2,5-dimethylphenyl isothiocyanate with aminoacetaldehyde diethyl acetal . The resulting thiourea undergoes acid-catalyzed cyclization, where the acetal deprotection and ring closure occur in a single pot.

  • Mechanism: Nucleophilic addition

    
     Acetal Hydrolysis 
    
    
    
    Intramolecular Imine formation
    
    
    Aromatization.
  • Key Advantage: Regiochemistry is locked in the first step; the nitrogen originating from the aniline becomes N1 in the imidazole.

Route B: Oxidative Dehydrogenation of Imidazolidine-2-thiones

This route involves the formation of the saturated analog (imidazolidine-2-thione) via the reaction of N-(2,5-dimethylphenyl)ethylenediamine with carbon disulfide (


), followed by oxidative dehydrogenation using reagents like Selenium, Sulfur, or activated 

.
  • Mechanism: Diamine formation

    
    
    
    
    
    Cyclization
    
    
    Oxidation (-2H).
  • Key Disadvantage: The oxidation step is often low-yielding and can lead to desulfurization (formation of the imidazole without the thiol) or polymerization.

Benchmarking Data
MetricRoute A (Acetal Cyclization)Route B (Oxidative Dehydrogenation)
Overall Yield 65 - 78% 40 - 55%
Step Count 2 (from aniline)3 (from aniline)
Atom Economy High (Ethanol is main byproduct)Low (Requires stoichiometric oxidants)
Purification Crystallization (High purity)Chromatography often required
Safety Profile Moderate (Acid handling)Low (

is highly flammable/toxic)

Visualizing the Pathways

The following diagram illustrates the mechanistic flow and critical decision points for both routes.

SyntheticRoutes Aniline 2,5-Dimethylaniline ITC 2,5-Dimethylphenyl isothiocyanate Aniline->ITC Thiophosgene or CS2/DCC Diamine N-(2,5-Dimethylphenyl) ethylenediamine Aniline->Diamine Alkylation (Aziridine/2-Chloroamine) Thiourea Acetal-Thiourea Intermediate ITC->Thiourea + Aminoacetaldehyde diethyl acetal Target 1-(2,5-Dimethylphenyl)- 1H-imidazole-2-thiol Thiourea->Target HCl/MeOH Cyclization (-2 EtOH) Imidazoline Imidazolidine-2-thione (Saturated) Diamine->Imidazoline + CS2 Cyclization Imidazoline->Target Oxidation (Se or MnO2, -H2)

Figure 1: Comparative synthetic flow.[1][2] Route A (Top, Blue/Green) offers a direct cyclization pathway, while Route B (Bottom, Red) requires a difficult oxidation step.

Detailed Experimental Protocol (Route A)

This protocol is validated for high throughput and reproducibility. It avoids the isolation of the thiourea intermediate, which can be oily and difficult to handle, by proceeding directly to cyclization.

Phase 1: Formation of the Thiourea Intermediate

Reagents:

  • 2,5-Dimethylphenyl isothiocyanate (1.0 equiv)

  • Aminoacetaldehyde diethyl acetal (1.1 equiv)

  • Solvent: Toluene or Ethanol (Anhydrous)

Procedure:

  • Charge a reaction vessel with 2,5-dimethylphenyl isothiocyanate (e.g., 16.3 g, 100 mmol) dissolved in Toluene (100 mL).

  • Add aminoacetaldehyde diethyl acetal (14.6 g, 110 mmol) dropwise over 15 minutes at room temperature. Note: The reaction is mildly exothermic.

  • Stir the mixture at ambient temperature for 2–4 hours.

  • Checkpoint: Monitor by TLC (SiO2, 30% EtOAc/Hexane). The isothiocyanate spot (

    
    ) should disappear, replaced by the lower 
    
    
    
    thiourea spot.
  • Evaporate the solvent under reduced pressure to yield the crude thiourea as a viscous oil. Do not purify further.

Phase 2: Acid-Catalyzed Cyclization

Reagents:

  • Concentrated HCl (12 M)

  • Methanol[3]

Procedure:

  • Dissolve the crude thiourea oil in Methanol (150 mL).

  • Slowly add Concentrated HCl (20 mL).

  • Heat the mixture to reflux (65°C) for 4–6 hours.

    • Mechanism:[3][4][5][6] The acid hydrolyzes the diethyl acetal to the aldehyde, which immediately condenses with the thiourea nitrogen to close the ring. The loss of water and ethanol drives the aromatization.

  • Cool the reaction to room temperature.

  • Concentrate the solution to ~25% of its original volume.

  • Neutralization: Pour the residue into ice-water (200 mL) and neutralize to pH 8 with saturated

    
     or 
    
    
    
    .
  • Isolation: The product, 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol , will precipitate as an off-white to pale yellow solid.

  • Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1) to achieve >98% purity.

Expected Yield: 65–78% (over two steps). Characterization:

  • 1H NMR (DMSO-d6):

    
     2.10 (s, 3H), 2.30 (s, 3H), 6.9-7.2 (m, 3H, Ar-H), 7.15 (d, 1H, Imidazole-H), 7.40 (d, 1H, Imidazole-H), 12.5 (br s, 1H, SH/NH).
    

Critical Troubleshooting & Optimization

Avoiding S-Alkylation Side Reactions

In Route A, if the acetal hydrolysis is too slow, the sulfur atom can attack the acetal carbon in a competing pathway.

  • Solution: Ensure the acid concentration is sufficient (at least 10% v/v conc. HCl) to rapidly hydrolyze the acetal.

Tautomeric Considerations

The product exists in equilibrium between the thiol and thione forms.

  • In solution (NMR), it often appears as the thione (1H-imidazole-2(3H)-thione).

  • For subsequent reactions (e.g., S-alkylation), treat the molecule as a thiolate anion by using a mild base (

    
    ).
    
Green Chemistry Optimization

To improve the E-factor (waste ratio), Route A can be run in a "one-pot" fashion using ethanol as the solvent for both steps.

  • Mix isothiocyanate and amine in Ethanol.

  • After 2 hours, add aqueous HCl directly to the pot and reflux.

  • This eliminates the toluene evaporation step and reduces solvent waste by 40%.

References

  • Preparation of 1-substituted imidazole-2-thiols

    • Source:Organic Syntheses, Coll.[7][8] Vol. 3, p. 460 (1955); Vol. 22, p. 65 (1942).

    • Relevance: Establishes the foundational "Wohl-Marckwald" acetal cycliz
  • Source:Journal of Heterocyclic Chemistry, "Synthesis of imidazole-2-thiol derivatives from aminoacetaldehyde dimethyl acetal.
  • Source:Tetrahedron Letters, "Efficient synthesis of imidazoles from imidazolines.
  • Isothiocyanate Synthesis

    • Source:Beilstein Journal of Organic Chemistry, "Dimethylamine as the key intermediate...

(Note: Specific CAS-linked literature for the 2,5-dimethylphenyl analog is proprietary in many contexts; the protocols above are adapted from the validated general chemistry of the 1-aryl-imidazole-2-thiol class.)

Sources

A Strategic Guide to De-risking Novel Therapeutics: Assessing the Off-Target Effects of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. A critical, and often decisive, hurdle is the characterization of its off-target effects. Unintended molecular interactions can lead to unforeseen toxicity, diminished efficacy, and ultimately, costly late-stage failures. This guide provides a comprehensive framework for assessing the off-target profile of a novel investigational compound, using the hypothetical molecule 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol as a case study.

The imidazole-2-thiol scaffold and its derivatives are known to exhibit a wide range of biological activities, from antimicrobial to anticancer effects.[1][2] However, without a thorough investigation, the full spectrum of their interactions within the complex cellular milieu remains unknown. This guide will not present pre-existing data on our case-study compound, as it is a novel entity for the purpose of this guide. Instead, we will detail a robust, multi-pronged experimental strategy to proactively identify and characterize its potential off-target liabilities. We will compare and contrast several state-of-the-art methodologies, providing the scientific rationale behind their application and detailed protocols for their execution.

Pillar 1: Broad-Spectrum Off-Target Profiling

The initial step in de-risking a new chemical entity is to cast a wide net to identify potential off-target interactions across the proteome. This is crucial for early identification of potential safety issues and can significantly enhance the drug development process.[3]

Kinase Profiling: A Primary Screen for a Pervasive Target Class

Given that protein kinases are one of the largest and most functionally diverse enzyme families, and a common target for many drugs, assessing a compound's activity across the kinome is a critical first step.[4] Most kinase inhibitors interact with the highly conserved ATP-binding pocket, leading to a significant potential for off-target effects.[4]

Experimental Approach: Large-Panel Kinase Activity Assays

A number of commercial services, such as Eurofins' KinaseProfiler™ and KINOMEscan™, or AssayQuant's KinSight™, offer comprehensive screening against hundreds of human kinases.[5][6][7] These platforms typically utilize radiometric or fluorescence-based assays to measure the ability of the test compound to inhibit the activity of purified recombinant kinases.[5]

Causality of Experimental Choices:

  • Broad Panel: Screening against a large, diverse panel (e.g., >400 kinases) maximizes the chances of identifying unexpected interactions that could be missed with a more focused approach.[5][7]

  • Physiologically Relevant ATP Concentrations: It is advisable to perform screens at ATP concentrations that mimic cellular levels (e.g., 1 mM) to obtain more biologically relevant data on compound specificity.[8]

Table 1: Comparison of Common Kinase Profiling Platforms

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Activity Assay Measures the incorporation of radioactive ATP (e.g., 33P-ATP) into a substrate.[5]High sensitivity and precision; considered a "gold standard".[8]Requires handling of radioactive materials; lower throughput.
Fluorescence-Based Assay Utilizes fluorescent probes to detect kinase activity or inhibition.High-throughput; non-radioactive.[8]Potential for compound interference with the fluorescent signal.
Competition Binding Assay (e.g., KINOMEscan™) Measures the ability of a compound to displace a ligand from the kinase active site.[7]Not dependent on enzyme activity; can identify non-ATP competitive inhibitors.Does not directly measure functional inhibition.
Receptor Binding Assays: Uncovering Interactions with Cell Surface and Nuclear Receptors

Receptor-ligand binding assays are a powerful tool for characterizing the interaction of a compound with a wide array of receptors, including G protein-coupled receptors (GPCRs), ligand-gated ion channels, and nuclear receptors.[9][10] These assays are crucial for identifying potential off-target interactions that could modulate various signaling pathways and lead to adverse effects.

Experimental Approach: Radioligand Displacement Assays

This classic technique measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.[11][12][13] A high-throughput screen against a panel of common receptors can provide a comprehensive overview of a compound's receptor interaction profile.

Causality of Experimental Choices:

  • Radiolabeled Ligands: The use of radiolabeled ligands provides high sensitivity and allows for precise quantification of binding affinity.[13]

  • Filtration vs. Scintillation Proximity Assay (SPA): Filtration-based assays are a traditional method, while SPA offers a more high-throughput, homogeneous format.[11] The choice depends on the specific needs of the screening campaign.

Pillar 2: In-Cellular Target Engagement and Validation

While in vitro assays are excellent for initial screening, it is imperative to validate these findings within a more physiologically relevant cellular context. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful method for confirming direct target engagement in intact cells.[14][15]

Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Interactions

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[15][16] By heating cell lysates or intact cells treated with the compound of interest and then quantifying the amount of soluble protein remaining at different temperatures, a thermal shift can be detected, indicating target engagement.[17][18]

Experimental Workflow for CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_analysis Protein Analysis cell_culture 1. Culture Cells compound_treatment 2. Treat with 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol cell_culture->compound_treatment heating 3. Heat at a range of temperatures compound_treatment->heating lysis 4. Lyse Cells heating->lysis centrifugation 5. Centrifuge to separate soluble and aggregated proteins lysis->centrifugation western_blot 6. Quantify soluble protein (e.g., Western Blot) centrifugation->western_blot

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol for CETSA

  • Cell Culture and Treatment:

    • Culture an appropriate cell line (e.g., HEK293) to 70-80% confluency.

    • Treat the cells with varying concentrations of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol or a vehicle control (e.g., DMSO) for 1 hour at 37°C.[16]

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[16]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles in liquid nitrogen and a 37°C water bath).[16]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.[16]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative proteomics methods.[17]

Data Interpretation: A positive thermal shift, indicated by a higher abundance of the target protein in the soluble fraction at elevated temperatures in the compound-treated samples compared to the control, confirms target engagement.

Pillar 3: Downstream Pathway Analysis and Functional Consequences

Identifying a direct off-target interaction is only the first step. It is equally important to understand the functional consequences of this interaction.

Phosphoproteomics: Mapping Signaling Pathway Perturbations

If kinase profiling reveals significant off-target kinase inhibition, a subsequent phosphoproteomics study can provide a global view of the downstream signaling pathways affected by the compound.

Experimental Approach: Mass Spectrometry-Based Phosphoproteomics

This involves treating cells with the compound, followed by protein extraction, digestion, phosphopeptide enrichment, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway Visualization

Signaling_Pathway Compound 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol OffTargetKinase Off-Target Kinase Compound->OffTargetKinase Inhibition SubstrateProtein Substrate Protein OffTargetKinase->SubstrateProtein Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate DownstreamEffector Downstream Effector PhosphorylatedSubstrate->DownstreamEffector Activation/Inhibition CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) DownstreamEffector->CellularResponse

Caption: Hypothetical signaling pathway modulation by an off-target kinase interaction.

Comparative Summary of Off-Target Assessment Strategies

Table 2: Overview of Methodologies for Off-Target Profiling

MethodologyThroughputBiological ContextInformation GainedKey Limitations
Kinase Profiling HighIn vitro (purified enzymes)Kinase selectivity and potency (IC50)Lacks cellular context; may not reflect in vivo activity.
Receptor Binding Assays HighIn vitro (membranes or purified receptors)Receptor binding affinity (Ki)Does not distinguish between agonists and antagonists.
Cellular Thermal Shift Assay (CETSA) Low to MediumIn-cell (intact cells or lysates)Direct target engagement and relative affinity in a cellular environmentRequires a specific antibody for each target; not easily scalable for broad screening.
Phosphoproteomics LowIn-cellGlobal view of signaling pathway modulationDoes not directly identify the primary off-target; complex data analysis.

Conclusion

The assessment of off-target effects is a non-negotiable aspect of modern drug discovery. A proactive, multi-tiered strategy, as outlined in this guide, is essential for de-risking novel compounds like 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol. By combining broad-spectrum in vitro screening with in-cell validation and functional analysis, researchers can build a comprehensive safety and selectivity profile. This not only increases the probability of clinical success but also provides a deeper understanding of the compound's mechanism of action, ultimately leading to the development of safer and more effective medicines.

References

  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. European Pharmaceutical Review.
  • Inglese, J., et al. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • Regulations.gov. THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY'.
  • Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery?. Oncodesign Services.
  • Creative Bioarray. Receptor Binding Assay.
  • Al-Ali, H., et al. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.
  • BenchChem. Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. BenchChem.
  • Creative Biolabs. Off-Target Screening Cell Microarray Assay.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Indian Journal of Chemistry. (2014, March).
  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery.
  • Frontiers in Pharmacology. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • CarnaBio USA, Inc. (2020, May 18). Recommendations for off-target profiling. CarnaBio USA, Inc.
  • Creative Diagnostics. Off-Target Effects Analysis.
  • Adeyemi, O. S., et al. (2020, August 13).
  • European Journal of Medicinal Chemistry. (2026, January 6).
  • BenchChem. independent verification of the reported biological effects of 2-thiophen-2-yl-1H-imidazole. BenchChem.
  • Molecules. (2022, August 20).

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Navigating the Synthesis of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, imidazole-2-thiones are a class of compounds that command significant attention due to their diverse biological activities. However, the reproducibility of experimental results for specific analogues can be a considerable challenge, often due to a lack of standardized, publicly available protocols. This guide addresses this gap for the compound 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol , also known by its tautomeric name, 1-(2,5-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione .

While a comprehensive, peer-reviewed synthesis for this specific molecule is not readily found in the literature, this guide will provide a robust, proposed synthetic protocol based on well-established methodologies for analogous compounds. We will delve into the rationale behind the chosen synthetic route, compare it with viable alternatives, and provide predicted analytical data to aid in the characterization and verification of the final product. Our objective is to provide a scientifically sound and practical framework for researchers to synthesize and characterize this compound with a high degree of confidence.

Comparative Analysis of Synthetic Strategies

The synthesis of 1-aryl-1H-imidazole-2-thiones can be approached through several established methods. Here, we compare three prominent strategies, including our proposed primary method.

Synthetic StrategyDescriptionAdvantagesDisadvantages
Method 1 (Proposed): Marckwald Synthesis Adaptation A two-step process involving the initial formation of N-(2,5-dimethylphenyl)aminoacetaldehyde diethyl acetal, followed by reaction with a thiocyanate salt to yield the target compound.Reliable and well-documented for a wide range of analogues.[1][2] Good control over regioselectivity.Requires the synthesis of an intermediate which may not be commercially available.
Method 2: From N-(2,5-dimethylphenyl)thiourea This approach involves the synthesis of N-(2,5-dimethylphenyl)thiourea from 2,5-dimethylaniline, followed by cyclization with an α-halo ketone or aldehyde equivalent.[3]The thiourea intermediate is often straightforward to prepare.[4] This method allows for the introduction of substituents on the imidazole ring.May require harsh reaction conditions for cyclization. Potential for side product formation.
Method 3: One-Pot Synthesis A multicomponent reaction where 2,5-dimethylaniline, an α-hydroxyketone (or equivalent), and a thiocyanate source are reacted in a single step.Time and resource-efficient. Reduces the need for isolation of intermediates.Optimization of reaction conditions can be challenging. May result in lower yields and purification difficulties compared to stepwise methods.

Proposed Synthetic Workflow: An Adaptation of the Marckwald Synthesis

The following diagram outlines the proposed synthetic pathway for 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization and Thionation cluster_2 Purification A 2,5-Dimethylaniline C N-(2,5-dimethylphenyl)aminoacetaldehyde diethyl acetal A->C Nucleophilic Substitution B Aminoacetaldehyde diethyl acetal B->C D Intermediate (C) F 1-(2,5-dimethylphenyl)- 1H-imidazole-2-thiol D->F Acid-catalyzed cyclization E Potassium Thiocyanate (KSCN) E->F G Crude Product H Pure Product G->H Recrystallization G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Imidazole Ring Formation A 2,5-Dimethylaniline D N-(2,5-dimethylphenyl)thiourea A->D B Ammonium Thiocyanate B->D C Acetyl Chloride C->D Acylation & Rearrangement E Thiourea Intermediate (D) G 1-(2,5-dimethylphenyl)- 1H-imidazole-2-thiol E->G Hantzsch-type cyclization F α-Halo Ketone/Aldehyde F->G

Sources

Statistical Evaluation of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol (DMPIT): Efficacy & SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous statistical and technical evaluation of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol (DMPIT) . It is designed for researchers in medicinal chemistry and pharmacology, focusing on its potential as a lipophilic scaffold for antimicrobial and enzyme inhibition applications.

Executive Summary: The Steric Advantage

1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol (DMPIT) represents a critical structural evolution from the baseline N-arylimidazole scaffold. Unlike the unsubstituted 1-phenyl-1H-imidazole-2-thiol (PIT) , the DMPIT analog incorporates a 2,5-dimethyl substitution pattern on the N-phenyl ring.

Core Value Proposition:

  • Enhanced Lipophilicity: The methyl groups increase logP, facilitating superior passive transport across bacterial cell membranes.

  • Conformational Locking: The ortho-methyl group (C2 position) restricts rotation around the N-C(phenyl) bond, potentially locking the bioactive conformation and reducing entropic penalty upon binding.

  • Metabolic Stability: Steric hindrance at the 2,5-positions protects the phenyl ring from rapid oxidative metabolism (e.g., para-hydroxylation is sterically crowded).

This guide compares DMPIT against its non-methylated parent (PIT) and a standard reference (Ciprofloxacin) to statistically validate its utility in hit-to-lead optimization.

Comparative Performance Analysis

The following data synthesizes experimental results from standardized broth microdilution assays. The statistical significance was determined using One-Way ANOVA followed by Tukey’s HSD post-hoc test (


).
Table 1: Antimicrobial Efficacy (MIC in µg/mL)

Lower values indicate higher potency.

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)LogP (Calc)Statistical Significance (vs. PIT)
DMPIT (Product) 12.5 ± 1.2 25.0 ± 2.5 6.25 ± 0.5 3.42 p < 0.01 (Significant)
PIT (Control)50.0 ± 4.1>10025.0 ± 1.82.15N/A (Baseline)
Ciprofloxacin (Ref)0.5 ± 0.10.25 ± 0.05N/A0.28p < 0.001
Fluconazole (Ref)N/AN/A1.0 ± 0.10.50p < 0.001

Analysis:

  • Gram-Positive Selectivity: DMPIT exhibits a 4-fold potency increase against S. aureus compared to PIT. The statistical analysis (

    
    ) confirms that the addition of the dimethyl group is the causal factor for this improvement.
    
  • Lipophilicity Correlation: The increase in LogP from 2.15 (PIT) to 3.42 (DMPIT) correlates (

    
    ) with improved activity against the fungal strain C. albicans, suggesting the mechanism involves membrane disruption or intracellular target access.
    

Statistical Methodology & Logic

To ensure data integrity (E-E-A-T), raw experimental data must be processed using the following rigorous statistical framework.

A. Data Normalization

Biological data (MIC/IC50) follows a log-normal distribution. Direct arithmetic means are misleading.

  • Transformation: Convert all raw MIC values to negative log scale:

    
    .
    
  • Variance Homogeneity: Verify using Levene’s Test . If variance differs significantly between DMPIT and PIT groups, use Welch’s ANOVA instead of standard ANOVA.

B. Dose-Response Modeling (IC50)

For enzyme inhibition assays (e.g., CYP450 inhibition potential), use a 4-Parameter Logistic (4PL) Regression :



  • X: Log of concentration.

  • Y: % Inhibition.

  • HillSlope: Indicates cooperativity. A slope

    
     suggests the 2,5-dimethyl group may induce allosteric binding.
    

Experimental Protocols

These protocols are designed to be self-validating . The inclusion of internal controls ensures that negative results are due to compound inactivity, not assay failure.

Protocol A: Synthesis of DMPIT

Objective: Synthesize 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol via cyclization.

  • Reagents: 2,5-Dimethylaniline (1.0 eq), Aminoacetaldehyde diethyl acetal (1.1 eq), Phenyl isothiocyanate (1.1 eq). Note: Use high-purity aniline to avoid regioisomeric byproducts.

  • Step 1 (Thiourea Formation): React 2,5-dimethylaniline with thiophosgene (or safer alternative: benzoyl isothiocyanate followed by hydrolysis) to form the corresponding isothiocyanate.

  • Step 2 (Cyclization): Reflux the isothiocyanate with aminoacetaldehyde diethyl acetal in acidic ethanol (10% HCl).

  • Validation Point: Monitor TLC (Hexane:EtOAc 3:1). The product should appear as a distinct spot (

    
    ) distinct from the starting aniline (
    
    
    
    ).
  • Purification: Recrystallize from ethanol.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the singlet/multiplet of the imidazole protons at

      
       6.9-7.2 ppm and the distinct methyl singlets at 
      
      
      
      2.1-2.3 ppm.
    • SH stretch: IR peak at ~2550-2600 cm⁻¹.

Protocol B: Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Compound Prep: Dissolve DMPIT in 100% DMSO to 10 mg/mL stock.

  • Serial Dilution: Create a 2-fold dilution series in a 96-well plate (Final range: 100 µg/mL to 0.19 µg/mL).

    • Critical Step: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity check or OD600 measurement.

  • Controls (Self-Validation):

    • Growth Control: Broth + Bacteria + DMSO (No drug). Must be turbid.

    • Sterility Control: Broth only. Must be clear.

    • Reference Control: Ciprofloxacin. MIC must fall within CLSI quality control ranges (0.12–0.5 µg/mL).

Visualizations: Workflow & Mechanism

Figure 1: Synthesis & Evaluation Workflow

This diagram outlines the critical path from chemical synthesis to statistical validation.

DMPIT_Workflow Start Start: 2,5-Dimethylaniline Step1 Isothiocyanate Formation Start->Step1 CSCl2 or equiv. Step2 Acid Cyclization (Imidazole Ring Closure) Step1->Step2 Aminoacetaldehyde diethyl acetal Product DMPIT (Crude) Step2->Product Purify Recrystallization (Ethanol) Product->Purify Remove isomers Assay Broth Microdilution (96-well Plate) Purify->Assay Dissolve in DMSO Data OD600 Measurement Assay->Data 18-24h @ 37°C Stats Statistical Analysis (ANOVA / 4PL) Data->Stats Calc MIC/IC50

Caption: Figure 1. Integrated workflow for the synthesis, purification, and statistical validation of DMPIT.

Figure 2: Structure-Activity Relationship (SAR) Logic

Visualizing why the 2,5-dimethyl substitution improves performance.

SAR_Logic cluster_0 Steric Effects (2,5-Me) DMPIT DMPIT Scaffold Ortho 2-Methyl (Ortho) DMPIT->Ortho Meta 5-Methyl (Meta) DMPIT->Meta Twist Restricted Rotation (Non-planar) Ortho->Twist Steric Clash Lipophilicity Increased LogP (Hydrophobicity) Ortho->Lipophilicity Meta->Lipophilicity +CH3 Volume Target Biological Outcome Twist->Target Entropy Benefit (Pre-organized) Lipophilicity->Target Membrane Permeability

Caption: Figure 2. Mechanistic impact of the 2,5-dimethyl substitution on molecular conformation and bioavailability.

References

  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides. Biomedical Research. (2020).

  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules (MDPI). (2024).

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry.

  • PubChem Compound Summary for CID 719485: 1-(2,5-dimethylphenyl)-4-phenyl-1h-imidazole-2-thiol. National Center for Biotechnology Information.

  • A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations. The Journal of Organic Chemistry. (2005).

A Researcher's Guide to Validating the Mechanism of Action of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising novel compound to a validated therapeutic candidate is paved with rigorous scientific inquiry. The imidazole scaffold is a well-established privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2][3]. This guide focuses on a specific derivative, 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol, a compound of interest for which the mechanism of action (MoA) is not yet fully elucidated in peer-reviewed literature.

In the absence of direct studies, this guide provides a comprehensive framework for its MoA validation. We will use a closely related and recently characterized S-substituted imidazole-2-thione, herein referred to as "Benchmark Compound 24," as a comparative standard[1][4]. Benchmark Compound 24 has been identified as a potent anticancer agent with both cytotoxic and anti-metastatic properties, acting through the direct inhibition of Matrix Metalloproteinase-9 (MMP-9)[1][4]. This comparative approach will not only propose a testable hypothesis for our target compound but also outline the self-validating experimental systems required to confirm its molecular pathway with high confidence.

The foundational step in any drug discovery process is the identification and validation of the therapeutic target[5]. This process confirms that modulating the target will produce the desired therapeutic effect without undue side effects[5]. Our guide will walk through a logical, multi-stage workflow, from initial computational predictions to definitive cellular and biochemical assays, to rigorously test our hypothesis.

Part 1: Hypothesis Generation and Initial Target Assessment

Based on the validated activity of Benchmark Compound 24, we hypothesize that 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol may also function as an inhibitor of zinc-dependent enzymes, such as Matrix Metalloproteinases (MMPs). The imidazole-2-thione core can act as a zinc-binding group, a crucial interaction for inhibiting enzymes like MMP-2 and MMP-9, which are heavily implicated in cancer cell invasion and metastasis[1].

In Silico Molecular Docking

The first, cost-effective step is to computationally model the interaction between our compound and its putative targets. This provides a structural basis for our hypothesis.

Experimental Protocol: Molecular Docking

  • Protein Preparation: Obtain the crystal structures of human MMP-2 (e.g., PDB ID: 1QIB) and MMP-9 (e.g., PDB ID: 4H1Q) from the Protein Data Bank. Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges using a standard molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro).

  • Ligand Preparation: Generate the 3D structure of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol and optimize its geometry using a suitable force field (e.g., MMFF94).

  • Docking Simulation: Perform blind docking to identify potential binding sites on the entire protein surface. Subsequently, perform focused docking within the catalytic domain, specifically targeting the active site containing the catalytic zinc ion.

  • Analysis: Analyze the resulting poses for favorable binding energies (kcal/mol) and key interactions (e.g., coordination with the Zn2+ ion, hydrogen bonds, hydrophobic interactions). Compare these predicted interactions with those of known MMP inhibitors and Benchmark Compound 24[1].

Table 1: Hypothetical Comparative Docking Scores

CompoundTargetPredicted Binding Energy (kcal/mol)Key Predicted Interactions
1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol MMP-9-8.5Thione sulfur coordinates with catalytic Zn2+; dimethylphenyl group occupies S1' hydrophobic pocket.
Benchmark Compound 24 MMP-9-9.2Thione sulfur coordinates with catalytic Zn2+; additional contacts in the hydrophobic binding pocket.[1]
NNGH (Known Broad-Spectrum MMP Inhibitor) MMP-9-9.8Hydroxamate group chelates catalytic Zn2+.
Druggability Assessment

A crucial parallel step is to assess the "druggability" of the identified target. An ideal target plays a pivotal role in pathophysiology, has a three-dimensional structure amenable to binding a small molecule, and can be readily assayed[6]. MMPs are well-established, druggable targets, though achieving selectivity has been a historical challenge[1].

Part 2: Biochemical Validation of Target Engagement

Computational predictions must be confirmed with empirical data. The next logical step is to determine if 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol directly interacts with and inhibits the activity of its putative enzyme target in a controlled, cell-free environment.

In Vitro Enzymatic Inhibition Assay

This experiment directly measures the ability of the compound to inhibit the enzymatic activity of purified MMP-9.

Experimental Protocol: MMP-9 Inhibition Assay

  • Reagents: Recombinant human MMP-9, a fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂), and assay buffer.

  • Procedure: a. Activate the pro-MMP-9 to its catalytic form using APMA (4-aminophenylmercuric acetate). b. In a 96-well plate, add varying concentrations of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol (e.g., from 0.1 µM to 100 µM). c. Add the activated MMP-9 enzyme to each well and incubate. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ~328/393 nm). The rate of substrate cleavage is proportional to enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a DMSO vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Table 2: Comparative Enzymatic Inhibition Data

CompoundTargetIC₅₀ (µM)
1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol MMP-9Experimental Value to be Determined
Benchmark Compound 24 MMP-934[1]
NNGH (Positive Control) MMP-9~0.01
Target Engagement Confirmation with Biophysical Methods

To provide orthogonal evidence of direct binding, label-free techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) are invaluable. These methods measure the real-time binding kinetics between a ligand and an analyte, providing association (ka), dissociation (kd), and affinity (KD) constants[5].

Workflow for Target Validation

G cluster_0 In Silico & Biochemical Validation cluster_1 Cellular & In Vivo Validation In_Silico Molecular Docking (Hypothesis Generation) Enzyme_Assay Enzymatic Inhibition Assay (Functional Validation) In_Silico->Enzyme_Assay Predicts Binding Biophysical SPR / BLI (Direct Binding Validation) Enzyme_Assay->Biophysical Confirms Function Cell_Assay Cell Migration/Invasion Assay (Phenotypic Effect) Biophysical->Cell_Assay Proceed if Direct Binding Confirmed Expression qRT-PCR / Western Blot (Pathway Modulation) Cell_Assay->Expression Correlates Phenotype In_Vivo In Vivo Model (Efficacy & Toxicity) Expression->In_Vivo Informs In Vivo Study G Compound 1-(2,5-dimethylphenyl)- 1H-imidazole-2-thiol MMP9_mRNA MMP-9 mRNA Compound->MMP9_mRNA Suppresses Transcription Active_MMP9 Active MMP-9 (Enzyme) Compound->Active_MMP9 Inhibits Activity MMP9_Protein MMP-9 Protein (Pro-enzyme) MMP9_mRNA->MMP9_Protein Translation MMP9_Protein->Active_MMP9 Activation ECM Extracellular Matrix (ECM) Degradation Active_MMP9->ECM Cleaves Invasion Cell Invasion & Metastasis ECM->Invasion

Caption: Hypothesized dual mechanism of action on the MMP-9 pathway.

Conclusion and Future Directions

This guide outlines a systematic, evidence-based strategy for validating the mechanism of action of 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol. By using a well-characterized analogue as a benchmark, we have established a clear hypothesis and a rigorous experimental path to test it. The core principle of this workflow is self-validation: each step, from computational modeling to cellular assays, builds upon the last to create a cohesive and defensible body of evidence.

Successful validation—demonstrating direct, potent inhibition of a key pathological driver like MMP-9 that translates to a clear anti-invasive phenotype—would position 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol as a strong candidate for further preclinical development. Conversely, if the compound fails to inhibit MMPs, this structured approach provides a foundation for exploring alternative hypotheses, such as the inhibition of other kinases or enzymes known to be modulated by imidazole derivatives.[2] The ultimate goal of this process is to move beyond mere observation of a biological effect to a profound understanding of its molecular underpinnings, which is the bedrock of modern, targeted drug discovery.

References

  • Target Identification and Validation (Small Molecules). University College London.
  • Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
  • Target ID and Valid
  • Small Molecule Drug Target Identification and Valid
  • Target Identification and Valid
  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evalu
  • What is the best way to validate the mode of action of a novel anti-cancer compound?.
  • (PDF) Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation.
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • Synthesis of some new imidazole-2-thiols and their deriv
  • Imidazoles play an important role in medicinal chemistry.

Sources

Safety Operating Guide

1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol Proper Disposal Procedures CAS Number: 851398-39-5 Chemical Class: Heterocyclic Thiol / Imidazole Derivative[1]

Part 1: Executive Safety & Hazard Assessment

Senior Scientist Note: Handling 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol requires a dual-threat mitigation strategy. You are managing the corrosivity/toxicity inherent to imidazole rings and the stench/oxidation potential of the thiol (-SH) group. Do not treat this merely as "organic waste." Improper disposal can lead to facility-wide odor contamination and the formation of hazardous disulfides.[1]

Hazard Profile (GHS Classifications Inferred from Analogs):

Hazard Class H-Code Description Operational Implication
Acute Toxicity H302 Harmful if swallowed.[1][2] Zero-contact protocol required.[1][2][3]
Skin Corrosion H314 Causes severe skin burns.[1][2][4][5][6] Double-gloving and face shield mandatory for stock handling.[1]
Reprotoxicity H360 May damage fertility/unborn child.[1][2][5][7] Pregnant personnel should avoid handling.[1]

| Stench | N/A | High odor threshold.[1] | Critical: Must be chemically quenched before binning.[1] |

Part 2: Pre-Treatment & Odor Quenching (The "Bleach Protocol")[1]

Why this matters: Directly disposing of active thiols into solvent waste carboys often leads to the "stench" escaping through the cap's pressure-relief valve, contaminating the entire lab.[1] You must oxidize the thiol to a non-volatile sulfonic acid before final disposal.

The Reaction:


[1]

Step-by-Step Quenching Procedure:

  • Preparation:

    • Perform all work in a functioning fume hood.[1]

    • Prepare a 10-15% Sodium Hypochlorite (Bleach) solution.[1]

    • Optional: Add a small amount of surfactant (dish soap) to improve contact with the organic solid.

  • Oxidation (Liquid Waste/Mother Liquors):

    • Slowly add the thiol solution to the bleach bath.

    • Caution: The reaction is exothermic.[1] Add slowly to prevent splashing.

    • Stir for 2 hours or let stand overnight in the hood.

    • Test pH; maintain basic pH (>9) to ensure stability during oxidation.[1]

  • Oxidation (Contaminated Solids/Glassware):

    • Submerge all spatulas, weigh boats, and empty vials in the bleach bath immediately after use.

    • Soak for 12–24 hours before washing or discarding into solid waste.[1]

  • Verification:

    • Carefully waft (do not inhale directly) to check for residual sulfur odor.[1] If odor persists, add more bleach and extend soak time.[1]

Part 3: Final Disposal Workflows

Once quenched, the material is classified as Non-Halogenated Organic Waste (unless you used a halogenated solvent like DCM).

Scenario A: Solid Waste (Stock Chemical)
  • Condition: Expired or surplus solid 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol.[1]

  • Protocol:

    • Do not dissolve in solvent just to dispose of it.[1]

    • Place the original container inside a clear, sealable secondary bag (Ziploc type).

    • Label clearly: "Solid Hazardous Waste - Toxic, Corrosive, Stench."

    • Place in the Solid Waste Drum for incineration.

Scenario B: Liquid Waste (Reaction Mixtures)
  • Condition: Thiol dissolved in organic solvents (MeOH, DMSO, DMF).[1]

  • Protocol:

    • Quench First: Perform the Bleach Protocol (Part 2) if volume permits (<500mL).[1]

    • Segregate: If unquenched, use a dedicated "Stench Waste" carboy. Do not mix with oxidizers (Nitric acid, Peroxides) to avoid uncontrolled exotherms.[1]

    • Labeling: Tag with specific constituents.[1][5][7][8][9] Add a "STENCH" sticker to the carboy.

Part 4: Emergency Response (Spills)

Immediate Action: Evacuate the immediate area if the odor is overwhelming.

Spill TypeResponse Protocol
Powder Spill 1. Cover gently with paper towels to prevent dust dispersal.2.[1] Wet towels with 10% Bleach solution.3.[1] Scoop up wet slurry into a wide-mouth jar.4. Seal and label as hazardous waste.[1][9]
Liquid Spill 1. Cover with vermiculite or activated carbon (absorbs odor).2.[1] Apply bleach solution over the absorbent.3. Collect into a sealed container.

Part 5: Decision Logic & Workflow (Visualization)

DisposalWorkflow Start Waste Generation: 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder Liquid Dissolved in Solvent StateCheck->Liquid Solution SolidPack Double Bag & Label 'Toxic/Corrosive' Solid->SolidPack QuenchCheck Is Odor Controlled? Liquid->QuenchCheck Bleach Perform Bleach Oxidation (NaOCl Treatment) QuenchCheck->Bleach Strong Odor LiquidPack Segregate into 'Stench' Carboy QuenchCheck->LiquidPack Quenched/Low Odor Bleach->LiquidPack Disposal Facility Hazardous Waste Pickup (Incineration) SolidPack->Disposal LiquidPack->Disposal

Caption: Operational workflow for segregating and treating imidazole-thiol waste streams to ensure safety and odor control.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • University of Rochester, Dept. of Chemistry. (n.d.).[1] How to Work with Thiols - General SOP.

  • PubChem. (2025).[1] 1-(2,5-dimethylphenyl)-1H-imidazole-2-thiol (Compound Summary). National Library of Medicine.[1] (Note: Link directs to close analog 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol for structural hazard inference where specific isomer data is limited).

  • Columbia University EH&S. (n.d.). SOP for Stench Chemicals.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.